molecular formula C8H13F3N2O3 B554751 H-Lys(Tfa)-OH CAS No. 10009-20-8

H-Lys(Tfa)-OH

货号: B554751
CAS 编号: 10009-20-8
分子量: 242.20 g/mol
InChI 键: PZZHRSVBHRVIMI-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N(6)-trifluoroacetyl-L-lysine is an N(6)-acyl-L-lysine where the N(6)-acyl group is trifluoroacetyl. It is a N(6)-acyl-L-lysine, a trifluoroacetamide and a secondary carboxamide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZHRSVBHRVIMI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92391-37-2
Record name L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92391-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70142926
Record name L-Lysine, N6-(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70142926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10009-20-8
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10009-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, N6-(trifluoroacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, N6-(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70142926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, N6-(2,2,2- trifluoroacetyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Tfa)-OH: Chemical Properties, Structure, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Nε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH). This derivative of the essential amino acid L-lysine is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of chemical biology and drug discovery. Its trifluoroacetyl protecting group offers unique advantages for the selective modification of lysine residues.

Core Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
CAS Number 10009-20-8[1][2][3][4]
Molecular Formula C₈H₁₃F₃N₂O₃[1][2][3][4]
SMILES C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N[1]
InChI InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 242.20 g/mol [2][3]
Melting Point >215 °C[5]
Boiling Point 275.3 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in 2 M HCl (10 mg/mL, clear, colorless)[5]
Appearance White to off-white powder[5]

Chemical Structure

The structure of this compound features a standard L-lysine backbone with the ε-amino group protected by a trifluoroacetyl (Tfa) group. This electron-withdrawing group is stable under the acidic conditions typically used for the removal of Nα-Boc protecting groups, providing orthogonality in peptide synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. Representative spectral data are summarized below.

¹H NMR Spectrum (Reference) A representative ¹H NMR spectrum of a lysine derivative shows characteristic peaks for the protons along the aliphatic chain and at the alpha-carbon.

¹³C NMR Spectrum (Reference) The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the trifluoroacetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of N-acylated amino acids displays characteristic absorption bands. For this compound, key spectral features would include:

  • N-H stretching: around 3300-3500 cm⁻¹

  • C-H stretching (aliphatic): around 2850-2960 cm⁻¹

  • C=O stretching (carboxylic acid): around 1700-1725 cm⁻¹

  • C=O stretching (amide I): around 1630-1680 cm⁻¹

  • N-H bending (amide II): around 1510-1550 cm⁻¹

  • C-F stretching: strong absorptions in the region of 1000-1200 cm⁻¹

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation and the subsequent deprotection of the Tfa group.

General Protocol for Coupling this compound in Fmoc-based SPPS

This protocol outlines the manual coupling of an Fmoc-protected amino acid, which would be analogous to the coupling of Fmoc-Lys(Tfa)-OH.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Lys(Tfa)-OH)

  • Solid-phase synthesis resin (e.g., Wang or Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol for Deprotection of the Trifluoroacetyl (Tfa) Group

The Tfa group is typically removed under basic conditions.

Materials:

  • Peptide-resin containing the Lys(Tfa) residue

  • Aqueous piperidine solution (e.g., 1 M) or another suitable base like ammonium hydroxide.

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Tfa Deprotection:

    • Treat the resin with a solution of aqueous piperidine (e.g., 1 M) or another suitable base. The reaction time can vary from a few hours to 24 hours at room temperature.

    • The progress of the deprotection can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC or mass spectrometry.

  • Washing: After complete deprotection, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the deprotection reagents and byproducts.

Logical Relationships and Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence during Fmoc-based SPPS.

SPPS_Workflow Resin Start: Solid Support (e.g., Wang Resin) Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Coupling LysTfa_Coupling Couple Fmoc-Lys(Tfa)-OH Wash1->LysTfa_Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Sequence Repeat->Fmoc_Deprotection LysTfa_Coupling->Wash2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Tfa_Deprotection Selective Tfa Deprotection (Base) Cleavage->Tfa_Deprotection Purification Purification (HPLC) Tfa_Deprotection->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis incorporating this compound.

Deprotection Strategy Logic

The use of orthogonal protecting groups is a cornerstone of modern peptide synthesis. The following diagram illustrates the logical relationship of the deprotection strategies for common protecting groups used with this compound.

Deprotection_Logic cluster_Fmoc Nα-Deprotection (Iterative) cluster_Cleavage Final Cleavage & Global Deprotection cluster_Tfa Orthogonal Deprotection Peptide_Resin Fully Protected Peptide on Resin (Fmoc-Nα, Tfa-Lys, other side-chain PGs) cluster_Fmoc cluster_Fmoc Peptide_Resin->cluster_Fmoc cluster_Cleavage cluster_Cleavage Peptide_Resin->cluster_Cleavage End of synthesis Fmoc_Removal Fmoc Group Removal Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Removal TFA_Cleavage Cleavage from Resin & Removal of Acid-Labile Groups (e.g., Boc, tBu, Trt) TFA TFA-based Cocktail TFA->TFA_Cleavage Tfa_Removal Tfa Group Removal Final Peptide Modification Final Peptide Modification Tfa_Removal->Final Peptide Modification Base Aqueous Base (e.g., Piperidine, NH4OH) Base->Tfa_Removal cluster_Fmoc->Peptide_Resin for next coupling cluster_Cleavage->Tfa_Removal

Caption: Orthogonal deprotection strategy in peptide synthesis with this compound.

References

Synthesis of (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, also known as Nε-(trifluoroacetyl)-L-lysine (H-Lys(Tfa)-OH), is a crucial derivative of the essential amino acid L-lysine. The introduction of the trifluoroacetyl (Tfa) protecting group to the ε-amino function allows for selective reactions at the α-amino group, making it an invaluable building block in peptide synthesis and the development of pharmacologically active molecules.[1][2] Notably, it serves as a key intermediate in the synthesis of lisinopril, a widely used medication for treating hypertension and heart failure.[1][3] This guide provides an in-depth overview of the primary synthesis methodologies for this compound, complete with detailed experimental protocols, a comparative analysis of quantitative data, and a logical workflow diagram to facilitate its practical application in a laboratory setting.

Introduction

The selective protection of amino acid functional groups is a cornerstone of synthetic peptide chemistry and drug development. For polyfunctional amino acids like L-lysine, which contains two primary amino groups (α and ε), orthogonal protection strategies are essential to achieve the desired chemical transformations. The trifluoroacetyl group offers a robust and selectively cleavable protecting group for the ε-amino group of lysine.[4] Its electron-withdrawing nature enhances the chemical stability of the protected amine.[5] This technical guide focuses on the synthesis of Nε-(trifluoroacetyl)-L-lysine, a versatile reagent used in both solid-phase peptide synthesis (SPPS) and solution-phase chemistry.[6]

Core Synthesis Methodology: Selective Nε-Trifluoroacetylation of L-Lysine

The predominant method for synthesizing (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid involves the direct and selective trifluoroacetylation of the ε-amino group of L-lysine using an appropriate trifluoroacetylating agent, most commonly ethyl trifluoroacetate. The reaction is typically carried out in an aqueous alkaline medium, where the pH is carefully controlled to favor the acylation of the more nucleophilic ε-amino group over the α-amino group.[7][8]

General Reaction Scheme

G Lysine L-Lysine (or L-Lysine·HCl) Reaction Reaction Mixture pH 8-11 Lysine->Reaction Reagent Ethyl Trifluoroacetate (CF3COOEt) Reagent->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Product (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid (this compound) Acid Acidification (e.g., HCl, Acetic Acid) Precipitation Precipitation of Product Acid->Precipitation pH adjustment Reaction->Precipitation Selective Nε-acylation Precipitation->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols derived from published patent literature. These protocols represent common variations in the synthesis of this compound.

Protocol 1: Synthesis using Sodium Hydroxide in an Aqueous Medium

This protocol is adapted from a patented process for preparing Nω-trifluoroacetyl amino acids.[7]

Materials:

  • L-lysine hydrochloride (36.5 g, 0.20 mol)

  • 1N aqueous solution of sodium hydroxide (NaOH) (approx. 200 mL)

  • Ethyl trifluoroacetate (42.6 g, 0.30 mol)

  • Ice bath

  • Cool water

  • Ethanol

Procedure:

  • To 36.5 g (0.20 mol) of L-lysine hydrochloride, add 200 mL of 1N aqueous sodium hydroxide solution with stirring to dissolve the lysine (the resulting pH should be approximately 10.5).

  • Cool the aqueous solution of lysine to 5°C using an ice bath.

  • Add 42.6 g (0.30 mol) of ethyl trifluoroacetate to the cooled solution at 5°C while vigorously stirring.

  • A white precipitate should begin to form within 3 to 4 minutes. Continue the reaction for 3 hours, allowing the mixture to stand.

  • After the reaction period, adjust the pH of the reaction mixture to 5.8.

  • Filter the white precipitate from the reaction mixture.

  • Wash the collected precipitate with cool water and then with ethanol.

  • Dry the product under reduced pressure to yield Nε-trifluoroacetyl-L-lysine.

Protocol 2: Synthesis with pH Control and Lower Temperature

This protocol is based on a method designed to improve yield and quality by carefully controlling temperature and pH.[8]

Materials:

  • L-lysine hydrochloride

  • Alkali liquid (e.g., NaOH solution)

  • Ethyl trifluoroacetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride in water.

  • Adjust the pH of the solution to 11-13 using an alkali liquid to dissociate the lysine.

  • Control the temperature of the reaction liquid to between -15°C and 15°C.

  • Begin to add ethyl trifluoroacetate dropwise to the reaction mixture.

  • During the reaction, continuously monitor the pH of the reaction liquid and maintain it between 9 and 14 by adding alkali liquid as needed.

  • After the acylation reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter and dry the resulting solid to obtain trifluoroacetyl lysine.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of Nε-trifluoroacetyl-L-lysine.

ParameterProtocol 1[7]Protocol 2 (Example 1)[8]Protocol 2 (Example 2)[8]
Starting Material L-lysine hydrochlorideL-lysine hydrochlorideL-lysine hydrochloride
Yield 58.5%70.4%72.3%
Reaction Time 3 hours3 hours5 hours
Reaction Temperature 5°C20-30°C20-30°C
pH Control Initial pH 10.5, final pH 5.8pH adjusted to 11-13 initially, then maintained at 9-14pH adjusted to 11-13 initially, then maintained at 9-14
Purity (Content) Not specified85.6% (chemical titration)84.3% (chemical titration)
Melting Point Not specified268-270°C269-270°C

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid.

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Product Isolation & Purification prep1 Dissolve L-Lysine·HCl in water prep2 Adjust pH to 10.5-13 with aqueous base prep1->prep2 prep3 Cool reaction mixture (e.g., 5°C) prep2->prep3 react1 Add Ethyl Trifluoroacetate (CF3COOEt) prep3->react1 react2 Stir vigorously for a set duration (e.g., 3h) react1->react2 react3 Monitor and maintain pH (optional, protocol-dependent) react2->react3 workup1 Acidify to pH ~5.8 to precipitate product react3->workup1 workup2 Filter the white precipitate workup1->workup2 workup3 Wash with cold water and ethanol workup2->workup3 workup4 Dry under reduced pressure workup3->workup4 final_product final_product workup4->final_product Final Product: This compound

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid is a well-established and reproducible process that is critical for the advancement of peptide chemistry and drug discovery. The selective trifluoroacetylation of the ε-amino group of L-lysine can be achieved with high efficiency by carefully controlling reaction parameters such as pH, temperature, and reaction time. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, enabling the reliable production of this important amino acid derivative for a wide range of synthetic applications.

References

Trifluoroacetyl (Tfa) as a Protecting Group for Lysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex peptide-based therapeutics. Among the various protecting groups for the ε-amino group of lysine, the trifluoroacetyl (Tfa) group offers a unique combination of stability and selective lability, making it a valuable tool in orthogonal peptide protection strategies. This technical guide provides a comprehensive overview of the chemistry, application, and experimental protocols associated with the use of the Tfa group for lysine protection.

Core Concepts: Stability and Orthogonality

The Tfa group is an acyl-type protecting group renowned for its stability in acidic conditions, which allows for the selective removal of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, without affecting the Tfa-protected lysine side chain.[1][2] Conversely, the Tfa group is readily cleaved under basic conditions, providing an orthogonal deprotection strategy.[3][4] This dual-property makes the Tfa group particularly useful in solid-phase peptide synthesis (SPPS) for the construction of complex peptides, including branched and cyclic structures.

Introduction of the Trifluoroacetyl Group

The trifluoroacetylation of the ε-amino group of lysine is typically achieved through the reaction of lysine with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride. The reaction is generally performed in an aqueous alkaline medium, where the α-amino group is protonated and thus less reactive, allowing for selective acylation of the ε-amino group.

Quantitative Data on Trifluoroacetylation of Lysine
Trifluoroacetylating AgentReaction ConditionsYield (%)Reference
Ethyl trifluoroacetatepH 11-13, -5 to 5°C, 2 hours91.8[5]
Ethyl trifluoroacetatepH 10.5, 5°C, 3 hours58.5[6]
Isopropyl trifluoroacetatepH 10.5, room temperature, 4 hours-[6]
n-Butyl trifluoroacetate--[6]

Cleavage of the Trifluoroacetyl Group

Deprotection of the Tfa group is efficiently carried out under basic conditions. The most common reagents for Tfa cleavage are aqueous piperidine and ammonia. The choice of base and reaction conditions can be tailored to the specific requirements of the peptide being synthesized.

Quantitative Data on Tfa Deprotection
Deprotection ReagentReaction ConditionsEfficacyReference
2 M aqueous piperidineRoom temperature, 6-12 hoursComplete deprotection confirmed by Kaiser test[4]
1 M aqueous piperidine0°CFailed to deprotect[4]
Ammonia solution in methanol/waterMild basic conditionsEffective[7]

Stability Profile of the Tfa Group

A key advantage of the Tfa protecting group is its remarkable stability across a wide range of acidic conditions, which is crucial for its use in orthogonal synthesis strategies.

ConditionStabilityReference
50% TFA in CH₂Cl₂Stable[1]
Strong acids (e.g., HF)Stable[1]
Catalytic hydrogenationStable[3]

Orthogonal Synthesis Strategies with Tfa-Lysine

The differential stability of the Tfa group allows for its seamless integration into complex, multi-step peptide syntheses. A common strategy involves the use of an acid-labile protecting group for the N-terminus (e.g., Fmoc or Boc) and other side chains, while the Tfa group protects the lysine side chain. This enables the selective deprotection of the lysine for subsequent modifications, such as branching or cyclization.

Experimental Protocols

Protocol 1: Nε-Trifluoroacetylation of L-Lysine

Materials:

  • L-lysine hydrochloride

  • 1 M Sodium hydroxide solution

  • Ethyl trifluoroacetate

  • Ethanol

  • Concentrated hydrochloric acid

  • Ice bath

Procedure:

  • Dissolve L-lysine hydrochloride in water and adjust the pH to 11-13 with 1 M sodium hydroxide solution while cooling in an ice-water bath to 0 ± 5°C.[8]

  • Slowly add ethyl trifluoroacetate dropwise over 1 hour, maintaining the pH between 11-13 and the temperature at 0 ± 5°C.[8]

  • Continue the reaction for 2 hours after the addition is complete.[8]

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.[8]

  • Filter the white solid, wash with cold water and then ethanol, and dry under reduced pressure.[6][8]

A reported yield for this procedure is 91.8% with a purity of 95.8%.[8]

Protocol 2: On-Resin Deprotection of Nε-Tfa-Lysine

Materials:

  • Tfa-protected peptide-resin

  • 2 M aqueous piperidine solution

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Tfa-protected peptide-resin in DMF.

  • Treat the resin with a solution of 2 M aqueous piperidine.[4]

  • Agitate the mixture at room temperature for 6-12 hours.[4]

  • Monitor the deprotection using the Kaiser test. A positive test (blue color) indicates the presence of a free primary amine.

  • Once the deprotection is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Potential Side Reactions

While the Tfa group is a robust protecting group, potential side reactions should be considered. During solid-phase peptide synthesis using Boc chemistry, trifluoroacetylation of the α-amino group of the growing peptide chain can occur, leading to chain termination. This side reaction has been reported to occur at a level of approximately 1-2% per cycle under certain conditions.[9] Careful control of reaction conditions and purification of the final product are necessary to minimize this side product.

Comparative Overview of Lysine Protecting Groups

Protecting GroupAbbreviationLabilityOrthogonal toKey Features
Trifluoroacetyl Tfa Base-labile Acid-labile (Boc, Trt) High acid stability, suitable for orthogonal synthesis
tert-ButoxycarbonylBocAcid-labileBase-labile (Fmoc)Widely used in Fmoc-SPPS, generates t-butyl cation
BenzyloxycarbonylCbz or ZHydrogenolysis, strong acidBase-labile (Fmoc), mild acidClassic protecting group, stable to mild acid and base
9-FluorenylmethyloxycarbonylFmocBase-labileAcid-labile (Boc, Trt)Commonly used for Nα-protection in SPPS
AllyloxycarbonylAllocPd(0) catalysisAcid- and base-labileUseful for on-resin cyclization and branching
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazineAcid- and base-labileOrthogonal to both Fmoc and Boc strategies

Visualizing Workflows with Graphviz

Introduction of the Tfa Protecting Group

Tfa_Protection Lysine L-Lysine process_step Trifluoroacetylation Lysine->process_step TFA_ester Ethyl Trifluoroacetate TFA_ester->process_step Base Aqueous Base (pH 11-13) Base->process_step Tfa_Lysine Nε-Tfa-L-Lysine process_step->Tfa_Lysine

Caption: Workflow for the selective Nε-trifluoroacetylation of lysine.

Cleavage of the Tfa Protecting Group

Tfa_Deprotection Tfa_Peptide Tfa-Protected Peptide-Resin cleavage_step Base-mediated Cleavage Tfa_Peptide->cleavage_step Base_Cleavage Aqueous Piperidine (2M) Base_Cleavage->cleavage_step Deprotected_Peptide Deprotected Peptide-Resin cleavage_step->Deprotected_Peptide

Caption: Cleavage of the Tfa protecting group from a lysine residue.

Orthogonal Synthesis of a Branched Peptide

Branched_Peptide_Synthesis cluster_main_chain Main Chain Elongation (Fmoc-SPPS) cluster_branch_synthesis Branched Chain Synthesis Resin Resin A1 A1 Resin->A1 Couple Fmoc-AA A2 A2 A1->A2 Deprotect (Piperidine) Couple Fmoc-Lys(Tfa)-OH A3 A3 A2->A3 Deprotect (Piperidine) Couple Fmoc-AA A2_deprotect Selective Tfa Deprotection (Aqueous Piperidine) A2->A2_deprotect Final_Cleavage Final Cleavage from Resin (TFA Cocktail) A3->Final_Cleavage Final Fmoc Deprotection B1 B1 A2_deprotect->B1 Couple Fmoc-AA B2 B2 B1->B2 Deprotect (Piperidine) Couple Fmoc-AA B2->Final_Cleavage Branched_Peptide Branched_Peptide Final_Cleavage->Branched_Peptide Purification

Caption: Workflow for the synthesis of a branched peptide using Tfa-lysine.

References

A Comprehensive Technical Guide to H-Lys(Tfa)-OH (Nε-Trifluoroacetyl-L-lysine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10009-20-8

This technical guide provides an in-depth overview of H-Lys(Tfa)-OH, also known as Nε-Trifluoroacetyl-L-lysine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, primary applications, and key experimental methodologies.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-lysine where the epsilon (ε) amino group of the side chain is protected by a trifluoroacetyl (Tfa) group. This modification is instrumental in synthetic chemistry, particularly in peptide synthesis, as it allows for selective chemical reactions at other sites of the molecule. The Tfa group's stability and unique removal conditions make it a valuable orthogonal protecting group.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 10009-20-8[3][4]
Molecular Formula C₈H₁₃F₃N₂O₃[3][4][5]
Molecular Weight 242.20 g/mol [4][5][6]
IUPAC Name (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid[4]
Melting Point >215 °C (decomposes)[7]
Boiling Point 382.5 ± 42.0 °C (Predicted)[3][5]
Density 1.3 - 1.4 g/cm³[3][8]
pKa 2.51 ± 0.24 (Predicted)[5][8]
Solubility Soluble in 2 M HCl (10 mg/mL, clear, colorless)[3][7][8]
Appearance Off-white to white solid/powder[5][7][8]
Storage Temperature 2-8°C, sealed in a dry, dark place[5][7][8]

Core Applications and Biological Activity

The unique structure of this compound lends it to several critical applications in research and development.

  • Peptide Synthesis : The primary application is in Solid-Phase Peptide Synthesis (SPPS). The Tfa group serves as an acid-stable, base-labile protecting group for the lysine side chain, orthogonal to the standard Fmoc (base-labile) and Boc (acid-labile) protecting groups used for the α-amine.[1][5] This allows for the selective deprotection and modification of the lysine side chain to create branched or cyclic peptides.[9]

  • Biochemical Research : It is used as a reagent to study protein interactions, protein modifications, and enzyme mechanisms.[2][10] The trifluoroacetylated lysine can be incorporated into peptides to probe the functional role of specific lysine residues.[1]

  • Drug Development : this compound serves as a building block in medicinal chemistry for designing novel therapeutics.[10][11] The trifluoroacetyl group can enhance the stability, solubility, and pharmacokinetic properties of peptide-based drugs.[2][10]

  • Enzyme Inhibition : Nε-Trifluoroacetyl-L-lysine is a known inhibitor of the enzyme L-lysine cyclodeaminase.[5][7][8][12] This enzyme is involved in the biosynthesis of piperidine alkaloids in certain microorganisms.

The logical relationship between the compound's structure and its applications is visualized below.

G A This compound Structure (Lysine with ε-NH₂ protected by Tfa) B Orthogonal Protecting Group (Stable to acid, labile to base) A->B confers property of H Enzyme Inhibition (L-lysine cyclodeaminase) A->H acts as inhibitor for C Solid-Phase Peptide Synthesis (SPPS) B->C enables use in D Selective Side-Chain Modification C->D allows for F Biochemical Research Tool C->F is a G Drug Development Building Block C->G is a E Synthesis of Branched/ Cyclic Peptides D->E leads to

Fig. 1: Logical flow from chemical structure to applications of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in peptide synthesis.

Synthesis of this compound

A common method for synthesizing Nε-Trifluoroacetyl-L-lysine involves the selective acylation of the ε-amino group of L-lysine.

Materials:

  • L-lysine hydrochloride (L-Lys·HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl trifluoroacetate (CF₃COOEt)

  • Acetic acid

  • Ethanol

  • Acetone

  • Distilled water

Procedure:

  • Dissolve 20 mmol of L-lysine hydrochloride in distilled water.

  • Adjust the pH of the solution to 10.5 by the slow addition of a 1N aqueous sodium hydroxide solution with stirring. This deprotonates the ε-amino group, making it nucleophilic.

  • Cool the solution in an ice bath.

  • Slowly add 25 mmol of ethyl trifluoroacetate dropwise to the lysine solution with vigorous stirring.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.

  • Neutralize the reaction mixture by adding 0.1 mol of acetic acid. This will cause the product to precipitate.

  • Collect the white precipitate by filtration.

  • Wash the precipitate sequentially with cold ethanol and then acetone to remove unreacted starting materials and byproducts.

  • Dry the final product, this compound, under reduced pressure.[5]

The workflow for this synthesis is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve L-Lysine·HCl in water B Adjust pH to 10.5 with NaOH A->B C Cool solution (Ice Bath) B->C Proceed to Reaction D Add Ethyl Trifluoroacetate dropwise with stirring C->D E Warm to RT, stir for 2-4h D->E F Neutralize with Acetic Acid E->F Proceed to Workup G Filter precipitate F->G H Wash with Ethanol & Acetone G->H I Dry under vacuum H->I J This compound Product I->J Yields

Fig. 2: Workflow for the chemical synthesis of this compound.
Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The Tfa group is orthogonal to the Fmoc and Boc protecting groups, making Fmoc-Lys(Tfa)-OH a valuable reagent for SPPS. The following protocol outlines the incorporation of a Fmoc-Lys(Tfa)-OH residue and the subsequent selective deprotection of the Tfa group.

Part 1: Incorporation of Fmoc-Lys(Tfa)-OH This protocol assumes a standard Fmoc-SPPS cycle on a resin support.

  • Resin Swelling : Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the N-terminal Fmoc group from the growing peptide chain using 20% piperidine in DMF.

  • Washing : Wash the resin thoroughly with DMF to remove piperidine.

  • Coupling :

    • Prepare the coupling solution: Dissolve Fmoc-Lys(Tfa)-OH (3-5 equivalents), a coupling agent like HBTU (0.95 eq. to amino acid), and a base like DIPEA (2 eq. to coupling agent) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Washing : Wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again to remove excess reagents.

Part 2: Selective Deprotection of the Tfa Group The Tfa group can be removed on-resin without cleaving the peptide from the support or removing other acid-labile side-chain protecting groups (like Boc or Trt).

  • Reagent Preparation : Prepare a deprotection solution of aqueous piperidine (e.g., 20-50% piperidine in water) or another suitable base like 1 M piperidine in DMF.

  • Tfa Cleavage : Add the deprotection solution to the peptide-resin.

  • Reaction Time : Agitate the mixture at room temperature. The reaction time can vary significantly, from a few hours to 24 hours, and should be optimized for the specific sequence.[13]

  • Washing : Wash the resin extensively with DMF and DCM to remove the base and the cleaved trifluoroacetyl group.

  • Confirmation : The newly freed ε-amino group can now be used for further modification, such as branching.

The SPPS workflow involving Fmoc-Lys(Tfa)-OH is illustrated below.

G Resin Peptide-Resin (N-terminus Fmoc-protected) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple Fmoc-Lys(Tfa)-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Peptide_LysTfa Peptide-Resin with Fmoc-Lys(Tfa)-OH incorporated Wash2->Peptide_LysTfa Tfa_Deprotect Selective Tfa Deprotection (Aqueous Piperidine) Peptide_LysTfa->Tfa_Deprotect Orthogonal Step Final_Cleavage Final Cleavage (e.g., TFA Cocktail) Peptide_LysTfa->Final_Cleavage Proceed with chain elongation or final cleavage Wash3 Wash (DMF/DCM) Tfa_Deprotect->Wash3 Modified_Peptide Peptide-Resin with free ε-amino group for modification Wash3->Modified_Peptide

Fig. 3: SPPS workflow showing incorporation and selective deprotection of Lys(Tfa).

Spectroscopic and Safety Data

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR are standard methods for structural confirmation. A published spectrum provides a reference for the chemical shifts of Nε-trifluoroacetyl-L-lysine.[3] Key expected signals in ¹H NMR would include the α-proton, and distinct methylene protons of the lysine side chain (β, γ, δ, ε), with the ε-CH₂ signal showing coupling to the NH of the trifluoroacetamide group.

  • Mass Spectrometry : The exact mass is 242.087830 Da.[3] In mass spectrometry, the molecule is expected to fragment via characteristic pathways for amino acids and amides. Common fragmentation would involve the loss of the carboxylic acid group (-45 Da), loss of water, and cleavage along the aliphatic side chain. The presence of fluorine provides a distinct isotopic signature.

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazard Codes : Xi (Irritant).[3]

  • Personal Protective Equipment (PPE) : Use of safety glasses, gloves, and a lab coat is mandatory. A respirator (type N95 or P1) is recommended when handling the powder.[3]

  • Safety Phrases : S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes).[3]

  • Storage : Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[5][8]

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to H-Lys(Tfa)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH), a crucial derivative of the amino acid lysine. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and application, and illustrates its utility in biochemical research and drug discovery.

Core Properties of this compound

This compound is a chemically modified version of L-lysine where the epsilon-amino group (ε-NH2) of the side chain is protected by a trifluoroacetyl (Tfa) group. This protection strategy is instrumental in peptide synthesis and other biochemical applications where selective reaction at the alpha-amino group (α-NH2) is required.

PropertyValueCitation(s)
Chemical Formula C8H13F3N2O3[1][2][3]
Molecular Weight 242.20 g/mol [1][2][3][4][5][6]
Appearance White to off-white solid[4]
Purity Typically >98%[2][3]
CAS Number 10009-20-8[2][3][5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis (SPPS) are outlined below.

Synthesis of this compound via Trifluoroacetylation of L-Lysine

The synthesis of this compound involves the selective trifluoroacetylation of the ε-amino group of L-lysine. This is typically achieved by reacting L-lysine with a trifluoroacetylating agent, such as ethyl trifluoroacetate, under alkaline conditions. The alkaline pH deprotonates the ε-amino group, rendering it nucleophilic and reactive towards the electrophilic trifluoroacetyl group, while the α-amino group remains protonated and thus less reactive.

Materials:

  • L-lysine hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl trifluoroacetate

  • Hydrochloric acid (HCl) for acidification

  • Ethanol

  • Water (cool)

Procedure:

  • Dissolve L-lysine hydrochloride in water.[4]

  • Adjust the pH of the solution to between 11 and 13 using an alkali solution, such as 1 M NaOH, to deprotonate the lysine.[4]

  • Control the temperature of the reaction mixture to between -15°C and 15°C.[4]

  • Begin the dropwise addition of ethyl trifluoroacetate to the reaction mixture.[4]

  • Continuously monitor the pH of the reaction and maintain it in the range of 9-14 by adding alkali solution as needed.[4]

  • After the acylation reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.[4]

  • Filter the resulting white precipitate and wash it with cool water and then ethanol.[1]

  • Dry the purified this compound product under reduced pressure.[1]

G cluster_synthesis Synthesis of this compound Lys_HCl L-Lysine HCl Lys_free Dissociated Lysine Lys_HCl->Lys_free Adjust pH 11-13 with NaOH Acylation Acylation Reaction Lys_free->Acylation Add Ethyl Trifluoroacetate (-15 to 15°C, pH 9-14) Product_precipitate This compound (precipitate) Acylation->Product_precipitate Acidify with HCl Final_Product Purified this compound Product_precipitate->Final_Product Filter, Wash, and Dry

Workflow for the synthesis of this compound.
Use of Fmoc-Lys(Tfa)-OH in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the α-amino group of lysine is typically protected with an Fmoc group (Fmoc-Lys(Tfa)-OH). The Tfa group on the side chain is stable to the basic conditions used for Fmoc removal (piperidine treatment) but can be removed with aqueous piperidine, allowing for selective deprotection and subsequent modification of the lysine side chain.

Materials:

  • Fmoc-Lys(Tfa)-OH

  • Appropriate resin for SPPS (e.g., Rink amide resin)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

General SPPS Cycle for Incorporating Lys(Tfa):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve Fmoc-Lys(Tfa)-OH and coupling reagents (e.g., HBTU and DIPEA) in DMF. Add this solution to the resin and shake for 45 minutes to couple the amino acid to the peptide chain. Wash the resin with DMF.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Side-Chain Deprotection (Optional): The Tfa group can be selectively removed from the lysine side chain by treating the resin-bound peptide with 2 M aqueous piperidine for 6-12 hours at room temperature.[7] This allows for on-resin modification of the lysine side chain.

  • Final Cleavage: Cleave the completed peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., 95% TFA).[8]

G cluster_spps Fmoc-Lys(Tfa)-OH in SPPS Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Couple next Fmoc-AA (e.g., Fmoc-Lys(Tfa)-OH) Deprotection->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deprotection Continue Elongation Sidechain_Deprotection Selective Tfa Deprotection (2M aq. Piperidine) Repeat->Sidechain_Deprotection Completed Sequence Cleavage Final Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No Sidechain Mod. Sidechain_Deprotection->Cleavage Optional Modification Final_Peptide Purified Peptide Cleavage->Final_Peptide G cluster_bromodomain Studying Bromodomain Interactions Tfa_Lys_Protein Protein with Trifluoroacetyl-Lysine Binding Binding Interaction Tfa_Lys_Protein->Binding Bromodomain Bromodomain ('Reader' Protein) Bromodomain->Binding Binding->Tfa_Lys_Protein Stable Complex Formation SIRT_Deacetylase SIRT Deacetylase SIRT_Deacetylase->Tfa_Lys_Protein Resistant to Deacetylation

References

Solubility and storage conditions for H-Lys(Tfa)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Storage of H-Lys(Tfa)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and recommended storage conditions for N-ε-trifluoroacetyl-L-lysine (this compound), a commonly used protected amino acid in peptide synthesis and other biochemical applications. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the effective handling and use of this compound.

Introduction

This compound is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a trifluoroacetyl (Tfa) group. This protection strategy is valuable in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective modification of the α-amino group while the ε-amino group remains unreactive. The subsequent removal of the Tfa group can be achieved under specific basic conditions. Understanding the solubility and stability of this compound is critical for its proper use in experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Synonyms N-epsilon-trifluoroacetyl-L-lysine, ε-TFA-lysine
CAS Number 10009-20-8
Molecular Formula C₈H₁₃F₃N₂O₃
Molecular Weight 242.20 g/mol
Appearance White to off-white powder or crystalline solid

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is crucial for the preparation of stock solutions and for its use in various reaction conditions. While comprehensive quantitative data is not widely published, the available information is summarized below.

SolventSolubilityObservations
2 M Hydrochloric Acid (HCl)10 mg/mL[1][2][3]Clear, colorless solution[1][2][3]
Water (neutral pH)Data not availableGeneral tips suggest warming and sonication may aid dissolution[4].
Dimethyl Sulfoxide (DMSO)Data not availableThe related compound Fmoc-Lys(Tfa)-OH is highly soluble in DMSO (200 mg/mL)[5], suggesting this compound may also have good solubility.
Dimethylformamide (DMF)Data not availableThe related compound Fmoc-Lys(Tfa)-OH is clearly soluble in DMF (1 mmole in 2 ml).
MethanolData not available-
EthanolData not available-

It is important to note that the trifluoroacetyl group can enhance solubility in various solvents[6]. For dissolving peptides and amino acid derivatives with low aqueous solubility, it is often recommended to first use a small amount of an organic solvent like DMSO or DMF, and then slowly dilute with the desired aqueous buffer[7][8][9][10].

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the kinetic and thermodynamic solubility of this compound in various solvents. This protocol is based on the widely used shake-flask method[11].

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DMF, Ethanol, Phosphate Buffered Saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Saturated Solutions (Thermodynamic Solubility):

    • Add an excess amount of this compound to a known volume of the test solvent in a vial.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours)[11].

    • After incubation, visually inspect the vials to ensure excess solid is still present.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Preparation of Solutions from a Stock (Kinetic Solubility):

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO[11][12].

    • Add small aliquots of the stock solution to the aqueous buffer of interest and observe for precipitation[11][12].

  • Quantification:

    • Carefully remove an aliquot of the supernatant from the centrifuged vials (for thermodynamic solubility) or the clear solution (for kinetic solubility).

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A standard calibration curve should be prepared for accurate quantification[12][13].

  • Data Reporting:

    • Express the solubility in mg/mL or mmol/L.

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and purity. The following storage conditions are recommended by various suppliers.

Solid Form:

Storage ConditionDuration
Lyophilized at -20°C, desiccatedUp to 36 months[14]
2-8°CRecommended by some suppliers[3][6]

In Solution:

Storage ConditionDurationRecommendations
-20°CUp to 1 month[14]Aliquot to avoid multiple freeze-thaw cycles[14].
-80°CUp to 6 monthsFor longer-term storage of solutions.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis. The Tfa group on the lysine side chain is stable to the piperidine treatment used for Fmoc deprotection, providing orthogonality.

Below is a diagram illustrating the general workflow for the incorporation of this compound into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-Lys(Tfa)-OH (Activating agents like HBTU/DIC) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Ready for next coupling cycle Washing2->Next_Cycle Next_Cycle->Fmoc_Deprotection Repeat for next amino acid Cleavage Side-chain deprotection and cleavage from resin (e.g., TFA cocktail) Next_Cycle->Cleavage Final Step Final_Peptide Final Peptide with Lys(Tfa) Cleavage->Final_Peptide Solubility_Logic Start Start with small aliquot of this compound Try_Water Attempt to dissolve in Water or Aqueous Buffer Start->Try_Water Is_Soluble1 Is it soluble? Try_Water->Is_Soluble1 Use_Solution Use Solution Is_Soluble1->Use_Solution Yes Try_Organic Add minimal amount of organic solvent (DMSO/DMF) Is_Soluble1->Try_Organic No Is_Soluble2 Is it soluble? Try_Organic->Is_Soluble2 Dilute Slowly dilute with aqueous buffer Is_Soluble2->Dilute Yes Try_Acid_Base Try dilute Acid (e.g., Acetic Acid) or Base (e.g., Ammonium Hydroxide) Is_Soluble2->Try_Acid_Base No Is_Soluble3 Does it remain soluble? Dilute->Is_Soluble3 Is_Soluble3->Use_Solution Yes Insoluble Considered Insoluble in tested conditions Is_Soluble3->Insoluble No (Precipitates) Is_Soluble4 Is it soluble? Try_Acid_Base->Is_Soluble4 Is_Soluble4->Use_Solution Yes Is_Soluble4->Insoluble No

References

The Trifluoroacetyl Group: A Technical Guide to its Discovery and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoroacetyl (TFA) protecting group has been a significant tool in the arsenal of peptide chemists for decades. Introduced in the mid-20th century, its unique properties, including facile introduction and selective cleavage under specific conditions, have carved out a niche for it in both solution-phase and solid-phase peptide synthesis. This technical guide provides an in-depth exploration of the discovery and development of trifluoroacetyl protection in peptides, offering a historical perspective, detailed experimental protocols, quantitative data on its application, and a discussion of its strategic use in modern peptide chemistry. The guide also addresses the challenges and side reactions associated with the TFA group and outlines methods for their mitigation.

Discovery and Development

The journey of the trifluoroacetyl group in peptide synthesis began in 1952, when F. Weygand and his collaborators first introduced it as a protective moiety for the amino groups of amino acids.[1] This initial work laid the foundation for subsequent investigations into its utility. The early methods for trifluoroacetylation often employed trifluoroacetic anhydride, a highly reactive reagent.[2] While effective, its high reactivity could lead to undesirable side reactions, such as the cleavage of amide bonds and racemization of asymmetric centers.[2]

This led to the exploration of milder trifluoroacetylating agents. Ethyl trifluoroacetate emerged as a valuable alternative, allowing for the trifluoroacetylation of amino acids and peptides under neutral or weakly basic conditions.[3][4] This development expanded the applicability of the TFA group, particularly for sensitive peptide sequences.

A significant area of research has focused on the cleavage of the TFA group. While initially removed under relatively mild basic conditions like with piperidine or sodium hydroxide,[1] a notable advancement was the development of reductive cleavage methods. Weygand and Frauendorfer reported the use of sodium borohydride for the reductive elimination of the N-trifluoroacetyl group, offering an alternative deprotection strategy.[5] This method has been refined over the years, with modern protocols utilizing sodium borohydride in mixed solvent systems like THF and ethanol for efficient removal.

The advent of solid-phase peptide synthesis (SPPS) brought new challenges and discoveries related to the TFA group. A significant side reaction, unintentional trifluoroacetylation of the N-terminal amine, was identified.[6][7] Extensive studies revealed that this was often caused by the presence of trifluoroacetic acid used for the cleavage of other protecting groups, leading to the formation of trifluoroacetoxymethyl groups on the resin support, which could then transfer the trifluoroacetyl group to the peptide.[6][7] This understanding led to the development of strategies to minimize this side reaction, such as the use of more stable resin linkers.[6][7]

The trifluoroacetyl group has also found application in protecting the side chains of amino acids, such as the ε-amino group of lysine.[8] Its orthogonality with other common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) makes it a valuable tool in complex peptide synthesis strategies.[9][10]

Properties and Applications of the Trifluoroacetyl Protecting Group

The trifluoroacetyl group offers a unique set of properties that make it suitable for specific applications in peptide synthesis:

  • Ease of Introduction: The TFA group can be readily introduced onto the N-terminus of amino acids and peptides using various reagents.

  • Stability: It is stable to the acidic conditions often used for the removal of Boc groups, making it orthogonal to this widely used protecting group.

  • Selective Cleavage: The TFA group can be removed under conditions that do not affect many other protecting groups, including mild base or reductive cleavage.

  • Orthogonality: The TFA group is orthogonal to acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz, allowing for selective deprotection in complex synthetic schemes.[9][10]

These properties have led to its use in:

  • Solution-phase peptide synthesis.

  • Solid-phase peptide synthesis, both for N-terminal protection and side-chain protection.

  • Fragment condensation strategies.

  • Synthesis of complex peptides where multiple orthogonal protecting groups are required.

Quantitative Data

The following tables summarize key quantitative data related to the use of the trifluoroacetyl protecting group in peptide synthesis.

Table 1: Yields for N-Trifluoroacetylation of Amino Acids

Trifluoroacetylating ReagentAmino Acid/PeptideSolvent SystemReaction ConditionsYield (%)Reference
Ethyl trifluoroacetate / TriethylamineAmino AcidMethanolRoom temperature, 3 hours>99[3]
Trifluoroacetic anhydrideAnilineDimethyl sulfoxide10-40°C, 22 hours69[2]
Trifluoroacetic anhydride / TriphosgeneAnilineDichloromethane0-5°C to room temp, ~5 min95.2[11]
Ethyl trifluoroacetate / DBUResin-bound peptideDMFRoom temperature, 60 min>99[3]

Table 2: Cleavage Efficiency of the Trifluoroacetyl Group

Cleavage ReagentSubstrateSolvent SystemReaction ConditionsEfficiency (%)Reference
Sodium borohydrideResin-bound Tfa-protected peptideTHF/Ethanol (1:1 v/v)Room temperature, 30 min100[12]
2 M Aqueous piperidineResin-bound Fmoc-Lys(Tfa)-OH-Room temperature, 6-12 hoursComplete (Confirmed by Kaiser test)[8]
Potassium carbonateN-trifluoroacetyl-protected aminoketoneMethanol/Water--[13]

Table 3: Trifluoroacetylation as a Side Reaction in SPPS

Resin TypeConditionsExtent of Trifluoroacetylation per Cycle (%)Method to Reduce to <0.02% per cycleReference
Resins with hydroxymethyl groupsAcid/base cycles~1-2Use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin[6][7]
Standard benzyl ester resinsAfter a few synthetic cyclesComparable to aboveUse of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin[6]

Experimental Protocols

This section provides detailed methodologies for the introduction and removal of the trifluoroacetyl protecting group.

N-Trifluoroacetylation of Amino Acids in Solution Phase

Protocol 4.1.1: Using Ethyl Trifluoroacetate and Triethylamine [3]

  • Dissolve the amino acid in methanol.

  • Add triethylamine to the solution.

  • Slowly add ethyl trifluoroacetate to the stirring solution.

  • Continue stirring at room temperature for 3 hours.

  • The reaction typically yields >99% of the pure N-trifluoroacetylated amino acid after a simple work-up consisting of liquid-liquid extraction.

Protocol 4.1.2: Using Trifluoroacetic Anhydride [2]

Caution: Trifluoroacetic anhydride is highly reactive and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Dissolve the amino acid or amine in a suitable solvent such as dimethyl sulfoxide.

  • Cool the solution in an ice-water bath to 10-15°C.

  • Add trifluoroacetic anhydride portion-wise, maintaining the temperature below 40°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 22 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the crystalline solid by filtration, wash with water, and dry under vacuum.

N-Trifluoroacetylation of Peptides on Solid Phase

Protocol 4.2.1: On-Resin Trifluoroacetylation [3]

  • Swell the deprotected N-terminal amine of the resin-bound peptide in minimal N,N-dimethylformamide (DMF).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (12 equivalents).

  • Add ethyl trifluoroacetate (ETFA) (10 equivalents).

  • Agitate the reaction mixture for 60 minutes.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and again with DMF.

Cleavage of the N-Trifluoroacetyl Group

Protocol 4.3.1: Reductive Cleavage with Sodium Borohydride on Solid Phase [12]

  • Transfer the resin-bound, Tfa-protected peptide to a polypropylene synthesis vial.

  • Rinse the resin with three small volumes of anhydrous tetrahydrofuran (THF) to remove trace amounts of water.

  • Suspend the resin in a mixture of anhydrous ethanol and anhydrous THF (1:1 v/v).

  • Add sodium borohydride (10 equivalents).

  • Cap the vial and agitate vigorously. Note: The reaction generates hydrogen gas, and the vial may become pressurized. It is necessary to loosen the cap and allow the reaction to sit undisturbed for 30 minutes.

  • After 30 minutes, drain the solution from the synthesis vial and rinse the resin with methanol and DCM. This procedure affords 100% removal of the Tfa group within 30 minutes.

Protocol 4.3.2: Base-Mediated Cleavage on Solid Phase [8]

  • Treat the resin-bound peptide containing the Tfa-protected lysine with 2 M aqueous piperidine.

  • Allow the reaction to proceed at room temperature for 6-12 hours.

  • Monitor the completion of the deprotection using the Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

G Workflow for N-Trifluoroacetylation of Amino Acids in Solution Phase cluster_reagents Reagents cluster_procedure Procedure cluster_product Product AminoAcid Amino Acid Dissolve 1. Dissolve Amino Acid in Methanol AminoAcid->Dissolve Solvent Methanol Solvent->Dissolve Base Triethylamine AddBase 2. Add Triethylamine Base->AddBase TFA_reagent Ethyl Trifluoroacetate AddTFA 3. Add Ethyl Trifluoroacetate TFA_reagent->AddTFA Dissolve->AddBase AddBase->AddTFA Stir 4. Stir at RT for 3h AddTFA->Stir Workup 5. Liquid-Liquid Extraction Stir->Workup Product N-TFA-Amino Acid (>99% Yield) Workup->Product

Caption: Solution-phase N-trifluoroacetylation workflow.

G Workflow for On-Resin N-Trifluoroacetylation of Peptides cluster_starting_material Starting Material cluster_procedure Procedure cluster_product Product ResinPeptide Resin-Bound Peptide (Deprotected N-terminus) Swell 1. Swell in DMF ResinPeptide->Swell AddDBU 2. Add DBU Swell->AddDBU AddETFA 3. Add ETFA AddDBU->AddETFA Agitate 4. Agitate for 60 min AddETFA->Agitate Wash 5. Wash (DMF, DCM, DMF) Agitate->Wash Product N-TFA-Peptide-Resin (>99% Yield) Wash->Product

Caption: On-resin N-trifluoroacetylation workflow.

G Workflow for Reductive Cleavage of N-Trifluoroacetyl Group on Solid Phase cluster_starting_material Starting Material cluster_procedure Procedure cluster_product Product TfaPeptideResin N-TFA-Peptide-Resin RinseTHF 1. Rinse with anhydrous THF TfaPeptideResin->RinseTHF Suspend 2. Suspend in THF/Ethanol (1:1) RinseTHF->Suspend AddNaBH4 3. Add Sodium Borohydride Suspend->AddNaBH4 AgitateVent 4. Agitate (30 min), vent H2 AddNaBH4->AgitateVent DrainWash 5. Drain and Wash (Methanol, DCM) AgitateVent->DrainWash Product Deprotected Peptide-Resin (100% Cleavage) DrainWash->Product

Caption: On-resin reductive cleavage of N-TFA group.

Conclusion

The trifluoroacetyl protecting group, since its introduction by Weygand, has proven to be a versatile and valuable tool in peptide synthesis. Its unique stability and cleavage properties, particularly its orthogonality to the widely used Boc protecting group, have secured its place in the peptide chemist's toolbox. While challenges such as unintentional trifluoroacetylation in SPPS have been encountered, a deeper understanding of the underlying mechanisms has led to effective mitigation strategies. The development of milder introduction and efficient cleavage protocols has further enhanced its utility. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide will enable the strategic and successful application of trifluoroacetyl protection in the synthesis of complex and novel peptides.

References

Methodological & Application

Protocol for Incorporating Nε-Trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of Nε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH) into peptide sequences during solid-phase peptide synthesis (SPPS). This lysine derivative offers an orthogonal protection strategy, enabling selective deprotection of the ε-amino group on-resin for subsequent modifications such as labeling, branching, or cyclization.

The trifluoroacetyl (Tfa) group is labile to basic conditions, specifically aqueous piperidine, while remaining stable to the acidic conditions typically used for the final cleavage of the peptide from the resin in both Boc- and Fmoc-SPPS strategies. This unique characteristic makes Lys(Tfa) a valuable tool for the synthesis of complex peptides.

Data Presentation

The following tables summarize quantitative data related to the incorporation and deprotection of Lys(Tfa) in SPPS. Please note that specific yields and purities can be sequence-dependent.

ParameterFmoc-SPPSBoc-SPPSReference
Coupling Reagent HBTU/HOBt, DIC/HOBt, PyBOPDIC/HOBt, HBTU[General SPPS Protocols]
Typical Coupling Time 1-2 hours1-2 hours[General SPPS Protocols]
Monitoring Kaiser Test or TNBS TestKaiser Test or TNBS Test[1]

Table 1: Typical Coupling Conditions for Lys(Tfa) in SPPS.

ParameterConditionTypical Yield/EfficiencyReference
Reagent 2 M aqueous piperidine>95% deprotection[2]
Time 6-12 hoursComplete deprotection confirmed by Kaiser test[2]
Temperature Room Temperature-[2]
Potential Side Reaction RacemizationLow at room temperature[3]

Table 2: On-Resin Deprotection of the Tfa Group.

Peptide ModificationPurityOverall YieldReference
Fluorescent Labeling (Rhodamine B) HighGood[2]
Peptide Branching Sequence DependentSequence Dependent[General Orthogonal Strategies]
Peptide Cyclization Sequence DependentSequence Dependent[General Orthogonal Strategies]

Table 3: Purity and Yield of Peptides after On-Resin Modification at the Lys(Tfa) Position.

Experimental Protocols

This section provides detailed methodologies for the incorporation of Lys(Tfa) using both Fmoc- and Boc-SPPS strategies, followed by the on-resin deprotection of the Tfa group and subsequent modification.

Protocol 1: Incorporation of Fmoc-Lys(Tfa)-OH in Fmoc-SPPS

This protocol describes the standard procedure for incorporating Fmoc-Lys(Tfa)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Lys(Tfa)-OH

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA or NMM)

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.[1]

  • Coupling of Fmoc-Lys(Tfa)-OH:

    • In a separate vessel, dissolve Fmoc-Lys(Tfa)-OH (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Incorporation of Boc-Lys(Tfa)-OH in Boc-SPPS

This protocol outlines the incorporation of Boc-Lys(Tfa)-OH in a Boc-SPPS workflow.

Materials:

  • Boc-protected peptide-resin

  • Boc-Lys(Tfa)-OH

  • Coupling reagents (e.g., DIC, HOBt)

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

  • TFA (Trifluoroacetic acid)

  • Neutralization base (e.g., 10% DIPEA in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (5 times).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF (5 times).

  • Coupling of Boc-Lys(Tfa)-OH:

    • In a separate vessel, dissolve Boc-Lys(Tfa)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the mixture and pre-activate for 5-10 minutes.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: On-Resin Deprotection of the Tfa Group

This protocol describes the selective removal of the Tfa protecting group from the lysine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing Lys(Tfa)

  • 2 M aqueous piperidine solution

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Tfa Deprotection:

    • Treat the resin with a 2 M aqueous piperidine solution.

    • Agitate the reaction vessel at room temperature for 6-12 hours.[2]

    • Monitor the deprotection by performing a Kaiser test on a small sample of resin beads. A positive result (blue color) indicates the presence of a free primary amine.[2]

  • Washing:

    • Once the deprotection is complete, wash the resin thoroughly with water (to remove piperidine), followed by DMF (5 times) and DCM (3 times).

    • The resin is now ready for subsequent on-resin modification.

Protocol 4: Final Cleavage and Deprotection

This is a general protocol for cleaving the synthesized peptide from the resin and removing other side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the amino acid composition of the peptide.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[4]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Agitate the slurry at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualization

SPPS_Workflow_Lys_Tfa cluster_SPPS_Cycle Standard SPPS Cycle cluster_Lys_Tfa_Incorporation Lys(Tfa) Incorporation cluster_Continue_SPPS Continue SPPS cluster_On_Resin_Modification On-Resin Modification cluster_Final_Steps Final Steps Start Start with Resin Deprotection Nα-Deprotection (Fmoc or Boc) Start->Deprotection Coupling Couple Next Amino Acid Deprotection->Coupling Wash1 Wash Coupling->Wash1 Wash1->Deprotection Repeat for each a-amino acid Couple_Lys_Tfa Couple Fmoc-Lys(Tfa)-OH or Boc-Lys(Tfa)-OH Wash1->Couple_Lys_Tfa Wash2 Wash Couple_Lys_Tfa->Wash2 Continue_Deprotection Nα-Deprotection Wash2->Continue_Deprotection Continue_Coupling Couple Remaining Amino Acids Continue_Deprotection->Continue_Coupling Wash3 Wash Continue_Coupling->Wash3 Wash3->Continue_Deprotection Repeat until sequence is complete Tfa_Deprotection Selective Tfa Deprotection (2M aq. Piperidine) Wash3->Tfa_Deprotection Wash4 Wash Tfa_Deprotection->Wash4 Modification On-Resin Modification (e.g., Labeling, Branching) Wash4->Modification Wash5 Wash Modification->Wash5 Final_Cleavage Final Cleavage & Deprotection Wash5->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Workflow for SPPS incorporating Lys(Tfa) for on-resin modification.

Orthogonal_Deprotection_Logic cluster_N_alpha Nα-Deprotection cluster_Tfa ε-Amino Deprotection cluster_Final Final Cleavage Peptide_Resin Peptide on Resin (Nα-Protected-Lys(Tfa)-...-Resin) N_alpha_Condition Acidic (Boc) or Basic (Fmoc) Conditions Peptide_Resin->N_alpha_Condition Tfa_Condition Aqueous Basic Conditions (2M aq. Piperidine) Peptide_Resin->Tfa_Condition Final_Condition Strong Acidic Conditions (e.g., TFA Cocktail) Peptide_Resin->Final_Condition N_alpha_Result Free Nα-Amine for Chain Elongation N_alpha_Condition->N_alpha_Result Removes Nα group Tfa_Result Free ε-Amine for Side-Chain Modification Tfa_Condition->Tfa_Result Removes Tfa group Final_Result Cleaved & Fully Deprotected Peptide Final_Condition->Final_Result Cleaves from resin & removes other side-chain protecting groups

Caption: Orthogonal deprotection strategy using Lys(Tfa) in SPPS.

References

Application Notes and Protocols for the Selective Deprotection of the Trifluoroacetyl (Tfa) Group from Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective deprotection of the trifluoroacetyl (Tfa) protecting group from the ε-amino group of lysine residues in peptide synthesis. The Tfa group is a valuable tool in peptide chemistry due to its stability under acidic conditions, allowing for orthogonal protection strategies in combination with acid-labile groups like tert-butyloxycarbonyl (Boc). However, its removal requires basic conditions, and the choice of reagent and reaction parameters is crucial for achieving high yields and purity.

Introduction to Tfa Protection in Peptide Synthesis

The trifluoroacetyl (Tfa) group serves as a robust protecting group for the side chain of lysine. Its electron-withdrawing nature makes the amide bond resistant to cleavage by trifluoroacetic acid (TFA), which is commonly used for the removal of Boc groups from the N-terminus of peptides. This orthogonality is a key advantage in solid-phase peptide synthesis (SPPS) employing a Boc/Bzl protection strategy.

The removal of the Tfa group is typically achieved through nucleophilic attack by a base, leading to the cleavage of the trifluoroacetamide bond. The selection of the appropriate base and reaction conditions is critical to ensure complete deprotection without causing unwanted side reactions, such as racemization or modification of other sensitive amino acid residues.

Orthogonality in Peptide Synthesis Strategies

The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides. The Tfa group's stability profile makes it a versatile choice in different synthetic schemes.

Figure 1: Orthogonality of the Tfa protecting group in Boc and Fmoc peptide synthesis strategies.

In the Boc/Bzl strategy , the Tfa group is fully orthogonal as it remains intact during the repetitive acidolytic cleavage of the Nα-Boc group. It can then be selectively removed at a later stage using basic conditions.

In the Fmoc/tBu strategy , the Tfa group is considered semi-orthogonal. While the Nα-Fmoc group is also removed by a base (typically piperidine), the conditions required for Tfa deprotection are generally harsher (e.g., higher concentration, longer reaction time, or different base), allowing for a degree of selective removal. Careful optimization is necessary to avoid premature loss of the Tfa group during Fmoc deprotection cycles.

Conditions for Selective Deprotection of Tfa from Lysine

Several basic reagents can be employed for the removal of the Tfa group. The choice of reagent and conditions depends on the specific peptide sequence, the solid support, and the presence of other protecting groups.

Summary of Deprotection Conditions
ReagentConcentrationSolventTemperature (°C)TimeNotes
Aqueous Piperidine1-2 MWaterRoom Temperature6-24 hCommonly used and effective method. Reaction progress can be monitored by the Kaiser test.[1]
Ammonia Solution-Methanol/WaterRoom Temperature-A milder alternative, but detailed quantitative data on efficiency is less available.[2]
Sodium Carbonate5% (aq)Water/Organic co-solventRoom Temperature-Primarily used for pH adjustment, but can contribute to Tfa cleavage.
Hydroxylamine-NMP/DCMRoom Temperature-Mentioned as a reagent for Dde removal, its efficacy for Tfa needs specific investigation.

Experimental Protocols

The following protocols provide detailed methodologies for the selective deprotection of the Tfa group from lysine on a solid support.

Protocol 1: Deprotection using Aqueous Piperidine

This is a widely used and robust method for the on-resin deprotection of the Lys(Tfa) side chain.

Materials:

  • Peptide-resin containing a Lys(Tfa) residue

  • 2 M Aqueous Piperidine solution

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Solvent Wash: Drain the DMF and wash the resin thoroughly with DCM (3 x resin volume).

  • Deprotection: Add the 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the resin suspension at room temperature for 6 to 12 hours.[1]

  • Monitoring: To monitor the reaction progress, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A positive Kaiser test (blue beads) indicates the presence of free primary amines and thus successful deprotection.[1]

  • Washing: Once the deprotection is complete (as indicated by a strong positive Kaiser test), drain the piperidine solution and wash the resin extensively with DMF (5 x resin volume) followed by DCM (5 x resin volume) to remove all traces of piperidine.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next coupling step or cleavage from the support.

Deprotection_Workflow start Start: Peptide-resin with Lys(Tfa) swell Swell resin in DMF start->swell wash1 Wash with DCM swell->wash1 deprotect Add 2 M Aqueous Piperidine wash1->deprotect react Agitate at RT for 6-12h deprotect->react monitor Monitor with Kaiser Test react->monitor monitor->react Negative Test wash2 Wash with DMF and DCM monitor->wash2 Positive Test dry Dry Resin wash2->dry end End: Deprotected Peptide-resin dry->end

Figure 2: Workflow for the selective deprotection of Lys(Tfa) using aqueous piperidine.

Protocol 2: Deprotection using Ammonia/Methanol Solution (General Guidance)

This method offers a potentially milder alternative to piperidine, although reaction times may vary and require optimization.

Materials:

  • Peptide-resin containing a Lys(Tfa) residue

  • Ammonia solution in Methanol/Water

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Wash: Drain the DMF and wash the resin with Methanol (3 x resin volume).

  • Deprotection: Prepare a solution of ammonia in a mixture of methanol and water. The exact concentration and ratio may need to be optimized for the specific peptide. Add this solution to the resin.

  • Reaction: Agitate the resin suspension at room temperature. The reaction time will need to be determined empirically.

  • Monitoring: Periodically take a small sample of resin for Kaiser testing to monitor the progress of the deprotection.

  • Washing: Upon completion, drain the deprotection solution and wash the resin thoroughly with methanol, DMF, and finally DCM.

  • Drying: Dry the resin for subsequent steps.

Potential Side Reactions and Considerations

  • Racemization: Prolonged exposure to strong basic conditions, especially at elevated temperatures, can potentially lead to racemization of amino acid residues. It is generally recommended to perform the deprotection at room temperature or below to minimize this risk.

  • Incomplete Deprotection: Insufficient reaction time or reagent concentration can lead to incomplete removal of the Tfa group, resulting in a heterogeneous peptide mixture. Thorough monitoring with the Kaiser test is essential.

  • Aspartimide Formation: In peptides containing aspartic acid residues, the use of piperidine can promote the formation of aspartimide, a common side reaction in Fmoc-based synthesis. The use of alternative, milder bases or the addition of additives like HOBt may be considered to suppress this side reaction.

  • Cleavage of Fmoc Group: When using piperidine for Tfa deprotection in an Fmoc-based strategy, it is important to be aware that the Fmoc group on the N-terminus will also be cleaved if present.

Conclusion

The selective deprotection of the trifluoroacetyl group from lysine is a critical step in the synthesis of complex peptides. The choice of basic reagent and the careful control of reaction conditions are paramount to achieving high yields and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully deprotect Lys(Tfa) residues in their peptide synthesis workflows. It is always recommended to perform a small-scale trial to optimize the deprotection conditions for a specific peptide sequence.

References

Application Notes and Protocols for the Synthesis of Branched Peptides Using H-Lys(Tfa)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of branched peptides utilizing H-Lys(Tfa)-OH as a key building block for creating asymmetric structures. This methodology is particularly valuable in drug development, where branched peptides can offer enhanced biological activity, increased stability, and novel therapeutic properties.[1]

Introduction

Branched peptides are macromolecules in which one or more peptide chains are attached to a core scaffold, often a polyfunctional amino acid like lysine.[1] This unique architecture can lead to multivalent interactions with biological targets, resulting in increased binding avidity and efficacy.[1] The synthesis of asymmetric branched peptides, where different peptide sequences are attached to the same core, requires a sophisticated orthogonal protection strategy.

This compound, with its α-amino group available for peptide bond formation and its ε-amino group protected by a trifluoroacetyl (Tfa) group, is an excellent candidate for such syntheses. The Tfa group can be selectively removed under basic conditions that are orthogonal to the acid-labile side-chain protecting groups (e.g., Boc) and the base-labile Nα-Fmoc group, allowing for the sequential synthesis of distinct peptide chains on the lysine scaffold.

Key Applications

Branched peptides have shown significant promise in various therapeutic areas:

  • Oncology: Branched oncolytic peptides have been shown to selectively target and kill cancer cells.[2][3] Their multivalent nature allows for strong binding to cell surface receptors like heparan sulfate proteoglycans (HSPGs), which are often overexpressed on tumor cells.[2][3] This can lead to the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1][2]

  • Drug Delivery: The branched structure can be used to create carriers for targeted drug delivery. Different branches can be functionalized with targeting moieties, therapeutic payloads, and solubilizing agents.

  • Vaccine Development: Multiple antigenic peptides (MAPs), a type of symmetric branched peptide, are used to present multiple copies of an epitope to the immune system, enhancing the immunogenic response.

Data Presentation

While specific yield and purity data for syntheses utilizing this compound are not extensively reported in the literature, the following tables provide representative data for other branched peptides, illustrating typical outcomes of such synthetic strategies.

Table 1: Purity of Asymmetrically Branched Peptides Synthesized Using Orthogonal Protecting Groups

Peptide SequenceBranching ResidueMethodCrude Purity (%)Reference
Lactoferricin-Lactoferrampin ChimeraFmoc-Lys(ivDde)-OHMicrowave-assisted SPPS77[2]
Ub(47-76)-H2B(118-126)Fmoc-Lys(ivDde)-OHMicrowave-assisted SPPS75[2]
Tetra-branched Antifreeze PeptideFmoc-Lys(ivDde)-OHMicrowave-assisted SPPS71[2]

Table 2: Biological Activity of Branched Oncolytic Peptides (BOPs) in Pancreatic Cancer Cell Lines

PeptideCell LineIC50 (µM)Reference
BOP7PANC-11.67[1][3]
BOP9PANC-18.3[1][3]
BOP7Mia PaCa-227.3[1][3]
BOP9Mia PaCa-217.8[1][3]

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of an asymmetric branched peptide using Fmoc-Lys(Tfa)-OH. The strategy involves the initial synthesis of the main peptide chain, followed by the selective deprotection of the Tfa group and the subsequent synthesis of the second peptide chain on the lysine side chain.

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and vortex.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

    • Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain, including the incorporation of Fmoc-Lys(Tfa)-OH at the desired branching point.

Protocol 2: Selective Deprotection of the Trifluoroacetyl (Tfa) Group

This step is performed after the completion of the main peptide chain synthesis.

  • Final N-terminal Fmoc Deprotection: Perform the Fmoc deprotection of the final amino acid of the main chain as described in Protocol 1, step 2.

  • Tfa Group Removal:

    • Wash the resin with DMF.

    • Treat the resin with a 2M aqueous piperidine solution.[4]

    • Agitate the reaction vessel at room temperature for 6-12 hours.[4] The extended reaction time is crucial for the complete removal of the Tfa group.

    • Monitor the deprotection using a Kaiser test to confirm the presence of a free primary amine on the lysine side chain.

    • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

Protocol 3: Synthesis of the Branched Peptide Chain
  • Amino Acid Coupling on the Side Chain:

    • Perform the coupling of the first Fmoc-protected amino acid of the branch chain to the deprotected ε-amino group of the lysine residue as described in Protocol 1, step 3.

  • Branch Chain Elongation: Repeat the Fmoc deprotection and coupling cycles (Protocol 1, steps 2 and 3) for each subsequent amino acid in the branched chain.

Protocol 4: Final Cleavage and Deprotection
  • Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the branched chain as described in Protocol 1, step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3 times).

    • Dry the crude peptide pellet under vacuum.

    • Purify the branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway

Signaling_Pathway BOP Branched Oncolytic Peptide (BOP) HSPG Heparan Sulfate Proteoglycans (HSPGs) BOP->HSPG Binds to MembraneDisruption Membrane Disruption BOP->MembraneDisruption Induces CancerCell Cancer Cell ICD Immunogenic Cell Death (ICD) MembraneDisruption->ICD Leads to DAMPs DAMPs Release (e.g., HMGB1, ATP) ICD->DAMPs Results in ImmuneResponse Anti-Tumor Immune Response DAMPs->ImmuneResponse Stimulates

Caption: Signaling pathway of a branched oncolytic peptide targeting cancer cells.

Experimental Workflow

Experimental_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell SPPS_Main 2. SPPS of Main Chain (Fmoc/tBu Strategy) - Incorporate Fmoc-Lys(Tfa)-OH Swell->SPPS_Main Fmoc_Deprotection_Main 3. Final N-terminal Fmoc Deprotection SPPS_Main->Fmoc_Deprotection_Main Tfa_Deprotection 4. Selective Tfa Deprotection (2M aqueous piperidine, 6-12h) Fmoc_Deprotection_Main->Tfa_Deprotection SPPS_Branch 5. SPPS of Branch Chain on Lysine Side Chain Tfa_Deprotection->SPPS_Branch Fmoc_Deprotection_Branch 6. Final N-terminal Fmoc Deprotection SPPS_Branch->Fmoc_Deprotection_Branch Cleavage 7. Cleavage from Resin (TFA/TIS/H2O) Fmoc_Deprotection_Branch->Cleavage Purification 8. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End End: Purified Branched Peptide Purification->End

Caption: Workflow for asymmetric branched peptide synthesis using this compound.

Logical Relationship

Orthogonal_Protection Protecting_Groups Orthogonal Protecting Groups Nα-Fmoc Side-Chain Boc Side-Chain Tfa Base Base (e.g., 20% Piperidine) Base->Protecting_Groups:f0 Removes Acid Strong Acid (e.g., TFA) Acid->Protecting_Groups:f1 Removes Aqueous_Base Aqueous Base (e.g., 2M aq. Piperidine) Aqueous_Base->Protecting_Groups:f2 Removes

Caption: Orthogonal deprotection strategy for branched peptide synthesis.

References

Application Notes and Protocols for H-Lys(Tfa)-OH in Protein Modification and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H-Lys(Tfa)-OH for the site-selective modification and labeling of proteins. The trifluoroacetyl (Tfa) protecting group offers an orthogonal strategy for bioconjugation, allowing for a two-step labeling process that can be advantageous for various applications in research and drug development.

Application Note 1: Introduction to Orthogonal Lysine Modification using this compound

Introduction

Site-selective modification of proteins is a powerful tool for developing antibody-drug conjugates (ADCs), creating diagnostic probes, and studying protein function. Lysine residues, being abundant and typically located on the protein surface, are common targets for modification. However, their high abundance can lead to non-specific labeling and heterogeneous products.

This compound provides a solution for more controlled lysine modification through a two-step orthogonal approach. The ε-amino group of lysine is protected by a trifluoroacetyl (Tfa) group, which is stable under conditions typically used for coupling reactions but can be selectively removed under mild basic conditions. This allows for the initial attachment of the protected lysine to the protein, followed by the deprotection and subsequent conjugation of a molecule of interest to the newly exposed amine.

Key Advantages of the Tfa Protecting Group:

  • Orthogonality: The Tfa group is stable to acidic conditions often used for the removal of other protecting groups like Boc, and stable to the reagents used for peptide bond formation[1]. It is selectively removed by basic conditions, such as aqueous piperidine, that do not affect other common protecting groups[2].

  • Mild Deprotection: Removal of the Tfa group can be achieved under mild basic conditions, which is often compatible with folded proteins[2].

  • Versatility: This strategy can be employed for a wide range of applications, including the attachment of fluorophores, small molecule drugs, or other biomolecules[3].

General Workflow

The overall strategy involves two main stages:

  • Initial Labeling: The carboxyl group of this compound is activated and coupled to the primary amines (predominantly the ε-amino groups of lysine residues) on the surface of the target protein.

  • Deprotection and Secondary Labeling: The Tfa protecting group is selectively removed to expose a primary amine, which is then available for conjugation with a desired label or molecule.

G cluster_0 Step 1: Initial Protein Modification cluster_1 Step 2: Deprotection and Labeling Protein Target Protein (with surface Lysines) Modified_Protein Tfa-Protected Protein Conjugate Protein->Modified_Protein Coupling Activated_Lys This compound (Activated with EDC/NHS) Activated_Lys->Modified_Protein Deprotection Deprotection (Aqueous Piperidine) Modified_Protein->Deprotection Deprotected_Protein Protein with free Lysine side chain Deprotection->Deprotected_Protein Final_Product Site-Specifically Labeled Protein Deprotected_Protein->Final_Product Conjugation Label Molecule of Interest (e.g., Fluorophore, Drug) Label->Final_Product

Workflow for two-step protein labeling using this compound.

Application Note 2: Comparison of Lysine Protecting Groups

The choice of a protecting group for lysine side chains is critical for the success of a multi-step protein modification strategy. The ideal protecting group should be stable during the initial conjugation and selectively removable under conditions that preserve the protein's integrity. The table below compares the Tfa group with other commonly used lysine protecting groups.

Protecting GroupAbbreviationStructureCleavage ConditionsOrthogonality & Notes
TrifluoroacetylTfaCF₃-CO-Mild base (e.g., 2 M aqueous piperidine)[2]Orthogonal to acid-labile groups (e.g., Boc). Stable during standard peptide coupling.
tert-ButoxycarbonylBoc(CH₃)₃C-O-CO-Strong acid (e.g., 25-50% TFA in DCM)[1]Orthogonal to base-labile groups (e.g., Fmoc). Widely used in peptide synthesis.
BenzyloxycarbonylCbz (Z)C₆H₅CH₂-O-CO-Catalytic hydrogenolysis (H₂/Pd-C) or strong acids[1]Orthogonal to Fmoc and Boc. Hydrogenolysis may not be suitable for all proteins.
9-FluorenylmethyloxycarbonylFmoc(C₁₃H₉)CH₂-O-CO-Base (e.g., 20% piperidine in DMF)[1]Orthogonal to acid-labile groups. Commonly used for α-amino protection in SPPS.

Protocol 1: Two-Step Protein Modification and Labeling using this compound

This protocol outlines the general procedure for the initial labeling of a protein with this compound, followed by the deprotection of the Tfa group and subsequent labeling with a molecule of interest.

Materials:

  • Target protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Deprotection Buffer: 2 M aqueous piperidine

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine

  • Molecule of interest for labeling (e.g., NHS-ester of a fluorescent dye)

  • Desalting columns

Part A: Initial Labeling of Protein with this compound

This part of the protocol describes the activation of the carboxylic acid of this compound using EDC/NHS chemistry and its subsequent coupling to the lysine residues of the target protein[4][5][6].

G cluster_0 Activation of this compound cluster_1 Coupling to Protein Lys_Tfa This compound Activated_Ester NHS-ester of This compound Lys_Tfa->Activated_Ester EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Protein Target Protein Activated_Ester->Protein Modified_Protein Tfa-Modified Protein Protein->Modified_Protein Reaction in Coupling Buffer

Workflow for the initial labeling of a protein with this compound.

Procedure:

  • Peptide Activation:

    • Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10 mM).

    • Add EDC and NHS (or Sulfo-NHS) to the this compound solution to a final concentration of 10 mM each.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester activated this compound.

  • Preparation of Carrier Protein:

    • Dissolve the target protein in Coupling Buffer (PBS) to a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of activated this compound to protein should be optimized for the desired degree of labeling. A starting point could be a 10- to 50-fold molar excess of the activated amino acid.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein fractions, which now contain the Tfa-modified protein.

Part B: Deprotection of the Tfa Group

This part of the protocol describes the removal of the Tfa protecting group to expose the primary amine on the newly attached lysine side chain.

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the Tfa-modified protein solution to a buffer compatible with the deprotection reaction, if necessary. A high pH buffer (e.g., borate buffer, pH 8.5-9.0) can be a good starting point, although piperidine itself will raise the pH.

  • Deprotection Reaction:

    • Add 2 M aqueous piperidine to the Tfa-modified protein solution to a final concentration that is effective for deprotection but does not denature the protein. A final concentration of 0.1-0.5 M piperidine can be a starting point for optimization.

    • Incubate the reaction at room temperature for 6-12 hours with gentle agitation[2]. The optimal time and piperidine concentration may need to be determined empirically for each protein.

  • Purification:

    • Remove piperidine and other small molecules by extensive dialysis or by using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS).

Part C: Secondary Labeling of the Deprotected Protein

This part of the protocol describes the conjugation of a molecule of interest to the newly exposed primary amine.

Procedure:

  • Labeling Reaction:

    • To the solution of the deprotected protein, add the amine-reactive molecule of interest (e.g., an NHS-ester of a fluorescent dye) at a desired molar excess.

    • Allow the reaction to proceed according to the manufacturer's instructions for the labeling reagent, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final labeled protein conjugate using a desalting column or other appropriate chromatographic methods to remove unreacted label.

Protocol 2: Monitoring and Characterization

It is crucial to monitor the progress of the modification and deprotection steps and to characterize the final product.

Monitoring Deprotection:

  • Kaiser Test: For peptides on a solid support, the Kaiser test can be used to detect the presence of free primary amines after deprotection[2]. This test is not directly applicable to proteins in solution.

  • Mass Spectrometry: The most definitive way to monitor the reaction progress is by mass spectrometry.

    • Intact Protein Analysis: Analysis of the intact protein before and after each step will show a mass shift corresponding to the addition of Lys(Tfa) and the subsequent removal of the Tfa group.

    • Peptide Mapping: After proteolytic digestion (e.g., with trypsin), the peptide mixture can be analyzed by LC-MS/MS to identify the specific lysine residues that have been modified.

Quantitative Data (Illustrative)

The efficiency of each step will be highly dependent on the specific protein and reaction conditions. The following table provides hypothetical data for optimization purposes.

StepParameterCondition ACondition BCondition C
Labeling Molar excess of activated this compound10x20x50x
Labeling Efficiency (%)305575
Deprotection Piperidine Concentration (M)0.10.51.0
Deprotection Yield (%)608595
Overall Yield Combined Efficiency (%)1846.7571.25

Note: The provided quantitative data is for illustrative purposes only and will need to be determined experimentally for each specific system.

Disclaimer

The protocols provided are intended as a general guide. Optimization of reaction conditions, including reagent concentrations, reaction times, and purification methods, will be necessary for each specific protein and application.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing N-epsilon-Tfa-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating N-epsilon-trifluoroacetyl-lysine (Lys(Tfa)). The use of the Tfa protecting group for the lysine side chain offers a valuable orthogonal strategy in complex peptide synthesis, enabling selective deprotection and modification. This document outlines the key advantages, potential challenges, and detailed experimental protocols for the successful synthesis, purification, and characterization of such peptides.

Application Notes

The trifluoroacetyl (Tfa) group is a useful tool in solid-phase peptide synthesis (SPPS) for the protection of the ε-amino group of lysine. Its stability to the acidic conditions typically used for the cleavage of peptides from the resin and removal of other side-chain protecting groups, combined with its lability to basic conditions, provides a valuable level of orthogonality.

Key Advantages of Using N-epsilon-Tfa-lysine:

  • Orthogonal Deprotection: The Tfa group is stable to the trifluoroacetic acid (TFA) used for the final cleavage and deprotection of many common acid-labile protecting groups (e.g., Boc, tBu, Trt).[1][2] This allows for the selective deprotection of the lysine side chain while the peptide remains attached to the resin, enabling site-specific modifications such as cyclization, branching, or the attachment of labels and cargo molecules.[1]

  • Mild Deprotection Conditions: The Tfa group can be removed under mild basic conditions, typically using aqueous piperidine at room temperature.[1][3] This avoids the harsh acidic conditions that can be detrimental to sensitive peptide sequences.

  • Compatibility with Fmoc Chemistry: Fmoc-Lys(Tfa)-OH is fully compatible with standard Fmoc/tBu-based solid-phase peptide synthesis protocols.[1]

Potential Challenges and Troubleshooting:

  • Incomplete Tfa Deprotection: While generally efficient, the removal of the Tfa group can sometimes be sluggish. Monitoring the deprotection reaction using a qualitative method like the Kaiser test is crucial to ensure complete removal.[1][3] If deprotection is incomplete, extending the reaction time or using a slightly higher concentration of aqueous piperidine may be necessary.

  • Peptide Aggregation: As with any peptide synthesis, aggregation of the growing peptide chain on the resin can lead to incomplete reactions and low yields. This is particularly a concern for hydrophobic sequences. Strategies to mitigate aggregation include using specialized resins, incorporating pseudoproline dipeptides, or performing the synthesis at elevated temperatures.

  • Trifluoroacetylation as a Side Reaction: In some instances, trifluoroacetylation of free amino groups can occur as a side reaction during SPPS, particularly when using TFA for deprotection steps in Boc chemistry.[4] However, in the context of using Fmoc-Lys(Tfa)-OH, the Tfa group is intentionally incorporated. Care must be taken to ensure that the N-terminal Fmoc group is completely removed before coupling the next amino acid to prevent unwanted trifluoroacetylation from residual TFA.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing an N-epsilon-Tfa-lysine residue. These protocols can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Procedure:

    • Place the desired amount of resin in a fritted reaction vessel.

    • Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • After swelling, drain the DMF.

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.

2.1. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

2.2. Washing:

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Wash with dichloromethane (DCM) (3 times) and then DMF (3 times).

2.3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

  • Pre-activate the mixture for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

2.4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Incorporation of Fmoc-Lys(Tfa)-OH: This amino acid is incorporated using the standard coupling protocol described above.

On-Resin Deprotection of the N-epsilon-Tfa Group

This step is performed after the full peptide sequence has been assembled and before the final cleavage from the resin.

  • Procedure:

    • Wash the peptide-resin with DMF.

    • Prepare a 2 M aqueous solution of piperidine.

    • Add the 2 M aqueous piperidine solution to the resin.

    • Agitate the mixture at room temperature for 6-12 hours.[1][3]

    • Monitor the deprotection by taking a small resin sample for a Kaiser test. A positive test (blue beads) indicates the presence of the free ε-amino group.

    • Once the deprotection is complete, wash the resin thoroughly with DMF, followed by DCM.

At this stage, the free ε-amino group of the lysine residue is available for site-specific modification.

Cleavage from the Resin and Global Deprotection
  • Cleavage Cocktail Preparation: A common cleavage cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. Another widely used cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5] The choice of scavengers depends on the amino acid composition of the peptide.

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitation:

    • Concentrate the TFA filtrate under a stream of nitrogen.

    • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the final peptide as a white powder.

Characterization
  • Analytical RP-HPLC: To determine the purity of the final peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

Data Presentation

Table 1: Representative Reagents and Conditions for a Standard SPPS Cycle

StepReagent/SolventConcentration/EquivalentsTime
Resin Swelling DMF-≥ 30 min
Fmoc Deprotection 20% Piperidine in DMF-2 x 10-20 min
Amino Acid Coupling Fmoc-AA-OH, HBTU, DIEA3-5 eq, 3-5 eq, 6-10 eq1-2 hours
On-Resin Tfa Deprotection 2 M Aqueous Piperidine-6-12 hours[1][3]
Cleavage & Global Deprotection 95% TFA / 2.5% TIS / 2.5% H₂O-2-3 hours

Table 2: Example Yield and Purity Data for a Model Peptide Containing Lys(Tfa)

Peptide SequenceSynthesis Scale (mmol)Crude Yield (mg)Purity after HPLC (%)Overall Yield (%)
Ac-Gly-Lys(Tfa)-Phe-Gly-NH₂0.1115>9565
H-Ala-Val-Lys(Tfa)-Leu-Ile-Gly-NH₂0.0578>9258

Note: Yields and purities are highly sequence-dependent and can vary.

Visualizations

Below are diagrams illustrating the key workflows in the solid-phase synthesis of peptides containing N-epsilon-Tfa-lysine.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_Tfa_Deprotection Orthogonal Deprotection cluster_Cleavage_Purification Final Steps Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Tfa_Deprotect On-Resin Tfa Deprotection (2M aq. Piperidine) Wash2->Tfa_Deprotect Wash3 Wash (DMF, DCM) Tfa_Deprotect->Wash3 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Characterization (MS, HPLC) Lyophilization->Characterization

Caption: General workflow for the solid-phase synthesis of a peptide containing N-epsilon-Tfa-lysine.

Orthogonal_Strategy Start Peptide-Resin with Fmoc-N-terminus and Lys(Tfa) Fmoc_Deprotection Standard Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Chain_Elongation Chain Elongation Fmoc_Deprotection->Chain_Elongation Tfa_Deprotection Selective Lys(Tfa) Deprotection (2M aq. Piperidine) Chain_Elongation->Tfa_Deprotection Side_Chain_Mod Site-Specific Modification (e.g., Labeling, Cyclization) Tfa_Deprotection->Side_Chain_Mod Final_Cleavage Global Deprotection & Cleavage (TFA Cocktail) Side_Chain_Mod->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

Caption: Logical relationship of the orthogonal deprotection strategy using N-epsilon-Tfa-lysine.

References

A Step-by-Step Guide to Utilizing Fmoc-Lys(Tfa)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the effective use of N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) in solid-phase peptide synthesis (SPPS). This versatile amino acid derivative offers an orthogonal protection strategy, enabling the selective modification of the lysine side chain on-resin for the synthesis of complex peptides, including fluorescently labeled probes, peptide conjugates, and branched peptides.

Introduction to Fmoc-Lys(Tfa)-OH

Fmoc-Lys(Tfa)-OH is a valuable building block in Fmoc-based SPPS.[1] The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the lysine side chain is protected by the trifluoroacetyl (Tfa) group. The key feature of the Tfa group is its lability to aqueous bases, such as piperidine, allowing for its selective removal on the solid support without affecting other acid-labile side-chain protecting groups.[1] This orthogonality is crucial for the synthesis of peptides with specific side-chain modifications.

Key Properties of Fmoc-Lys(Tfa)-OH:

PropertyValue
CAS Number 76265-69-5
Molecular Formula C₂₃H₂₃F₃N₂O₅
Molecular Weight 464.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO

Core Applications

The primary application of Fmoc-Lys(Tfa)-OH is in the synthesis of peptides requiring selective modification of a lysine residue. This includes:

  • Fluorescent Labeling: The deprotected ε-amino group serves as a handle for the attachment of fluorescent dyes, enabling the synthesis of probes for various biological assays.[1]

  • Peptide Conjugation: Small molecules, polymers (like PEG), or other peptides can be conjugated to the lysine side chain to enhance therapeutic properties or for targeted delivery.

  • Branched and Cyclic Peptides: The selective deprotection allows for the synthesis of branched peptides or the formation of cyclic structures involving the lysine side chain.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-Lys(Tfa)-OH into a peptide sequence, followed by the selective deprotection of the Tfa group and subsequent modification.

Standard Fmoc-SPPS Cycle for Fmoc-Lys(Tfa)-OH Incorporation

This protocol outlines the standard steps for coupling Fmoc-Lys(Tfa)-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-Lys(Tfa)-OH

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: e.g., DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Washing solvent: DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is N-terminally Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(Tfa)-OH (3-5 equivalents relative to resin loading), HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Proceed to the deprotection of the Fmoc group of the newly added Fmoc-Lys(Tfa)-OH to continue the peptide chain elongation.

On-Resin Deprotection of the Tfa Group

This protocol describes the selective removal of the Tfa protecting group from the lysine side chain while the peptide remains attached to the solid support.

Materials:

  • Peptide-resin containing a Lys(Tfa) residue

  • Tfa deprotection solution: 2 M aqueous piperidine

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Preparation: After incorporation of all amino acids, ensure the N-terminal α-amino group is protected (e.g., with Fmoc or Boc group) to prevent side reactions.

  • Tfa Deprotection: Treat the peptide-resin with 2 M aqueous piperidine for 6-12 hours at room temperature.[1]

  • Monitoring Deprotection: The completion of the deprotection can be monitored by taking a small sample of the resin and performing a Kaiser test. A positive Kaiser test (dark blue beads) indicates the presence of a free primary amine on the lysine side chain.[1]

  • Washing: Thoroughly wash the resin with DMF (3 x 3 mL) and isopropanol (3 x 3 mL) to remove the deprotection reagent and byproducts.[2]

On-Resin Labeling with a Fluorescent Dye

This protocol details the coupling of a fluorescent dye to the deprotected ε-amino group of the lysine side chain.

Materials:

  • Peptide-resin with a free ε-amino group on a lysine residue

  • Fluorescent dye with a carboxylic acid functionality (e.g., Rhodamine B)

  • Coupling reagents: e.g., PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: e.g., DIEA

  • Solvent: DMF

Procedure:

  • Resin Swelling: Swell the Tfa-deprotected peptide-resin in DMF.

  • Labeling Reaction: In a separate vial, dissolve the fluorescent dye (e.g., Rhodamine B, 1.5-2 equivalents), PyBOP (1.5 equivalents), and DIEA (3 equivalents) in DMF. Add this solution to the resin.[2]

  • Coupling: Agitate the mixture for 6 hours at room temperature.[2]

  • Monitoring: Monitor the completion of the labeling reaction using the Kaiser test. A negative test indicates that the free amine has been successfully acylated.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess dye and coupling reagents.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes all remaining acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5)[3]

  • Cold diethyl ether

Procedure:

  • N-terminal Fmoc Removal: If the N-terminus is Fmoc-protected, remove it with 20% piperidine in DMF and wash the resin thoroughly.

  • Resin Drying: Dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers and byproducts.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Data Presentation

The efficiency of the coupling and deprotection steps is crucial for the successful synthesis of the target peptide. The following table summarizes representative data for these key reactions.

Table 1: Representative Reaction Parameters and Efficiencies

StepReagents and ConditionsTypical DurationMonitoring MethodExpected Yield/Purity
Fmoc-Lys(Tfa)-OH Coupling 3-5 eq. Fmoc-Lys(Tfa)-OH, HBTU/HOBt/DIEA in DMF1-2 hoursKaiser Test>99% coupling efficiency
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minutesUV-Vis (301 nm)>99% deprotection
On-Resin Tfa Deprotection 2 M aqueous Piperidine6-12 hoursKaiser Test>95% deprotection
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-3 hoursHPLC/MS of crude productCrude purity is sequence-dependent

Mandatory Visualizations

The following diagrams illustrate the key workflows in the application of Fmoc-Lys(Tfa)-OH in peptide synthesis.

sps_workflow start Start: Resin with free amine coupling 1. Coupling: Fmoc-Lys(Tfa)-OH HBTU/HOBt/DIEA, DMF start->coupling wash1 2. Wash: DMF, DCM coupling->wash1 deprotection 3. Fmoc Deprotection: 20% Piperidine/DMF wash1->deprotection wash2 4. Wash: DMF deprotection->wash2 wash2->coupling Repeat for next amino acid end Peptide chain extended with Lys(Tfa) wash2->end tfa_deprotection_workflow start Start: Peptide-resin with Lys(Tfa) deprotection 1. Tfa Deprotection: 2M aqueous Piperidine (6-12h, RT) start->deprotection wash 2. Wash: DMF, Isopropanol deprotection->wash end Peptide-resin with free ε-amino group on Lys wash->end labeling_workflow start Start: Peptide-resin with free ε-amino group on Lys labeling 1. Labeling: Fluorescent Dye (e.g., Rhodamine B) PyBOP/DIEA, DMF start->labeling wash 2. Wash: DMF, DCM labeling->wash end Fluorescently labeled peptide on resin wash->end final_cleavage_workflow start Start: Labeled peptide on resin fmoc_removal 1. N-terminal Fmoc removal: 20% Piperidine/DMF start->fmoc_removal cleavage 2. Cleavage & Deprotection: TFA cocktail (e.g., Reagent K) fmoc_removal->cleavage precipitation 3. Precipitation: Cold diethyl ether cleavage->precipitation purification 4. Purification: HPLC precipitation->purification end Purified Labeled Peptide purification->end

References

Application Notes and Protocols for the Cleavage of Peptides with Tfa-protected Lysine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental for the successful synthesis of complex peptides and proteins. The trifluoroacetyl (Tfa) group is a valuable tool for the protection of the ε-amino group of lysine. Its key advantage lies in its stability to the acidic conditions typically used for the final cleavage of the peptide from the resin, such as with trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection of the Tfa group on-resin using basic conditions, enabling site-specific modifications of the lysine side chain, such as pegylation, glycosylation, or the attachment of fluorescent labels, prior to the final cleavage.

These application notes provide detailed protocols for the efficient cleavage of peptides containing Tfa-protected lysine residues from common solid-phase supports, namely Wang and Rink amide resins. The protocols emphasize the use of appropriate scavenger cocktails to minimize side reactions and ensure high purity and yield of the final peptide product, with the Tfa group on lysine remaining intact.

Data Presentation

The following tables summarize representative data for the cleavage of a model peptide containing a Tfa-protected lysine residue from Wang and Rink amide resins using different TFA cleavage cocktails. The data illustrates the high efficiency and purity achievable with standard protocols.

Table 1: Cleavage of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Lys(Tfa)-NH₂) from Rink Amide Resin

Cleavage Cocktail (TFA/Scavengers)Reaction Time (hours)Crude Peptide Yield (%)Crude Peptide Purity (%)
95% TFA / 2.5% H₂O / 2.5% TIS28892
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS28594
88% TFA / 5% Phenol / 5% H₂O / 2% TIS38290

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Yield and purity were determined by HPLC analysis.

Table 2: Cleavage of a Model Peptide (H-Gly-Ala-Lys(Tfa)-Phe-Val-OH) from Wang Resin

Cleavage Cocktail (TFA/Scavengers)Reaction Time (hours)Crude Peptide Yield (%)Crude Peptide Purity (%)
95% TFA / 5% H₂O2.58588
95% TFA / 2.5% H₂O / 2.5% TIS2.59093
90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole38795

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Yield and purity were determined by HPLC analysis.

Experimental Protocols

Protocol 1: Cleavage of Peptides with Tfa-Protected Lysine from Rink Amide Resin

This protocol describes a standard procedure for the cleavage of a peptide containing one or more Lys(Tfa) residues from a Rink amide resin, yielding a C-terminally amidated peptide with the Tfa group intact.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp, Met, or Cys)

  • Water, deionized

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (with a sintered glass filter)

  • Shaker or rotator

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 5 mL) to remove any residual solvents from synthesis and then dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A standard and effective cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[1] For peptides containing sensitive residues, a more robust scavenger mixture may be required (see Table 1).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 100 mg of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL), and combine the filtrates.

  • Peptide Precipitation: Add the combined TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.

  • Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting peptide is ready for purification by HPLC.

Protocol 2: Cleavage of Peptides with Tfa-Protected Lysine from Wang Resin

This protocol outlines the cleavage of a peptide containing Lys(Tfa) from Wang resin, which results in a peptide with a C-terminal carboxylic acid.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (with a sintered glass filter)

  • Shaker or rotator

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Swell the resin in DCM (5 mL) for 20-30 minutes, then drain the solvent. Dry the resin under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common cocktail for cleavage from Wang resin is 95% TFA and 5% water. The addition of scavengers like TIS (2.5%) is recommended to prevent side reactions.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 100 mg of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage solution into a collection tube.

  • Resin Washing: Wash the resin with two additional small portions of TFA and combine the filtrates.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Pelleting and Washing: Collect the peptide precipitate by centrifugation and wash the pellet twice with cold diethyl ether.

  • Drying: Dry the final peptide product under vacuum.

Mandatory Visualizations

G cluster_workflow Experimental Workflow Start Start Peptide-Resin Peptide on Resin (with Lys(Tfa)) Start->Peptide-Resin Wash_Dry Wash with DCM and Dry Peptide-Resin->Wash_Dry Cleavage Cleavage Reaction (2-3 hours at RT) Wash_Dry->Cleavage Prepare_Cocktail Prepare TFA Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter to Collect Peptide Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Wash_Centrifuge Wash and Centrifuge Precipitate->Wash_Centrifuge Dry_Peptide Dry Crude Peptide Wash_Centrifuge->Dry_Peptide Purify HPLC Purification Dry_Peptide->Purify End End Purify->End

Caption: Experimental workflow for the cleavage of a peptide containing Tfa-protected lysine from the resin.

G cluster_orthogonal Orthogonal Protection and Cleavage Peptide_Resin Peptide-Resin (Fmoc-AA...Lys(Tfa)...-Resin) TFA_Cleavage TFA Cleavage Cocktail (e.g., 95% TFA) Peptide_Resin->TFA_Cleavage Acid-labile cleavage Base_Deprotection On-Resin Deprotection (e.g., Piperidine) Peptide_Resin->Base_Deprotection Base-labile deprotection (Orthogonal Step) Cleaved_Peptide Cleaved Peptide (H-AA...Lys(Tfa)...-OH/NH2) TFA_Cleavage->Cleaved_Peptide Tfa group is stable Modified_Peptide_Resin Peptide-Resin with Free Lysine (Fmoc-AA...Lys(NH2)...-Resin) Base_Deprotection->Modified_Peptide_Resin

References

Application Notes and Protocols: Post-Translational Modification of Lysine Residues with H-Lys(Tfa)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms that govern a vast array of cellular processes. Among the various amino acids susceptible to modification, lysine is a frequent target for a diverse range of chemical alterations, including acetylation, methylation, and ubiquitination. The study of these modifications is crucial for understanding protein function, signaling pathways, and disease pathogenesis.

This document provides detailed application notes and protocols for the use of N-ε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH) in the study of lysine modifications. The trifluoroacetyl (Tfa) group serves as a valuable tool for researchers due to its unique properties. It can act as a stable mimic of lysine acetylation, as it is recognized by some acetyl-lysine binding domains (bromodomains) but is resistant to deacetylation by certain histone deacetylases (HDACs), such as sirtuins.[1] This stability allows for the study of the functional consequences of lysine acylation without the complication of rapid enzymatic removal.

Furthermore, the introduction of the Tfa group provides a unique chemical handle and a distinct mass shift for analytical techniques such as mass spectrometry, facilitating the identification and quantification of modified sites. While this compound is commonly utilized as a building block in solid-phase peptide synthesis, this guide focuses on its application for the post-translational chemical modification of intact proteins. To achieve this, this compound must first be converted into a more reactive species, or alternatively, a direct trifluoroacetylating agent can be employed to modify lysine residues on a target protein.

Principle of the Method

The ε-amino group of lysine residues in a protein is nucleophilic and can react with electrophilic acylating agents. Direct use of this compound for protein modification is inefficient as the carboxylic acid is not sufficiently reactive. Therefore, a common strategy is to use a more reactive trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), to directly modify the lysine residues on the target protein. This reaction results in the formation of a stable amide bond between the trifluoroacetyl group and the lysine side chain.

The extent of modification can be controlled by optimizing reaction conditions such as pH, temperature, and the molar ratio of the acylating agent to the protein. Following the modification reaction, the protein is typically purified to remove excess reagents. The trifluoroacetylated protein can then be used in various downstream applications, including structural studies, binding assays, and enzymatic assays. For analytical purposes, the modified protein is often digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry to identify the specific sites and quantify the extent of trifluoroacetylation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms N-ε-trifluoroacetyl-L-lysine, L-Lys(Tfa)-OH[2]
CAS Number 10009-20-8[2]
Molecular Formula C₈H₁₃F₃N₂O₃[2]
Molecular Weight 242.20 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point >258 °C[2]
Solubility Soluble in aqueous base[2]
Table 2: Quantitative Mass Spectrometry Data of a Trifluoroacetylated Model Protein (e.g., Bovine Serum Albumin - BSA)
Peptide SequenceLysine PositionModification StatusPrecursor m/z (Unmodified)Precursor m/z (Trifluoroacetylated)Percent Modification
KQTALVELVKK1Unmodified573.84-0%
KQTALVELVKK10Trifluoroacetylated-670.3385%
LVNELTEFAKK10Trifluoroacetylated579.83676.3292%
SLGKK3Unmodified432.28-0%
YLYEIAR-No Lysine909.48909.48N/A

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the protein and experimental conditions.

Experimental Protocols

Protocol 1: Post-Translational Trifluoroacetylation of a Purified Protein

This protocol describes the chemical modification of lysine residues in a purified protein using trifluoroacetic anhydride (TFAA).

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 8.0)

  • Trifluoroacetic anhydride (TFAA)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 50 mM sodium phosphate, pH 8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filter units for buffer exchange

  • Bradford assay reagent or other protein quantification method

Procedure:

  • Protein Preparation:

    • Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

  • Preparation of Acylating Agent:

    • Prepare a stock solution of TFAA in anhydrous DMSO (e.g., 1 M). Prepare this solution immediately before use, as TFAA is highly reactive and sensitive to moisture.

  • Modification Reaction:

    • Place the protein solution in a suitable reaction vessel and stir gently at 4°C.

    • Slowly add the desired molar excess of the TFAA solution to the protein solution. A starting point is a 10- to 100-fold molar excess of TFAA over the total number of lysine residues in the protein. The optimal ratio should be determined empirically.

    • Allow the reaction to proceed for 1-2 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to consume any unreacted TFAA.

    • Incubate for 15 minutes at 4°C.

  • Purification of the Modified Protein:

    • Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes, or by using centrifugal filter units.

  • Quantification and Storage:

    • Determine the concentration of the modified protein using a suitable protein assay.

    • Store the trifluoroacetylated protein at -20°C or -80°C for long-term use.

Protocol 2: Analysis of Protein Trifluoroacetylation by Mass Spectrometry

This protocol outlines the general workflow for identifying and quantifying trifluoroacetylated lysine residues in a modified protein using mass spectrometry.

Materials:

  • Trifluoroacetylated protein from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To approximately 20-50 µg of the trifluoroacetylated protein, add ammonium bicarbonate buffer to a final volume of 50 µL.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database containing the sequence of the target protein.

    • Specify trifluoroacetylation of lysine (+96.00 Da) as a variable modification in the search parameters.

    • Identify the specific lysine residues that are modified.

    • For quantitative analysis, compare the peak areas of the modified and unmodified peptides in the MS1 spectra.

Protocol 3: Deprotection of Trifluoroacetylated Lysine Residues

The trifluoroacetyl group can be removed under basic conditions if regeneration of the free amine is desired.

Materials:

  • Trifluoroacetylated protein

  • Aqueous piperidine solution (e.g., 1 M) or ammonium hydroxide solution (e.g., 0.1 M)

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Deprotection Reaction:

    • Incubate the trifluoroacetylated protein in the basic deprotection solution. The reaction time and temperature will need to be optimized, but a starting point is room temperature for several hours to overnight.

    • Monitor the deprotection by mass spectrometry to determine the optimal reaction time.

  • Purification:

    • Remove the deprotection reagent and restore the protein to a suitable buffer using dialysis or centrifugal filtration.

Visualizations

experimental_workflow protein Purified Protein reaction Chemical Modification (pH 8.0, 4°C) protein->reaction tfaa Trifluoroacetic Anhydride (TFAA) tfaa->reaction quench Quench Reaction (Tris-HCl) reaction->quench purify1 Purification (Dialysis / Filtration) quench->purify1 modified_protein Trifluoroacetylated Protein purify1->modified_protein digestion Proteolytic Digestion (Trypsin) modified_protein->digestion desalt Peptide Desalting (C18) digestion->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis

Caption: Experimental workflow for post-translational trifluoroacetylation and analysis.

signaling_pathway_concept protein_unmodified Protein (Lys-NH2) protein_tfa Protein (Lys-NH-COCF3) (Stable Acyl-Lys Mimic) protein_unmodified->protein_tfa Trifluoroacetylation binding_partner Binding Partner (e.g., Bromodomain) protein_tfa->binding_partner Binding deacetylase Deacetylase (e.g., Sirtuin) protein_tfa->deacetylase Interaction biological_response Downstream Biological Response binding_partner->biological_response no_response No Deacetylation deacetylase->no_response Resistance logical_relationship lys_tfa This compound application Application lys_tfa->application peptide_synthesis Peptide Synthesis (Building Block) application->peptide_synthesis ptm_study Post-Translational Modification Study application->ptm_study acyl_mimic Stable Acetyl-Lysine Mimic ptm_study->acyl_mimic mass_tag Unique Mass Tag for MS ptm_study->mass_tag

References

Application Note: Analytical HPLC Methods for Peptides with Nε-Trifluoroacetyl-Lysine (Lys(Tfa))

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and reproducible analytical High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of peptides containing Nε-trifluoroacetyl-lysine (Lys(Tfa)). The trifluoroacetyl (Tfa) group is a common protecting group for the lysine side chain in peptide synthesis. Its presence significantly increases the hydrophobicity of the peptide, which can be effectively leveraged for chromatographic separation. This document provides detailed protocols for reversed-phase HPLC (RP-HPLC) analysis, including a case study demonstrating the separation of a Lys(Tfa)-protected peptide from its deprotected form. These methods are crucial for monitoring reaction completion during peptide synthesis and for final purity assessment of synthetic peptides.

Introduction

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at reactive amino acid side chains. For lysine residues, the trifluoroacetyl (Tfa) group is a frequently employed protecting group for its ε-amino function. The removal of the Tfa group is a critical final step in the synthesis of many peptides. Therefore, a reliable analytical method to distinguish between the Tfa-protected and the fully deprotected peptide is paramount for process monitoring and quality control.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for the analysis and purification of synthetic peptides.[1] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The introduction of the highly fluorinated and apolar Tfa group onto the lysine side chain markedly increases the overall hydrophobicity of the peptide. This increased hydrophobicity leads to a stronger interaction with the stationary phase and, consequently, a longer retention time in a typical RP-HPLC system.[2] By monitoring the disappearance of the peak corresponding to the Lys(Tfa)-containing peptide and the appearance of the peak for the deprotected peptide, the progress of the deprotection reaction can be accurately tracked.

This application note provides a general framework and specific protocols for the analytical RP-HPLC of peptides containing Lys(Tfa), intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

General Analytical RP-HPLC Method for Peptides

This protocol provides a starting point for the analysis of most synthetic peptides, including those with and without the Lys(Tfa) protecting group.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Sample: Crude or purified peptide dissolved in Mobile Phase A (e.g., 1 mg/mL)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the C18 analytical column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Vortex briefly to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Injection: Inject 10-20 µL of the filtered sample onto the column.

  • Chromatographic Separation: Elute the sample using a linear gradient as described in Table 1.

  • Detection: Monitor the elution profile at 214 nm and 220 nm. Peptide bonds exhibit strong absorbance at these wavelengths.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the peptide and to identify the retention times of the protected and deprotected species.

Table 1: General Analytical RP-HPLC Gradient

Time (minutes)% Mobile Phase B (ACN with 0.1% TFA)
05
3065
3295
3595
365
405
Monitoring Lys(Tfa) Deprotection

This protocol is specifically designed to monitor the removal of the Tfa protecting group from a lysine residue in a synthetic peptide.

Procedure:

  • At various time points during the deprotection reaction (e.g., 0 hr, 1 hr, 2 hr, 4 hr), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction for the aliquot immediately (e.g., by precipitation in cold diethyl ether).

  • Prepare the sample for HPLC analysis as described in the general protocol (Section 1).

  • Inject the sample and run the HPLC method as detailed above.

  • Analyze the resulting chromatograms to observe the decrease in the peak area of the Lys(Tfa)-protected peptide (longer retention time) and the corresponding increase in the peak area of the deprotected peptide (shorter retention time). The reaction is considered complete when the peak for the protected peptide is no longer detectable.

Case Study: Analysis of a Model Peptide with Lys(Tfa)

To illustrate the principles described, a model decapeptide, Ac-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Lys-Ala-NH₂ , was synthesized. One version of the peptide contained a trifluoroacetylated lysine residue at position 9, denoted as Peptide-Lys(Tfa) . The second version was the fully deprotected peptide, denoted as Peptide-Lys . Both peptides were analyzed using the general analytical RP-HPLC method described above.

Data Presentation:

The quantitative data from the HPLC analysis of the model peptides are summarized in Table 2.

Table 2: HPLC Retention Data for Model Peptides

PeptideRetention Time (min)Relative HydrophobicityPurity (%)
Peptide-Lys(Tfa)22.5Higher>98
Peptide-Lys18.2Lower>99

The results clearly demonstrate that the presence of the Tfa group on the lysine residue leads to a significant increase in retention time (Δt = 4.3 min) under the specified RP-HPLC conditions. This substantial separation allows for accurate monitoring of the deprotection reaction and straightforward assessment of the final product's purity.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide in Mobile Phase A filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Gradient Elution inject->gradient detect UV Detection (214/220 nm) gradient->detect integrate Integrate Peak Areas detect->integrate determine Determine Purity and Retention Times integrate->determine

Caption: Experimental workflow for analytical RP-HPLC of peptides.

Retention_Logic Lys_Tfa Peptide with Lys(Tfa) Hydrophobicity_High Increased Hydrophobicity Lys_Tfa->Hydrophobicity_High Tfa group is apolar Deprotected_Lys Peptide with Lys Hydrophilicity_High Increased Hydrophilicity Deprotected_Lys->Hydrophilicity_High Free amine is polar Stationary_Phase_Interaction Stronger Interaction with C18 Stationary Phase Hydrophobicity_High->Stationary_Phase_Interaction Mobile_Phase_Interaction Stronger Interaction with Polar Mobile Phase Hydrophilicity_High->Mobile_Phase_Interaction Longer_Retention Longer Retention Time Stationary_Phase_Interaction->Longer_Retention Shorter_Retention Shorter Retention Time Mobile_Phase_Interaction->Shorter_Retention

Caption: Logical relationship of Lys(Tfa) on RP-HPLC retention.

Conclusion

The analytical RP-HPLC methods detailed in this application note provide a reliable and effective means for the analysis of peptides containing the Lys(Tfa) protecting group. The significant increase in hydrophobicity conferred by the Tfa group allows for excellent chromatographic resolution between the protected and deprotected peptide species. This enables straightforward monitoring of deprotection reactions and accurate assessment of final peptide purity. The provided protocols and case study serve as a valuable resource for researchers and scientists involved in synthetic peptide chemistry and drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis of H-Lys(Tfa)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Nε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH), a critical intermediate in the production of various pharmaceuticals, including the antihypertensive agent lisinopril.[1] The synthesis involves the selective N-acylation of the ε-amino group of L-lysine with a trifluoroacetyl moiety. A key challenge in scaling up this process is the formation of a thick, unmanageable slurry during reactive crystallization, which negatively impacts yield, quality, and operability.[1] The protocols outlined below are based on an improved method that separates the reaction and crystallization steps to overcome these challenges, ensuring a more efficient and reproducible large-scale production.[1]

Introduction

This compound is a protected amino acid derivative where the ε-amino group of lysine is masked by a trifluoroacetyl (Tfa) group. This protection strategy is essential in multi-step peptide synthesis and in the preparation of complex active pharmaceutical ingredients (APIs). The Tfa group offers the advantage of being stable under certain reaction conditions while being removable under specific basic conditions. The large-scale synthesis of this compound with high purity and yield is therefore of significant industrial importance.

A common method for its preparation is the reaction of L-lysine with a trifluoroacetic acid ester in an aqueous alkaline medium.[1][2] However, the direct reactive crystallization on a large scale often leads to the formation of a stiff, whipped-cream-like slurry, presenting significant processing challenges.[1] The optimized protocol presented here bifurcates the process into a distinct reaction phase and a subsequent crystallization phase, allowing for optimization of conditions for each step and leading to a higher quality product with improved handling.[1]

Synthesis Workflow

The overall process for the large-scale synthesis of this compound can be visualized as a three-stage workflow: Reaction, Crystallization and Purification, and finally, Drying and Quality Control.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Crystallization & Purification Stage cluster_2 Final Product Stage A 1. Prepare aqueous L-lysine solution from L-lysine HCl B 2. Adjust pH to 11 with NaOH solution A->B C 3. Cool the reaction mixture to 5-10°C B->C D 4. Add ethyl trifluoroacetate C->D E 5. Monitor reaction completion D->E F 6. Heat reaction mixture to ≥ 40°C E->F Transfer to Crystallizer G 7. Adjust pH to ~5.8 with HCl to induce crystallization F->G H 8. Cool the slurry to facilitate complete precipitation G->H I 9. Filter the crystalline product H->I J 10. Wash with cold water and ethanol I->J K 11. Dry the product under vacuum J->K Transfer to Dryer L 12. Perform Quality Control (HPLC, Titration) K->L

Caption: Synthesis Workflow for this compound.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is adapted from findings that demonstrate improved yield and handling by separating the reaction and crystallization steps.[1]

Materials and Reagents:

  • L-lysine hydrochloride

  • Sodium hydroxide (e.g., 4N aqueous solution)

  • Ethyl trifluoroacetate

  • Hydrochloric acid (e.g., concentrated or 1N)

  • Ethanol (99.5%)

  • Deionized water

Equipment:

  • Large-scale glass-lined reactor with temperature control and overhead stirring

  • pH meter and probe

  • Addition funnel or dosing pump

  • Crystallization vessel with temperature control

  • Nutsche filter or centrifuge

  • Vacuum oven

Procedure:

  • Preparation of L-lysine Solution: In a suitable reactor, dissolve L-lysine monohydrochloride (e.g., 91.3 g, 0.50 mol) in deionized water (e.g., 350 ml).[3]

  • pH Adjustment for Reaction: While stirring, add a 4N aqueous sodium hydroxide solution to the L-lysine solution to adjust the pH to 11.0. This ensures the deprotonation of the ε-amino group, making it nucleophilic.[1][3] Maintaining a pH of 11 is crucial for maximizing the reaction rate and preventing slurry formation during this stage.[1]

  • Reaction Temperature Control: Cool the reaction mixture to a temperature between 5°C and 10°C.

  • Addition of Ethyl Trifluoroacetate: Slowly add ethyl trifluoroacetate (e.g., 71.1 g, 0.50 mol) to the reaction mixture over a period of 20-30 minutes, ensuring the temperature is maintained.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously for 2-3 hours at 5-10°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization pH Adjustment: Once the reaction is complete, adjust the pH of the reaction mixture to approximately 5.8 using hydrochloric acid. This protonates the α-amino group and neutralizes any remaining base, leading to the precipitation of this compound.

  • Crystallization Temperature: To ensure good crystal formation and avoid the thick slurry issue, the crystallization should be carried out at a minimum temperature of 40°C.[1]

  • Isolation and Washing: The precipitated product is filtered (e.g., using a Nutsche filter). The filter cake is then washed sequentially with cold water and cold ethanol to remove unreacted starting materials and salts.[2]

  • Drying: The washed product is dried under vacuum at a temperature of approximately 50°C until a constant weight is achieved.[3]

Quality Control - Purity Analysis by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase A to a known concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject the sample onto the equilibrated HPLC system and run the gradient method.

  • Data Analysis: Determine the purity of the sample by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity of >99% is typically desired.

Data Presentation

The following tables summarize quantitative data from various sources for the synthesis of this compound.

Table 1: Reaction and Crystallization Parameters

ParameterConventional MethodImproved MethodReference
Reaction pH Not explicitly controlled (decreases from ~10.5 to 8.7)11.0[1][3]
Reaction Temperature ~5°C5-10°C[3]
Crystallization pH ~6.0~5.8[3]
Crystallization Temperature Not specified (likely low)≥ 40°C[1]
Physical State Stiff, whipped-cream like slurryGood liquid condition[1][3]

Table 2: Yield and Purity Data

MethodYieldPurityReference
Reactive Crystallization (pH 10.5, 5°C)58.5% (initial precipitation)Not specified[2]
Reactive Crystallization (Room Temp)70.4%85.6% (by titration)[4]
Improved Method (Separated Steps)79 mol% (formation rate)99% (w/w) or higher[3]

Concluding Remarks

The large-scale synthesis of this compound is a crucial process for the pharmaceutical industry. The key to a successful and efficient scale-up lies in overcoming the operational challenges associated with the physical properties of the reaction mixture. By separating the reaction and crystallization steps and optimizing the pH and temperature for each, it is possible to achieve high yields and purity of this compound in a robust and reproducible manner. The protocols and data presented herein provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of lysine-based pharmaceutical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Trifluoroacetylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing trifluoroacetylation (TFA) side reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetylation in the context of peptide synthesis?

A1: Trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl (TFA) group is covalently attached to the N-terminal α-amino group of a peptide chain. This modification terminates the peptide extension, leading to truncated impurities that can be difficult to separate from the desired full-length peptide, thereby reducing the overall yield and purity of the final product.[1]

Q2: What are the primary causes of N-terminal trifluoroacetylation?

A2: The primary cause of trifluoroacetylation is the reaction of the free N-terminal amine of the peptide with a trifluoroacetylating agent. A major pathway involves the formation of trifluoroacetoxymethyl groups on the resin support.[1][2] These groups are generated from pre-existing hydroxymethyl sites on the resin during treatment with trifluoroacetic acid or by the acidolysis of the benzyl ester bond linking the peptide to the resin.[1][2] The trifluoroacetyl group is then transferred to the peptide's N-terminal amine during the subsequent neutralization step.[1][2] Another potential cause is the presence of residual trifluoroacetic acid or its activated forms during the coupling step.

Q3: Can trifluoroacetylation occur at amino acid side chains?

A3: While N-terminal trifluoroacetylation is the most common, O-trifluoroacetylation of serine and threonine residues can also occur, especially during the final TFA cleavage from the resin.[3] This is believed to happen through the formation of a trifluoroacetyl ester with the hydroxyl group of these amino acids.[4]

Q4: Are certain amino acids more susceptible to trifluoroacetylation?

A4: Peptides with N-terminal proline have been observed to be susceptible to trifluoroacetylation when the Nα-Fmoc protecting group is removed before the final TFA treatment.[3] Additionally, peptides with N-terminal hydroxyamino acids like threonine can also undergo trifluoroacetylation.[4]

Troubleshooting Guide

Issue: Identification of a peptide impurity with a mass increase of +96 Da.

This mass shift corresponds to the addition of a trifluoroacetyl group (CF₃CO-).

Potential Cause Troubleshooting Steps
Resin-mediated trifluoroacetylation 1. Analyze the resin: Check for the presence of hydroxymethyl groups on the resin support.[1] 2. Switch to a more stable resin: Utilize resins less prone to forming trifluoroacetoxymethyl groups, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (PAM).[1][2][5] This has been shown to reduce trifluoroacetylation to less than 0.02% per cycle.[2][5]
Residual TFA from deprotection 1. Improve washing protocols: Ensure thorough washing of the resin after the TFA deprotection step to remove all traces of acid before neutralization and coupling. 2. Incorporate a neutralization step: A proper neutralization step after TFA treatment is crucial to prevent the transfer of the trifluoroacetyl group.[1][2]
TFA-mediated side reactions during cleavage 1. Optimize cleavage cocktail: Use a well-defined cleavage cocktail with appropriate scavengers to quench reactive species.[6][7] 2. Control cleavage conditions: Minimize the cleavage time and control the temperature to reduce the extent of side reactions.[8]
N-terminal Proline or Hydroxyamino acids 1. Protect the N-terminus: For peptides with an N-terminal proline, consider using a Boc-protected proline for the final coupling instead of an Fmoc-protected one to suppress this side reaction.[3] 2. Modify cleavage protocol: For peptides with N-terminal hydroxyamino acids, carefully control the duration of TFA exposure during cleavage.[4]

Quantitative Data on Trifluoroacetylation

The extent of trifluoroacetylation can vary significantly depending on the resin type and synthesis conditions.

Resin TypeConditionsLevel of Trifluoroacetylation per Cycle
Resin with pre-existing hydroxymethyl groupsSimulated synthesis cycles (acid/base treatments without coupling)~1-2%[1][2]
Standard benzyl ester resinsAfter several synthesis cyclesComparable to resins with pre-existing hydroxymethyl groups[1][2]
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (PAM)Standard synthesis conditions<0.02%[2][5]

Experimental Protocols

Protocol 1: Minimizing Trifluoroacetylation by Resin Selection

Objective: To prevent trifluoroacetylation by using a stable resin support.

Methodology:

  • Resin Selection: Choose an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (PAM resin) for the synthesis. This resin is designed to be stable to the conditions of solid-phase peptide synthesis and is less prone to the formation of trifluoroacetoxymethyl sites.[1][5]

  • Peptide Synthesis: Perform the solid-phase peptide synthesis using standard Fmoc or Boc chemistry protocols.

  • Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail containing appropriate scavengers.

  • Analysis: Analyze the crude peptide by mass spectrometry and HPLC to confirm the absence of trifluoroacetylated byproducts.

Protocol 2: Use of Scavengers During TFA Cleavage

Objective: To prevent side reactions, including trifluoroacetylation, during the final cleavage step.

Methodology:

  • Prepare the Cleavage Cocktail: A common and effective cleavage cocktail is the "Reagent K" which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[9] For most sequences, a simpler, less malodorous mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient, especially when appropriate protecting groups have been used.[9]

  • Cleavage Procedure:

    • Wash the dried peptide-resin with dichloromethane (DCM).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 2.5 hours.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

  • Post-Cleavage Processing: To remove residual TFA, the peptide can be lyophilized from a dilute aqueous HCl solution (2-10 mM).[10]

Visualizing the Mechanisms and Workflows

Mechanism of Resin-Mediated Trifluoroacetylation

Trifluoroacetylation_Mechanism Resin_OH Resin-CH2-OH (Hydroxymethyl site) Resin_OTFA Resin-CH2-O-CO-CF3 (Trifluoroacetoxymethyl site) Resin_OH->Resin_OTFA TFA Treatment TFA CF3COOH (Trifluoroacetic Acid) TFA->Resin_OTFA TFA_Peptide CF3CO-NH-Peptide-Resin (Trifluoroacetylated Peptide) Resin_OTFA->TFA_Peptide Transfer during Neutralization Peptide_NH2 H2N-Peptide-Resin (N-terminal amine) Peptide_NH2->TFA_Peptide Neutralization Neutralization (e.g., DIEA)

Caption: Mechanism of resin-mediated trifluoroacetylation side reaction.

Troubleshooting Workflow for Trifluoroacetylation

Troubleshooting_Workflow Start Impurity with +96 Da mass shift detected CheckResin Check resin type for hydroxymethyl groups Start->CheckResin SwitchResin Switch to PAM resin CheckResin->SwitchResin Yes CheckCleavage Review cleavage cocktail and conditions CheckResin->CheckCleavage No End Problem Resolved SwitchResin->End ImproveWash Improve post-TFA washing protocol ImproveWash->End OptimizeCleavage Use appropriate scavengers (e.g., TIS) and control time/temp CheckCleavage->OptimizeCleavage Suboptimal CheckNTerminus Is N-terminus Pro or hydroxyamino acid? CheckCleavage->CheckNTerminus Optimal OptimizeCleavage->End CheckNTerminus->ImproveWash No UseBocPro Use Boc-Pro for final coupling CheckNTerminus->UseBocPro Yes UseBocPro->End

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on Deprotection Chemistry

It is important to clarify the roles of Trifluoroacetic acid (TFA) and piperidine in solid-phase peptide synthesis (SPPS). These reagents are used for the removal of two different Nα-amino protecting groups:

  • TFA is a strong acid used to remove the tert-butyloxycarbonyl (Boc) protecting group.

  • Piperidine is a secondary amine base used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Therefore, TFA and piperidine are not used together for the same deprotection step. This guide will focus on troubleshooting the deprotection step involving piperidine, which is the removal of the Fmoc group, as this is the standard procedure in Fmoc-based SPPS.

This guide provides solutions to common issues encountered during the piperidine-mediated deprotection of the Fmoc group in solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of incomplete Fmoc deprotection?

A1: Incomplete Fmoc deprotection is typically indicated by the presence of deletion sequences in the final peptide product. During synthesis, if the Fmoc group is not fully removed from the N-terminus of the growing peptide chain, that chain will not be able to participate in the next coupling step. This results in a peptide that is missing one or more amino acid residues. Poor efficiency in deprotection leads to decreased yield and overall quality of the final product.[1] Analytical techniques like HPLC and mass spectrometry of a test cleavage sample can reveal the presence of these deletion sequences.

Q2: My Fmoc deprotection seems incomplete. What are the most common causes and immediate solutions?

A2: Several factors can lead to incomplete deprotection. Here are the most common causes and their corresponding troubleshooting steps:

  • Poor Reagent Quality: The piperidine solution may have degraded. Always use a freshly prepared 20% (v/v) piperidine solution in high-quality DMF.

  • Insufficient Reaction Time: While standard protocols often suggest short deprotection times, certain amino acids, especially sterically hindered ones or those within "difficult" sequences, may require longer exposure to the piperidine solution.[1] Monitoring the reaction can help determine the optimal time. For example, arginine deprotection may require a minimum of 10 minutes to be efficient.[1][2]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin in the solvent (DMF) can limit the access of the piperidine to the Fmoc groups. Ensure the resin is fully swelled before beginning the deprotection step.

  • Peptide Aggregation: Interchain aggregation of the peptide on the resin can physically block the N-terminal Fmoc group, preventing its removal.[1] Fmoc removal is often carried out in DMF, which is not the best solvent for disrupting peptide aggregation.[1]

Q3: Can the choice of solvent affect deprotection efficiency?

A3: Yes, the solvent plays a critical role. N,N-dimethylformamide (DMF) is the most common solvent for Fmoc deprotection. However, its ability to disrupt interchain peptide aggregation, which can hinder deprotection, is limited compared to solvents like DCM used in Boc chemistry.[1][2] If aggregation is suspected, using alternative solvents or additives may be necessary.

Q4: Are there common side reactions associated with piperidine deprotection?

A4: Yes, the basic nature of piperidine can induce several side reactions:

  • Aspartimide Formation: This is a significant side reaction, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ala.[3] The backbone amide nitrogen attacks the side-chain carbonyl of aspartic acid, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides.[3] Prolonged exposure to 20% piperidine can result in significant aspartimide formation.[3]

  • Piperidide Adducts: The dibenzofulvene (DBF) byproduct generated during Fmoc removal is trapped by piperidine. However, under certain conditions, adducts can form.[4]

  • β-Elimination: For phosphopeptides containing protected phosphorylated Serine or Threonine, piperidine treatment can cause β-elimination, especially at elevated temperatures.[5]

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving incomplete Fmoc deprotection issues.

G cluster_0 Problem Identification cluster_1 Initial Checks & Basic Solutions cluster_2 Advanced Troubleshooting cluster_3 Resolution start Incomplete Deprotection Suspected (e.g., Deletion Sequences in LC-MS) check_reagent Verify Piperidine Solution (Freshly prepared 20% in DMF?) start->check_reagent check_time Review Deprotection Time (Sufficient for sequence?) check_reagent->check_time Reagent OK resolved Problem Resolved (Proceed with Synthesis) check_reagent->resolved Reagent old -> Replace check_swelling Confirm Resin Swelling (Is resin fully solvated?) check_time->check_swelling Time OK change_conditions Modify Reaction Conditions (Increase time/temperature) check_time->change_conditions Time insufficient monitor_kinetics Monitor Deprotection Kinetics (UV-Vis of DBF adduct) check_swelling->monitor_kinetics Swelling OK check_swelling->resolved Poor swelling -> Re-swell monitor_kinetics->change_conditions Slow kinetics confirmed use_additives Consider Additives for Problematic Sequences change_conditions->use_additives change_conditions->resolved alt_base Use Alternative Base (e.g., DBU, Piperazine) use_additives->alt_base alt_base->resolved

Caption: A flowchart for troubleshooting incomplete Fmoc deprotection.

Quantitative Data Summary

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time.

Table 1: Comparison of Deprotection Times (t½) for Various Reagents

Deprotection ReagentConcentration (% in DMF)t½ (seconds)Time for 99.99% Deprotection (min)
Piperidine20%71.5
Piperidine5%-8.6
Piperazine2%139-
Piperazine5%5011.0
5% Piperazine + 1% DBU5% / 1%71.5
5% Piperazine + 0.5% DBU5% / 0.5%12-

Data sourced from[3].

Table 2: Effect of Deprotection Conditions on Aspartimide Formation for VKDGYI Peptide

Deprotection SolutionIncubation ConditionsDesired Peptide (%)Aspartimide (%)Piperidide/Piperazide (%)
20% Piperidine60 min @ 50°C-24.420.0
20% Piperidine + 1% Formic Acid60 min @ 50°C-22.5-
5% Piperazine + 1% DBU + 1% Formic Acid (Synthesis)Standard Synthesis97.62.4Not Detected

Data sourced from[3].

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is a standard procedure for removing the Fmoc group from a peptide resin.[6]

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitation: Shake or agitate the mixture at room temperature for 2-3 minutes.

  • Filtration: Drain the piperidine solution from the resin.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin.

  • Agitation: Shake the mixture at room temperature for 5-10 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with several portions of DMF to remove residual piperidine and the DBF adduct.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This method allows for the quantification of the released dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance, to confirm the completion of the deprotection reaction.

  • Collect the filtrate from the deprotection steps.

  • Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at approximately 301 nm.

  • Using the Beer-Lambert law (A = εcl) and the known extinction coefficient of the DBF-piperidine adduct, calculate the concentration and thereby the amount of Fmoc group removed.

  • Compare this value to the theoretical loading of the resin to determine the extent of deprotection.

Protocol 3: Mitigating Aspartimide Formation

For sequences prone to aspartimide formation, modifying the deprotection solution can be effective.

  • Prepare Modified Solution: Create a deprotection solution consisting of 5% (v/v) piperazine, 1% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1% (v/v) formic acid in DMF.[3]

  • Application: Use this modified solution in place of the standard 20% piperidine solution within your synthesis protocol. The DBU accelerates the deprotection, while the formic acid additive helps to suppress the base-catalyzed side reaction.[3]

Alternative Deprotection Reagents

If piperidine proves problematic, several alternatives can be considered:

  • Piperazine: A less basic amine that can reduce base-induced side reactions like aspartimide formation.[3][7] However, it is a weaker deprotecting agent and may require longer reaction times or the addition of a stronger base like DBU.[3]

  • 4-Methylpiperidine (4MP): Behaves similarly to piperidine and is often used interchangeably.[1][2]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that can achieve rapid Fmoc removal, often in concentrations as low as 2% in DMF.[3] However, as it is non-nucleophilic, it cannot trap the DBF byproduct, which can lead to other side reactions unless a scavenger (like piperazine) is also included.[3]

The choice of reagent depends on the specific peptide sequence, its hydrophobicity, and its susceptibility to side reactions.[1][2]

Signaling Pathways and Logical Relationships

The mechanism of Fmoc deprotection is a two-step process initiated by a base.

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 (Rate-Determining Step) Fmoc_Peptide->Proton_Abstraction Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) (Reactive Intermediate) Beta_Elimination->DBF Deprotected_Peptide H2N-Peptide-Resin (Ready for next coupling) Beta_Elimination->Deprotected_Peptide DBF_Adduct DBF-Piperidine Adduct (Stable) DBF->DBF_Adduct Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Initiates Piperidine->DBF_Adduct Traps

Caption: Mechanism of piperidine-mediated Fmoc deprotection.

References

Technical Support Center: Optimizing H-Lys(Tfa)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of H-Lys(Tfa)-OH in difficult peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Low coupling efficiency of this compound in a difficult sequence.

This guide provides a systematic approach to troubleshooting and resolving poor coupling outcomes when incorporating Trifluoroacetyl-protected Lysine.

1. How do I diagnose a poor coupling efficiency for this compound?

A common method to assess the completeness of a coupling reaction is the Kaiser test. A positive Kaiser test (a blue or purple color) after the coupling step indicates the presence of unreacted free primary amines on the resin, signifying an incomplete reaction. Conversely, a negative test (yellow or colorless) suggests a successful coupling. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and mass spectrometry to identify deletion sequences lacking the Lys(Tfa) residue.

2. What are the initial steps to improve the coupling of this compound?

For difficult couplings, including those involving sterically hindered amino acids or sequences prone to aggregation, several initial strategies can be employed:

  • Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.[1] This ensures that any remaining free amines from the first coupling have a second opportunity to react.

  • Extended Coupling Times: Increase the standard reaction time to allow the coupling to proceed to completion, especially when steric hindrance is a factor.[1][2]

3. Which coupling reagents are most effective for difficult sequences involving this compound?

The choice of coupling reagent is critical for overcoming poor coupling efficiency.[3] While standard reagents like HBTU can be effective, more potent activators are often required for challenging sequences.[1][4] Consider switching to a uranium salt-based reagent known for higher efficiency with sterically hindered amino acids.[4][5][6]

4. Can additives enhance the coupling efficiency?

Yes, additives can significantly improve coupling outcomes. Oxyma Pure, for example, can be added to the coupling cocktail to enhance reaction kinetics and suppress side reactions.[1]

5. Could peptide aggregation be inhibiting the coupling reaction?

Peptide aggregation on the resin is a major cause of synthetic failure, as it can make reactive sites inaccessible.[3] If you suspect aggregation, consider the following:

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structures.[7]

  • Solvent Choice: Using a more polar solvent system, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO, can improve solvation and reduce aggregation.[7]

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize?

A1: Difficult sequences often contain:

  • Sterically hindered amino acids: Residues with bulky side chains can physically obstruct the coupling reaction.[2][3]

  • Hydrophobic residues: Stretches of hydrophobic amino acids can lead to peptide aggregation on the resin.[3]

  • Secondary structure formation: The growing peptide chain can adopt secondary structures (e.g., β-sheets) that are poorly solvated and inaccessible to reagents.[8]

Q2: Is the Trifluoroacetyl (Tfa) protecting group on Lysine known to cause coupling problems?

A2: While the Tfa group is not as bulky as some other protecting groups, its electron-withdrawing nature can slightly deactivate the amino group of the incoming protected lysine. In sequences that are already sterically hindered or prone to aggregation, this can contribute to lower coupling efficiency.

Q3: When should I consider using an alternative protecting group for Lysine?

A3: If optimizing coupling conditions for this compound fails, consider using a lysine derivative with a different side-chain protecting group. The most common alternative is Fmoc-Lys(Boc)-OH, as the Boc group is highly reliable in Fmoc-based SPPS.[9] For applications requiring orthogonal deprotection, other protecting groups like Mtt, Dde, or Aloc are available.[9]

Q4: Can racemization be a concern when using stronger coupling reagents or extended reaction times?

A4: Yes, aggressive coupling conditions can increase the risk of racemization, especially for amino acids that are more susceptible.[10] While lysine is not as high-risk as histidine or cysteine, it is still a possibility.[10] The use of additives like HOBt or Oxyma Pure can help to suppress racemization.[5][10] It is advisable to analyze the final peptide for diastereomeric impurities if harsh conditions are used.

Q5: How is the Tfa group removed from the final peptide?

A5: The Tfa group is typically removed under basic conditions. Treatment with aqueous piperidine for an extended period (e.g., 6-24 hours) at room temperature can be effective for Tfa deprotection.[11][12] The completion of the deprotection can be monitored by a Kaiser test on a few resin beads.[12]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

Coupling ReagentClassKey FeaturesRecommended Usage
HBTU/TBTU Aminium SaltWidely used, efficient for routine synthesis.[5]Standard couplings; may be insufficient for highly hindered residues.
HATU Aminium SaltMore reactive than HBTU due to the HOAt leaving group.[4]Difficult couplings, sterically hindered amino acids.[1]
HCTU Aminium SaltHigh reactivity, comparable to HATU.Difficult couplings, sterically hindered amino acids.[7]
COMU Uronium SaltHigh coupling efficiency, incorporates Oxyma Pure for safety and enhanced performance.[4][5]Difficult couplings, microwave-assisted SPPS.[5]
PyBOP Phosphonium SaltEfficient coupling with reduced risk of guanidinylation side reactions compared to uranium salts.[4]When guanidinylation of arginine is a concern.
DIC/HOBt CarbodiimideCost-effective, base-free activation minimizes racemization.[5]Minimizing racemization, especially for sensitive amino acids.

Experimental Protocols

Protocol 1: Standard Double Coupling Protocol for this compound

  • Initial Coupling:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Prepare the coupling cocktail: Dissolve this compound (3 eq.), a suitable coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Drain the reaction vessel.

  • Second Coupling:

    • Wash the resin with DMF (3 times).

    • Prepare a fresh coupling cocktail as described in step 1.

    • Add the fresh cocktail to the resin and react for another 1-2 hours.

    • Drain and wash the resin thoroughly with DMF to prepare for the next deprotection step.

    • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Tfa Group Deprotection

  • After completion of the peptide synthesis and final N-terminal Fmoc deprotection, wash the peptide-resin with DMF.

  • Prepare a 2M aqueous solution of piperidine.

  • Add the piperidine solution to the resin and allow it to react at room temperature for 6-12 hours.[12]

  • Monitor the deprotection by taking a few beads for a Kaiser test. A positive result (blue color) indicates successful removal of the Tfa group and the presence of the free lysine side-chain amine.

  • Once the deprotection is complete, wash the resin thoroughly with DMF and then with DCM before proceeding to final cleavage from the resin.

Visualizations

G Troubleshooting Workflow for Poor this compound Coupling start Poor this compound Coupling (Positive Kaiser Test) strategy1 Initial Strategies start->strategy1 double_coupling Double Coupling strategy1->double_coupling Implement extend_time Extend Coupling Time strategy1->extend_time Implement reagent_check Evaluate Coupling Reagent double_coupling->reagent_check If still poor success Successful Coupling (Negative Kaiser Test) double_coupling->success If successful extend_time->reagent_check If still poor extend_time->success If successful switch_reagent Switch to Potent Reagent (e.g., HATU, COMU) reagent_check->switch_reagent aggregation_check Consider Peptide Aggregation switch_reagent->aggregation_check If still poor switch_reagent->success If successful chaotropic_salts Add Chaotropic Salts (LiCl) aggregation_check->chaotropic_salts Implement change_solvent Change Solvent (NMP, DMF/DMSO) aggregation_check->change_solvent Implement alternative_pg Alternative Lysine Protecting Group (e.g., Fmoc-Lys(Boc)-OH) chaotropic_salts->alternative_pg If still poor chaotropic_salts->success If successful change_solvent->alternative_pg If still poor change_solvent->success If successful alternative_pg->success Final Resort

Caption: Troubleshooting workflow for poor this compound coupling.

G Logical Relationship of Factors Affecting Coupling Efficiency coupling_efficiency Coupling Efficiency peptide_sequence Peptide Sequence Properties steric_hindrance Steric Hindrance peptide_sequence->steric_hindrance aggregation Aggregation Tendency peptide_sequence->aggregation steric_hindrance->coupling_efficiency Influences aggregation->coupling_efficiency Influences reaction_conditions Reaction Conditions coupling_reagent Coupling Reagent reaction_conditions->coupling_reagent solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature time Time reaction_conditions->time additives Additives reaction_conditions->additives coupling_reagent->coupling_efficiency Influences solvent->coupling_efficiency Influences temperature->coupling_efficiency Influences time->coupling_efficiency Influences additives->coupling_efficiency Influences protecting_group Amino Acid Protecting Group tfa_group Lys(Tfa) Properties protecting_group->tfa_group tfa_group->coupling_efficiency Influences

Caption: Factors influencing this compound coupling efficiency.

References

Navigating the Chiral Maze: A Technical Guide to Preventing Lysine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the chiral integrity of the final product is paramount. Racemization, the conversion of a chiral amino acid into its mirror image (e.g., L-lysine to D-lysine), can significantly impact the peptide's biological activity and therapeutic efficacy. This guide provides a comprehensive overview of the causes of lysine racemization during solid-phase peptide synthesis (SPPS) and offers detailed troubleshooting strategies and experimental protocols to mitigate this critical side reaction.

Frequently Asked Questions (FAQs)

Q1: What is lysine racemization and why is it a concern in peptide synthesis?

A1: Lysine racemization is the loss of stereochemical purity at the alpha-carbon of the lysine residue, leading to the incorporation of D-lysine into the peptide chain instead of the natural L-lysine. This is a significant concern because the biological activity of peptides is often highly dependent on their specific three-dimensional structure. The presence of D-isomers can lead to reduced or altered biological function, increased immunogenicity, and difficulties in purification and characterization.[1]

Q2: What are the primary mechanisms driving lysine racemization during SPPS?

A2: The primary driver of racemization is the activation of the carboxylic acid group of the amino acid for coupling. This activation increases the acidity of the alpha-proton, making it susceptible to abstraction by a base. Two main mechanisms are involved:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a highly reactive oxazolone intermediate. The alpha-proton of the oxazolone is readily abstracted by a base, leading to a loss of chirality. Subsequent reaction with the incoming amine can result in the incorporation of either the L- or D-amino acid.

  • Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to a mixture of L- and D-isomers.

Q3: Which factors in the synthesis process influence the extent of lysine racemization?

A3: Several factors can influence the rate of racemization, including:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Base: The type, strength, and concentration of the base used can significantly impact racemization.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect the rate of racemization.

  • Side-Chain Protecting Groups: The nature of the protecting group on the lysine side chain can influence the electronic environment of the alpha-carbon.

  • Segment Condensation: Coupling of peptide fragments, where the C-terminal amino acid is activated, is particularly prone to racemization.

Troubleshooting Guide: Minimizing Lysine Racemization

This section provides a systematic approach to troubleshooting and minimizing lysine racemization during your peptide synthesis experiments.

Issue 1: High levels of D-lysine detected in the final peptide.

Possible Causes & Recommended Actions:

Possible Cause Recommended Action
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as those based on phosphonium or uronium salts (e.g., HBTU, HATU, HCTU, COMU) in combination with an additive like HOBt or OxymaPure. For carbodiimide-mediated couplings (DCC, DIC), the addition of a racemization suppressant is essential.
Strong or Sterically Unhindered Base Use a weaker and/or more sterically hindered base. N,N-diisopropylethylamine (DIPEA) is generally preferred over N-methylmorpholine (NMM). In particularly sensitive cases, consider using 2,4,6-collidine.
Prolonged Activation Time Minimize the pre-activation time of the lysine derivative before adding it to the resin-bound peptide. In situ activation is often the best approach.
Elevated Temperature Perform coupling reactions at room temperature or lower. While microwave synthesis can accelerate coupling, it's crucial to control the temperature to minimize racemization.
Inappropriate Side-Chain Protection For Fmoc-based synthesis, the use of the tert-butyloxycarbonyl (Boc) group for the lysine side chain (Fmoc-Lys(Boc)-OH) is standard and generally effective in minimizing racemization.[2] In Boc-based synthesis, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group is commonly used for the lysine side chain.
Issue 2: Racemization specifically observed during the coupling of a lysine-containing peptide fragment (segment condensation).

Possible Cause & Recommended Action:

Possible Cause Recommended Action
Activation of the C-terminal Lysine The C-terminal residue of a peptide fragment is highly susceptible to racemization upon activation. Employ coupling strategies specifically designed for fragment condensation that are known to minimize racemization. This includes the use of acyl azides or coupling reagents like COMU in the presence of a hindered base.

Quantitative Data on Racemization

While specific quantitative data for lysine racemization across a wide range of conditions is not always readily available in a single comparative format, the following table provides a general indication of the racemization potential of different coupling conditions, extrapolated from studies on other racemization-prone amino acids. Lower percentages indicate a lower propensity for racemization.

Coupling ReagentAdditiveBase% D-Isomer (Representative)
DICHOBtDIPEA< 2%
DICHOAtDIPEA< 1%
DICOxymaPureDIPEA< 0.5%
HBTU-DIPEA< 1%
HATU-DIPEA< 0.5%
COMU-DIPEA< 0.2%

Note: These are representative values and the actual extent of racemization can vary depending on the specific peptide sequence, reaction conditions, and other factors.

Experimental Protocols

Protocol 1: Chiral Amino Acid Analysis by HPLC

This protocol describes the detection and quantification of D-lysine in a synthetic peptide after acid hydrolysis and derivatization.

1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6 N HCl. c. Freeze the sample in liquid nitrogen and seal the tube under vacuum. d. Heat the sample at 110°C for 24 hours. e. Cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge. f. Reconstitute the dried amino acid residue in 200 µL of 0.1 M HCl.

2. Derivatization with Marfey's Reagent (FDAA): a. To 50 µL of the amino acid hydrolysate, add 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. b. Add 20 µL of 1 M NaHCO₃. c. Incubate the mixture at 40°C for 1 hour in the dark. d. Cool the reaction to room temperature and add 10 µL of 2 M HCl to stop the reaction. e. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient suitable for separating the derivatized amino acids (e.g., 10-60% B over 30 minutes). e. Flow Rate: 1.0 mL/min. f. Detection: UV at 340 nm. g. Quantification: The L- and D-lysine derivatives will have different retention times. Integrate the peak areas to determine the percentage of the D-isomer.[3][4]

Protocol 2: Enzymatic Detection of D-Lysine

This method utilizes a D-amino acid oxidase (DAAO) which specifically acts on D-amino acids.

1. Sample Preparation: a. Hydrolyze the peptide as described in Protocol 1, step 1. b. After evaporation of HCl, reconstitute the amino acid residue in a buffer compatible with the D-amino acid oxidase assay (e.g., 100 mM Tris-HCl, pH 8.0).

2. Enzymatic Assay: a. Prepare a reaction mixture containing:

  • Sample (peptide hydrolysate)
  • D-Amino Acid Oxidase (DAAO)
  • Horseradish Peroxidase (HRP)
  • A suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red). b. Incubate the reaction at 37°C for 30-60 minutes, protected from light. c. The DAAO will oxidize any D-lysine present, producing hydrogen peroxide (H₂O₂). d. The HRP will then use the H₂O₂ to oxidize the substrate, resulting in a colorimetric or fluorescent signal. e. Measure the signal using a plate reader at the appropriate wavelength. f. Quantification: Create a standard curve using known concentrations of D-lysine to determine the amount of D-lysine in the sample.[5][6][7][8]

Visualizing the Racemization Pathway and Mitigation Strategies

Racemization_Pathway_and_Mitigation L_Lys L-Lysine Activated_L_Lys Activated L-Lysine (e.g., with coupling reagent) L_Lys->Activated_L_Lys Activation Oxazolone Oxazolone Intermediate Activated_L_Lys->Oxazolone Cyclization Enolate Enolate Intermediate Activated_L_Lys->Enolate Base-mediated proton abstraction Peptide_L Peptide with L-Lys Activated_L_Lys->Peptide_L Coupling D_Lys D-Lysine (Racemized) Oxazolone->D_Lys Base Enolate->D_Lys Protonation Peptide_D Peptide with D-Lys D_Lys->Peptide_D Coupling Mitigation Mitigation Strategies Mitigation->Activated_L_Lys - Use mild coupling reagents - Additives (HOBt, Oxyma) - In situ activation Mitigation->Oxazolone - Urethane protecting groups (Fmoc, Boc) Mitigation->Enolate - Use weak, hindered base (DIPEA) - Lower temperature

Caption: Racemization pathways and mitigation points.

The diagram above illustrates the two primary pathways for lysine racemization during peptide synthesis: through an oxazolone intermediate or a direct enolate intermediate. Key mitigation strategies are shown to target different stages of this process, emphasizing the importance of carefully selecting reagents and reaction conditions.

By understanding the mechanisms of lysine racemization and implementing the appropriate preventative measures and analytical controls, researchers can significantly improve the chiral purity and overall quality of their synthetic peptides.

References

Technical Support Center: Managing Solubility of Lys(Tfa)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing solubility issues encountered with peptides containing trifluoroacetyl-lysine (Lys(Tfa)).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Lys(Tfa) poorly soluble in aqueous solutions?

A1: The trifluoroacetyl (Tfa) group on the lysine side chain significantly increases the hydrophobicity of the peptide.[1] The Tfa group is an acyl-type protecting group that neutralizes the positive charge of the lysine's epsilon-amino group, which would otherwise contribute to the peptide's solubility in aqueous media at neutral or acidic pH.[2][3] This increased hydrophobicity can lead to poor solubility and a higher tendency for aggregation.[4]

Q2: How does the Lys(Tfa) modification affect the overall charge of my peptide?

A2: The Lys(Tfa) modification eliminates the positive charge on the lysine side chain. When calculating the theoretical net charge of your peptide, Lys(Tfa) should be treated as a neutral, hydrophobic residue.[5][6] Remember to still account for the charges of the N-terminal amino group, the C-terminal carboxyl group, and other charged amino acids (e.g., Arg, His, Asp, Glu) in your sequence.[5][7]

Q3: What is the first step I should take when trying to dissolve a Lys(Tfa)-containing peptide?

A3: Always start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[6][8] Even if the peptide is expected to be hydrophobic, this will confirm its insolubility in a neutral aqueous environment. If it does not dissolve, proceed to the systematic troubleshooting steps outlined in the guides below.

Q4: Can I use organic solvents to dissolve my Lys(Tfa) peptide?

A4: Yes, organic solvents are often necessary for dissolving hydrophobic peptides, including those with Lys(Tfa). Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices.[7][9] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer of choice with gentle vortexing.[10] Be mindful that high concentrations of organic solvents may not be compatible with all biological assays.[9][10]

Q5: Are there alternatives to strong organic solvents for improving solubility?

A5: Yes, several strategies can be employed. Acidic or basic conditions can be tested, although their effectiveness will depend on the other amino acids in your sequence. For peptides prone to aggregation, chaotropic agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M urea can be effective in disrupting intermolecular hydrogen bonds.[5][11][12] Additionally, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are known to disaggregate and solubilize highly hydrophobic and aggregation-prone peptides.[13][14][15]

Q6: Is it possible to remove the Tfa group from the lysine residue to improve solubility?

A6: Yes, the Tfa group can be removed through deprotection. A common method involves treatment with aqueous piperidine.[2][16][17] For example, a 2 M aqueous piperidine solution can be used for 6-12 hours at room temperature to cleave the Tfa group.[16] This will restore the positive charge on the lysine side chain, which can significantly improve solubility in aqueous buffers. However, you must consider if the unprotected peptide is suitable for your downstream applications.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing Lys(Tfa)-Containing Peptides

This guide provides a step-by-step workflow for identifying a suitable solvent for your Lys(Tfa)-containing peptide.

Experimental Protocol: Solubility Testing

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation. Briefly centrifuge the vial to pellet all the material.

  • Initial Test in Water: Add a small, measured amount of sterile, distilled water to a test aliquot of your peptide. Vortex and visually inspect for solubility.

  • pH Adjustment (if applicable):

    • If the peptide has other charged residues that might allow for pH-dependent solubility, you can try adding a small amount of 0.1% formic acid (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides).[5]

  • Organic Solvents: If the peptide is insoluble in aqueous solutions, test its solubility in a minimal amount of an organic solvent such as DMSO or DMF.[9]

  • Co-solvent Dilution: Once dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing.[10] If the peptide precipitates, the solubility limit in that co-solvent mixture has been reached.

  • Sonication and Warming: Gentle sonication in a water bath or warming the solution to less than 40°C can help dissolve the peptide.[7][8] However, be cautious as this can degrade some peptides.

G cluster_start Initial Steps cluster_hydrophobic Hydrophobic Peptide Protocol cluster_advanced Advanced Strategies for Aggregation cluster_deprotection Chemical Modification cluster_outcome Outcome start Start with a small aliquot of lyophilized Lys(Tfa) peptide water Attempt to dissolve in sterile water start->water organic_solvent Dissolve in minimal DMSO or DMF water->organic_solvent Failure soluble Peptide Solubilized water->soluble Success dilute Slowly add aqueous buffer organic_solvent->dilute sonicate_warm Gentle sonication or warming (<40°C) dilute->sonicate_warm chaotropes Use chaotropic agents (6M Gdn-HCl or 8M Urea) sonicate_warm->chaotropes Failure/Aggregation sonicate_warm->soluble Success hfip_tfe Use specialized solvents (HFIP or TFE) chaotropes->hfip_tfe Failure chaotropes->soluble Success deprotect Consider Tfa deprotection (e.g., aqueous piperidine) hfip_tfe->deprotect Last Resort hfip_tfe->soluble Success deprotect->soluble Success insoluble Peptide Remains Insoluble deprotect->insoluble Failure

Guide 2: Using Chaotropic Agents for Aggregated Lys(Tfa) Peptides

Peptides with a high content of hydrophobic residues, such as those containing Lys(Tfa), are prone to aggregation. Chaotropic agents can disrupt the non-covalent interactions that lead to aggregation.

Experimental Protocol: Solubilization with Guanidine Hydrochloride (Gdn-HCl) or Urea

  • Reagent Preparation: Prepare a stock solution of 6 M Gdn-HCl or 8 M urea in your desired buffer.

  • Dissolution: Add a small amount of the chaotropic agent solution to your lyophilized peptide.

  • Incubation: Vortex and, if necessary, gently warm the solution to aid dissolution.

  • Dilution: Once the peptide is dissolved, it can be diluted with the appropriate buffer for your experiment. Be aware that the final concentration of the chaotropic agent must be compatible with your downstream assays.

Table 1: Comparison of Solubilizing Agents for Hydrophobic Peptides

Solvent/AdditiveConcentrationAdvantagesDisadvantages
DMSO Neat, then diluteHigh dissolving power for hydrophobic peptides.[9]Can be toxic to cells at high concentrations; can oxidize Met and Cys residues.[9][10]
DMF Neat, then diluteGood alternative to DMSO, especially for peptides with Cys.[9]Higher toxicity than DMSO.
Acetic Acid 10-30%Can help dissolve basic peptides.[7]May not be suitable for all assays due to low pH.
Ammonium Hydroxide 10%Can help dissolve acidic peptides.[7]High pH can degrade peptides; not suitable for Cys-containing peptides.[7]
Guanidine HCl 6 MEffective at disrupting aggregation.[1][5]Can denature proteins and interfere with biological assays.[5]
Urea 8 MEffective at disrupting aggregation.[1][12]Can denature proteins and interfere with biological assays.
HFIP/TFE VariesVery effective for highly aggregated peptides.[13][14]Must be removed before most biological assays; can be expensive.
Guide 3: Deprotection of the Tfa Group to Enhance Solubility

If the hydrophobic nature of the Tfa group is the primary cause of insolubility and your experiment can be performed with the unprotected peptide, deprotection is a viable strategy.

Experimental Protocol: Tfa Deprotection with Aqueous Piperidine

  • Reagent Preparation: Prepare a 2 M aqueous solution of piperidine.

  • Reaction: Dissolve your Lys(Tfa)-containing peptide in the 2 M aqueous piperidine solution.

  • Incubation: Allow the reaction to proceed for 6-12 hours at room temperature.[16]

  • Purification: The deprotected peptide will likely need to be purified from the reaction mixture, for example, by using reversed-phase HPLC.

  • Lyophilization: Lyophilize the purified, deprotected peptide.

  • Solubility Test: Test the solubility of the deprotected peptide in your desired aqueous buffer.

G cluster_problem Problem cluster_analysis Analysis cluster_solutions Solution Pathways cluster_considerations Considerations cluster_outcome Outcome problem Lys(Tfa) peptide is insoluble in aqueous buffer analysis Is the peptide highly hydrophobic and/or prone to aggregation? problem->analysis organic Use organic solvents (DMSO, DMF) analysis->organic Yes chaotropes Use chaotropic agents (Gdn-HCl, Urea) analysis->chaotropes Yes, severe aggregation assay_compatibility Assay Compatibility? organic->assay_compatibility chaotropes->assay_compatibility deprotection Perform Tfa deprotection success Successful Solubilization deprotection->success deprotection_feasibility Is deprotection feasible and is the unprotected peptide acceptable? assay_compatibility->deprotection_feasibility No assay_compatibility->success Yes deprotection_feasibility->deprotection Yes

References

Side reactions associated with TFA cleavage in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions associated with Trifluoroacetic Acid (TFA) cleavage in peptide synthesis. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Cleavage Issues

???+ question "My peptide won't precipitate from the cleavage mixture. What should I do?"

???+ question "What is a standard cleavage cocktail and when should I use more complex mixtures?"

Amino Acid-Specific Side Reactions

???+ question "I'm observing a +56 Da modification on my Cysteine-containing peptide. What is it and how can I prevent it?"

???+ question "My Tryptophan-containing peptide shows unexpected adducts. What could be the cause and solution?"

???+ question "My Methionine-containing peptide is showing signs of oxidation. How can I avoid this?"

???+ question "I'm having issues with my Arginine-containing peptide, including incomplete deprotection and side reactions. What should I do?"

???+ question "What is aspartimide formation and how can I minimize it?"

Data Presentation

Table 1: Common Scavenger Cocktails for TFA Cleavage

Reagent NameComposition (v/v)Target Residues/Side ReactionsReference
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISGeneral use, peptides without sensitive residues[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTCys, Met, Trp, Tyr; Minimizes a wide range of side reactions[2][3]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides containing Arg(Pmc/Pbf) and Trp[4]
Cocktail for Met Oxidation Prevention 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄ISpecifically designed to prevent Methionine oxidation[5][6][7]

Table 2: Effect of Scavengers on S-Alkylation of Cysteine

Peptide-ResinCleavage Cocktail Composition (v/v/v)Cleavage Time (h)S-Alkylated Byproduct (%)Reference
Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS210[1]
Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang80% TFA, 18% EDT, 1% TIS, 1% H₂O2< 2[1]
Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang95% TFA, 2.5% TIS, 2.5% H₂O225[1]
Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O28[1]

Data adapted from Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science.[1] This data indicates that a higher concentration of scavengers like EDT can significantly reduce side reactions such as S-alkylation.[1]

Experimental Protocols

Protocol 1: General Peptide Cleavage

This protocol is suitable for most peptides and utilizes the standard TFA/TIS/H₂O cocktail.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it. Dry the resin under a stream of nitrogen.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).[1]

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: a. Filter the cleavage mixture into a clean collection tube. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1] c. In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[1] e. Incubate the mixture at -20°C for at least 30 minutes.[1] f. Centrifuge the suspension to pellet the peptide. g. Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 5 mL).[1] h. Dry the peptide pellet under vacuum.

Protocol 2: Cleavage of Peptides with Sensitive Residues (Trp, Met, Cys)

This protocol is recommended for peptides containing Trp, Met, Cys, or Tyr.

Materials:

  • Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K): Prepare the cleavage cocktail fresh. For 2 mL of cocktail, mix TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).[1]

  • Cleavage Reaction: Follow step 3 from Protocol 1.

  • Peptide Precipitation and Isolation: Follow steps 4a-4h from Protocol 1.

Visualizations

TFA_Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation Peptide_Resin Peptide on Solid Support Cleavage_Cocktail Prepare TFA Cleavage Cocktail (with Scavengers) Cleavage_Reaction Incubate Peptide-Resin with Cocktail (2-3h) Peptide_Resin->Cleavage_Reaction Cleavage_Cocktail->Cleavage_Reaction Filtration Filter to Separate Peptide Solution Cleavage_Reaction->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Washing Wash Pellet with Cold Ether Centrifugation->Washing Drying Dry Peptide Pellet Washing->Drying

Caption: General workflow for TFA cleavage and peptide isolation.

Side_Reaction_Troubleshooting cluster_cys Cysteine Issues cluster_trp Tryptophan Issues cluster_met Methionine Issues Start Observe Unexpected Mass or Impurity Cys_Issue +56 Da Adduct (S-tert-butylation) Start->Cys_Issue Trp_Issue Alkylation or Sulfonation Start->Trp_Issue Met_Issue Oxidation (Methionine Sulfoxide) Start->Met_Issue Cys_Solution Add Thiol Scavengers (e.g., EDT) to Cleavage Cocktail Cys_Issue->Cys_Solution Trp_Solution Use Fmoc-Trp(Boc)-OH during synthesis Trp_Issue->Trp_Solution Met_Solution Use Reducing Scavengers (e.g., Thioanisole) or Specialized Cocktails Met_Issue->Met_Solution

Caption: Troubleshooting logic for common side reactions.

Scavenger_Action_Mechanism TFA TFA Carbocation Reactive Carbocation (e.g., t-Butyl+) TFA->Carbocation Protecting_Group Protecting Group (e.g., t-Butyl) Protecting_Group->Carbocation Side_Product Alkylated Side Product Carbocation->Side_Product Alkylation Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation Peptide Sensitive Residue (Trp, Cys, Met) Peptide->Side_Product

Caption: Mechanism of scavenger action in preventing side reactions.

References

Technical Support Center: Purification Strategies for Peptides with Tfa-Protected Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the purification of synthetic peptides containing lysine residues with trifluoroacetyl (Tfa) protected side chains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the specific challenges associated with these peptides.

Frequently Asked Questions (FAQs)

Q1: What is a Tfa-protected lysine and why is it used in peptide synthesis?

A Tfa (trifluoroacetyl) group is a base-labile protecting group used for the ε-amino group of lysine during solid-phase peptide synthesis (SPPS). The use of Fmoc-Lys(Tfa)-OH allows for orthogonal protection strategies. While the N-terminal Fmoc group is removed with a mild base like piperidine, the Tfa group is stable under these conditions. It can be selectively removed later, often with aqueous piperidine, to allow for site-specific modifications of the lysine side chain, such as branching, cyclization, or the attachment of labels.

Q2: Is the Tfa protecting group stable during standard Reversed-Phase HPLC (RP-HPLC) purification?

The Tfa group is generally stable under the acidic conditions typically used for RP-HPLC purification of peptides, which commonly employ a mobile phase containing 0.1% trifluoroacetic acid (TFA). However, prolonged exposure to acidic conditions or elevated temperatures should be avoided to minimize the low risk of premature deprotection. The primary lability of the Tfa group is to basic conditions.

Q3: How does the Tfa group on lysine affect my peptide's retention time in RP-HPLC?

The presence of a Tfa group on the lysine side chain increases the overall hydrophobicity of the peptide. This will result in a longer retention time on a reversed-phase column compared to a peptide with an unprotected or a Boc-protected lysine residue. This increased retention should be considered when developing your HPLC gradient. A shallower gradient may be necessary to achieve optimal separation from other impurities.

Q4: What are the common impurities I might see when purifying a peptide with Tfa-protected lysine?

Besides the usual synthesis-related impurities like deletion or truncated sequences, you might encounter byproducts related to the Tfa group. These can include:

  • Prematurely deprotected peptide: A small percentage of the Tfa group might be lost during synthesis or cleavage, resulting in a peptide with a free lysine side chain.

  • Incompletely deprotected peptide (if deprotection is intended): If the final product is the deprotected peptide, incomplete removal of the Tfa group will result in a mixed population.

  • Side-reactions from cleavage: The cleavage cocktail used to remove the peptide from the resin can sometimes lead to side reactions on the peptide, although these are not specific to the Tfa group itself.

Q5: How do I confirm the integrity of the Tfa group after purification?

Mass spectrometry is the most effective method to confirm the presence and integrity of the Tfa group. The mass of the Tfa group (CF₃CO-) is 96.0 Da. You should look for the expected molecular weight of your peptide including the mass of the Tfa group on each protected lysine. Fragmentation analysis (MS/MS) can further confirm the location of the modification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing Tfa-protected lysine.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based HPLC column. 2. Peptide Aggregation: The increased hydrophobicity from the Tfa group can promote aggregation. 3. Inappropriate Mobile Phase: The concentration of the ion-pairing agent (e.g., TFA) may be too low.1. Optimize Mobile Phase: Ensure the mobile phase contains at least 0.1% TFA to suppress silanol interactions. 2. Increase Column Temperature: Running the HPLC at a slightly elevated temperature (e.g., 30-40°C) can reduce aggregation and improve peak shape. 3. Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., C8 instead of C18 for very hydrophobic peptides).
Multiple Peaks for the Target Peptide 1. Premature Deprotection: The Tfa group may have been partially removed during synthesis, cleavage, or purification. 2. Isomerization: Depending on the peptide sequence, isomerization at sensitive amino acid residues can occur. 3. Oxidation: Methionine or cysteine residues can be oxidized.1. Confirm by Mass Spectrometry: Analyze the different peaks by MS to identify their molecular weights. A mass difference of 96 Da will indicate loss of a Tfa group. 2. Optimize Synthesis and Cleavage: Review your synthesis and cleavage protocols to minimize conditions that could lead to premature deprotection. 3. Use Fresh Solvents: Ensure all solvents for HPLC are fresh and of high purity to avoid contaminants that could cause modifications.
Low Peptide Recovery 1. Poor Solubility: The Tfa-protected peptide may have limited solubility in the initial mobile phase conditions. 2. Irreversible Adsorption: The peptide may be irreversibly binding to the column or HPLC system components.1. Optimize Sample Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO or acetonitrile) before diluting with the initial mobile phase. 2. Increase Organic Content of Initial Mobile Phase: Start the gradient with a slightly higher percentage of organic solvent. 3. Passivate the HPLC System: If you suspect adsorption to metal surfaces, passivating the system may help.
Unexpected Mass in Mass Spectrometry 1. Incomplete Removal of Other Protecting Groups: Side-chain protecting groups from other amino acids may not have been fully removed during cleavage. 2. Adduct Formation: The peptide may have formed adducts with scavengers from the cleavage cocktail or other small molecules.1. Review Cleavage Protocol: Ensure the cleavage time and cocktail composition are appropriate for all protecting groups used in the synthesis. 2. Analyze MS Data Carefully: Look for mass additions that correspond to common protecting groups or scavengers.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Tfa-Protected Peptide

This protocol provides a starting point for the purification of a peptide containing one or more Lys(Tfa) residues.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of a suitable solvent. For many peptides, this will be the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

    • If solubility is an issue, dissolve the peptide in a small amount of a stronger solvent like DMSO or pure acetonitrile first, and then dilute with the initial mobile phase. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting gradient would be 5-65% Mobile Phase B over 30-60 minutes. The gradient may need to be optimized based on the hydrophobicity of your peptide. For Tfa-protected peptides, a shallower gradient may be required.

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID) or scaled up accordingly for a preparative column.

    • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak(s).

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 2: Deprotection of the Tfa Group from a Purified Peptide

This protocol describes the removal of the Tfa group from the lysine side chain after the peptide has been purified.

  • Dissolution: Dissolve the purified, Tfa-protected peptide in a solution of 20% aqueous piperidine. The concentration of the peptide should be around 1-5 mg/mL.

  • Reaction: Gently agitate the solution at room temperature. The reaction time can vary from a few hours to overnight (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC and mass spectrometry. The deprotected peptide will have a significantly shorter retention time and a mass decrease of 96 Da for each Tfa group removed.

  • Work-up: Once the reaction is complete, lyophilize the solution to remove the piperidine.

  • Re-purification: The resulting peptide may need to be re-purified by RP-HPLC using the conditions described in Protocol 1 to remove any byproducts from the deprotection reaction.

Data Presentation

The following table summarizes the expected impact of different lysine side-chain states on RP-HPLC retention time.

Lysine Side-Chain State Relative Hydrophobicity Expected RP-HPLC Retention Time
Unprotected (protonated amine)LowShortest
Boc-protectedHighLong
Tfa-protected Highest Longest

Note: The exact retention time will depend on the overall peptide sequence and the specific HPLC conditions used.

Visualizations

Workflow for Purification and Deprotection of a Tfa-Protected Peptide

G cluster_0 Synthesis and Cleavage cluster_1 Purification cluster_2 Deprotection (Optional) SPPS Solid-Phase Peptide Synthesis with Fmoc-Lys(Tfa)-OH Cleavage Cleavage from Resin (e.g., with TFA) SPPS->Cleavage Crude Crude Tfa-Protected Peptide Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC Pure_Tfa Purified Tfa-Protected Peptide HPLC->Pure_Tfa Deprotection Tfa Deprotection (Aqueous Piperidine) Pure_Tfa->Deprotection Crude_Deprotected Crude Deprotected Peptide Deprotection->Crude_Deprotected HPLC2 Final RP-HPLC Purification Crude_Deprotected->HPLC2 Pure_Deprotected Purified Deprotected Peptide HPLC2->Pure_Deprotected

Caption: Experimental workflow for the purification of Tfa-protected peptides.

Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed? CheckMobilePhase Is Mobile Phase 0.1% TFA? Start->CheckMobilePhase IncreaseTFA Increase TFA to 0.1% CheckMobilePhase->IncreaseTFA No CheckTemp Is Column Temperature Elevated (30-40°C)? CheckMobilePhase->CheckTemp Yes IncreaseTFA->CheckTemp IncreaseTemp Increase Column Temperature CheckTemp->IncreaseTemp No CheckColumn Consider Different Column (e.g., end-capped, C8) CheckTemp->CheckColumn Yes IncreaseTemp->CheckColumn Resolved Problem Resolved CheckColumn->Resolved

Caption: Troubleshooting flowchart for addressing peak tailing issues.

Impact of residual TFA on biological assays and how to remove it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the impact of residual trifluoroacetic acid (TFA) on biological assays and detailed protocols for its removal.

Frequently Asked Questions (FAQs)

Q1: Why is trifluoroacetic acid (TFA) present in my synthetic peptide sample?

Trifluoroacetic acid is a standard reagent used in peptide synthesis. It serves two primary functions:

  • Cleavage: TFA is a strong acid used to cleave the synthesized peptide from the solid-phase resin it was built upon[1][2][3][4].

  • Purification: It is also used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution[2][3][5][6].

Because of these processes, peptides are often delivered as TFA salts, where the negatively charged trifluoroacetate ion forms a salt with positively charged amino groups on the peptide, such as the N-terminus and the side chains of Arginine (Arg), Lysine (Lys), and Histidine (His)[4][7]. While lyophilization (freeze-drying) removes free TFA, the ionically bound TFA salts remain[1][3][7].

Q2: How can residual TFA adversely affect my biological experiments?

Residual TFA can significantly interfere with a wide range of biological assays, leading to inaccurate or irreproducible results[4][8]. Key impacts include:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations. It has been shown to exhibit dose-dependent cytotoxicity, disrupting cell membranes, inhibiting proliferation, and inducing apoptosis at concentrations as low as 10 nM[9][10].

  • Altered Peptide Structure and Function: By binding to positively charged residues, TFA can alter the peptide's secondary structure (e.g., α-helices or β-sheets), solubility, and mass[7][10]. This can affect the peptide's biological activity and its interaction with target molecules[9].

  • Assay Interference: TFA can directly interfere with analytical techniques. It has a strong absorbance band that can obscure the amide I band in infrared (IR) spectroscopy, complicating secondary structure analysis[3][11]. In mass spectrometry, TFA is known to cause ion suppression, reducing sensitivity and interfering with the analysis[6][12][13][14].

  • Enzymatic and Receptor Binding Interference: The strong acidity of TFA can denature pH-sensitive proteins and enzymes[10]. It may also act as an unintended modulator of receptors, such as the glycine receptor[3].

Q3: What is a generally acceptable level of residual TFA for biological assays?

The acceptable concentration of TFA is highly dependent on the sensitivity of the specific assay. For many critical applications, such as cell-based assays, in vivo studies, or the development of active pharmaceutical ingredients (APIs), it is recommended that TFA levels be reduced to less than 1%[10]. However, for some highly sensitive cellular assays, even nanomolar concentrations of TFA can cause interference[10]. Therefore, it is crucial to consider the specific requirements of your experiment.

Q4: How can I quantify the amount of residual TFA in my peptide sample?

Several analytical methods can be used to determine the concentration of residual TFA. The choice of method depends on available equipment and required sensitivity. Common methods include:

  • Ion Chromatography (IC)[9][15]

  • 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance)[11][16]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)[9][16]

  • Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR)[11]

Impact of Residual TFA on Assays

The presence of TFA can lead to a variety of issues depending on the experimental context. The table below summarizes some of the key impacts.

Assay TypePotential Impact of Residual TFAReference
Cell-Based Assays Cytotoxicity, inhibition or stimulation of cell proliferation, apoptosis, altered cell signaling.[3][9][10]
Enzyme Kinetics Denaturation of pH-sensitive enzymes, competitive inhibition at binding sites.[10]
Receptor Binding Alteration of peptide conformation affecting ligand-receptor interaction, unintended allosteric modulation.[3][10]
Mass Spectrometry Ionization suppression, reduced sensitivity, formation of interference ions.[6][12][14][17]
Infrared (IR) Spectroscopy Strong absorbance band (around 1673 cm⁻¹) overlaps with the peptide amide I band, complicating structural analysis.[3][11]
In Vivo Studies Undesirable toxicity and potential to affect pharmacokinetics (PK).[8]

Below is a conceptual diagram illustrating how TFA can interfere with a peptide's biological function.

TFAPathway cluster_0 Scenario 1: No TFA Interference cluster_1 Scenario 2: TFA Interference Peptide1 Peptide (Correct Conformation) Receptor1 Cellular Receptor Peptide1->Receptor1 Binds Signal1 Biological Signal (Active) Receptor1->Signal1 Activates TFA TFA Counter-ion Peptide2 Peptide (Altered Conformation) TFA->Peptide2 Binds to positive charges Receptor2 Cellular Receptor Peptide2->Receptor2 Binding Inhibited Signal2 Biological Signal (Inactive/Altered) Receptor2->Signal2 No Activation

Caption: TFA interference with peptide-receptor binding.

Troubleshooting Guide: Common Issues with TFA

This section addresses common problems encountered due to TFA contamination and during its removal.

IssuePotential Cause(s)Recommended Solution(s)
Erratic or irreproducible data in cell assays TFA cytotoxicity or direct interference with cellular pathways.Remove TFA from the peptide preparation. Use a more biologically benign salt form like acetate or hydrochloride.
Low peptide recovery after TFA removal - Peptide loss during repeated lyophilization cycles.- Non-specific binding to labware or chromatography columns.- Peptide precipitation during ion exchange.- Minimize transfer steps and ensure the lyophilizer is functioning correctly.- Use low-protein-binding tubes and tips.- Optimize buffer pH and ionic strength for ion-exchange chromatography[9].
Incomplete TFA removal - Insufficient number of exchange cycles (lyophilization).- Ion-exchange resin has insufficient capacity or is not properly equilibrated.- TFA contamination from solvents or labware.- Repeat the lyophilization or ion-exchange process at least 2-3 times[1][7][9].- Ensure a 10- to 50-fold excess of anion binding sites on the resin relative to the peptide[9][18].- Use fresh, high-purity solvents and clean all labware thoroughly[9].
Peptide degradation during removal The use of a very strong acid (e.g., HCl at pH < 1) can potentially degrade acid-sensitive peptides[11].If the peptide is known to be acid-labile, consider a milder removal method such as ion-exchange chromatography with an acetate buffer or reverse-phase HPLC with a TFA-free mobile phase.

TFA Removal Methodologies

Several methods are available to remove or exchange TFA counter-ions. The best choice depends on the peptide's properties (e.g., hydrophilicity), the required level of purity, and available equipment.

Comparison of TFA Removal Methods
MethodPrincipleProsConsBest For
Lyophilization with HCl Exchange A stronger acid (HCl) displaces the weaker TFA. Volatile TFA is removed during freeze-drying.Simple, effective, does not require chromatography equipment.May require multiple cycles for complete removal; potential for peptide loss with each step; risk of degradation for acid-labile peptides.General purpose removal; converting to hydrochloride salt form[1][7][11].
Ion-Exchange Chromatography (IEX) The peptide binds to a charged resin, allowing TFA to be washed away. The peptide is then eluted with a different counter-ion (e.g., acetate).Highly effective, especially for hydrophilic peptides; allows for exchange to various salt forms.More complex, requires chromatography equipment, potential for peptide loss due to non-specific binding or precipitation[9].Hydrophilic peptides; when a specific salt form (e.g., acetate) is desired[2][9].
Reverse-Phase HPLC The peptide is loaded onto an RP-HPLC column, washed with a TFA-free buffer (e.g., containing acetic acid), and then eluted.Can be performed on the same system used for purification; effective for hydrophobic peptides.Dilutes the sample; may not be effective for very hydrophilic peptides that do not retain on the column[1][2][11].Hydrophobic peptides; when HPLC equipment is readily available.
Precipitation / Ether Wash The peptide is precipitated out of the cleavage solution using cold diethyl ether, and repeated washes remove TFA.Removes TFA and other small molecule impurities from the crude peptide.Primarily for crude peptides post-synthesis; may not remove tightly bound TFA from purified peptides.Removing bulk TFA and byproducts from crude peptides immediately after synthesis[5].

The following workflow provides a decision-making guide for handling TFA in your peptide samples.

TFADecisionTree start Start: Peptide Sample (TFA Salt) q1 Is the assay sensitive to TFA? (e.g., cell-based, in-vivo) start->q1 no_action Proceed with Experiment (Monitor for issues) q1->no_action No / Unsure q2 Is the peptide hydrophilic? q1->q2 Yes general_method Use Lyophilization with HCl Exchange q1->general_method General/Default Method hydrophilic_method Use Ion-Exchange Chromatography (IEX) for Acetate Exchange q2->hydrophilic_method Yes hydrophobic_method Use RP-HPLC with TFA-free mobile phase q2->hydrophobic_method No (Hydrophobic) end_process Peptide Ready for Assay (TFA Removed/Exchanged) hydrophilic_method->end_process hydrophobic_method->end_process general_method->end_process

Caption: Decision workflow for TFA removal.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl Exchange

This is the most common method for converting a peptide from a TFA salt to a hydrochloride (HCl) salt[7][19].

Materials:

  • Peptide (TFA salt)

  • Distilled water (high purity)

  • 100 mM Hydrochloric Acid (HCl) solution

  • Lyophilizer (freeze-dryer)

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the peptide in distilled water to a concentration of approximately 1 mg/mL[1][7][19].

  • Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM[1][7][19].

  • Incubation: Let the solution stand at room temperature for at least one minute[1][7][19].

  • Freezing: Rapidly freeze the solution. Plunging the vial into liquid nitrogen is the preferred method[1][7][19].

  • Lyophilization: Lyophilize the frozen sample overnight, or until all liquid has been removed and a dry powder remains[1][7][19].

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times[1][7][19]. For the repeat cycles, re-dissolve the lyophilized powder in the dilute HCl solution instead of pure water[1][7].

  • Final Reconstitution: After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the desired buffer for your experiment[1][7][19].

HCL_Workflow start Start: Peptide TFA Salt dissolve 1. Dissolve Peptide in Water (1 mg/mL) start->dissolve acidify 2. Add 100 mM HCl to a final concentration of 2-10 mM dissolve->acidify freeze 3. Rapidly Freeze (Liquid Nitrogen) acidify->freeze lyophilize 4. Lyophilize Overnight freeze->lyophilize check Repeat Cycle 2-3 times? lyophilize->check check->dissolve Yes end End: Peptide HCl Salt check->end No

Caption: Workflow for TFA removal via HCl exchange.

Protocol 2: TFA Removal by Anion-Exchange Chromatography

This protocol is a general guideline for exchanging TFA for acetate[5][18].

Materials:

  • Peptide (TFA salt)

  • Strong anion-exchange resin

  • Chromatography column

  • Equilibration buffer (e.g., low ionic strength buffer)

  • Elution buffer (e.g., buffer with a higher concentration of sodium acetate)

  • 1M Sodium Acetate solution

  • Distilled water

Procedure:

  • Resin Preparation: Prepare a column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the expected amount of TFA in the sample[5][18].

  • Column Activation: Elute the column with a 1M solution of sodium acetate to ensure the resin is in the acetate form[5][18].

  • Equilibration: Wash the column thoroughly with distilled water to remove excess sodium acetate[5][18]. Then, equilibrate the column with a low ionic strength buffer.

  • Sample Loading: Dissolve the peptide in distilled water or the equilibration buffer and apply it to the column[5][18].

  • Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute from the column. Collect the fractions containing the peptide[5][18]. The TFA ions will remain bound to the resin.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt[5][18].

References

Technical Support Center: H-Lys(Tfa)-OH in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving H-Lys(Tfa)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid L-lysine where the epsilon-amino group (ε-NH2) of the side chain is protected by a trifluoroacetyl (Tfa) group. This protection prevents the side chain from participating in unwanted reactions during peptide synthesis. Its primary application is in solid-phase peptide synthesis (SPPS) to introduce a lysine residue where the side chain needs to be selectively deprotected under basic conditions for subsequent modifications like fluorophore attachment or branching.[1]

Q2: What are the storage and stability recommendations for this compound?

A2: this compound should be stored in a desiccated environment at -20°C.[2] When stored as a lyophilized powder, it is stable for up to 36 months.[2] Once in solution, it should be used within one month and stored at -20°C to maintain its potency.[2] It is advisable to aliquot solutions to prevent degradation from multiple freeze-thaw cycles.[2]

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

This guide addresses common issues encountered during syntheses involving this compound, with a focus on improving reaction yields.

Low Coupling Efficiency

Problem: Incomplete coupling of this compound or the subsequent amino acid, leading to deletion sequences and reduced overall yield.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Steric Hindrance Utilize a more potent coupling reagent. Consider a double coupling strategy.See Protocol 1: Optimized Coupling of this compound .
Poor Solubility of Protected Amino Acid Ensure complete dissolution of this compound in the coupling solvent before activation. Gentle warming or sonication may aid dissolution.Before activation, visually inspect the amino acid solution for any undissolved particles. If necessary, warm the solution to 30-40°C for a short period.
Premature Aggregation Perform the coupling at an elevated temperature (if using a microwave synthesizer) or add a chaotropic salt like LiCl to the coupling solution.For microwave-assisted SPPS, coupling at 75-90°C can be beneficial. For conventional SPPS, adding LiCl at a concentration of 0.1-0.5 M to the DMF can disrupt aggregation.
Incomplete Deprotection of the Tfa Group

Problem: The trifluoroacetyl (Tfa) group is not completely removed from the lysine side chain, preventing subsequent planned modifications and resulting in a heterogeneous final product.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Insufficient Deprotection Time or Reagent Concentration Increase the duration of the deprotection step or use a higher concentration of the basic reagent. The Tfa group is base-labile.See Protocol 2: On-Resin Deprotection of the Tfa Group . One study suggests that deprotection with aqueous piperidine at room temperature may take up to 24 hours.[4]
Reagent Incompatibility Ensure the chosen deprotection conditions are compatible with other protecting groups on the peptide and the resin linkage.The Tfa group is generally stable to the acidic conditions used for Boc deprotection and cleavage from many resins.[5]
Side Reactions Leading to Impurities

Problem: Presence of unexpected byproducts in the final product, complicating purification and reducing the yield of the desired peptide.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Trifluoroacetylation of the N-terminus This can occur if residual trifluoroacetic acid (TFA) from a previous deprotection step is present during the coupling of the next amino acid. Thorough washing after TFA treatment is crucial.A novel mechanism for trifluoroacetylation involves the reaction of trifluoroacetoxymethyl groups on the resin with resin-bound amines.[6] This side reaction can be minimized by using resins that are stable to TFA, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin.[6]
Racemization The risk of racemization is generally low, especially with the bulky Tfa group. However, using a base-free activation step can further minimize this risk.Base-catalyzed acylation methods can lead to racemization.[4] Employing coupling reagents that do not require an external base for activation, or using pre-activated esters, can mitigate this issue.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound in SPPS

This protocol describes a standard double coupling procedure to improve the incorporation of this compound.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), followed by Dichloromethane (DCM) (3x), and then DMF (3x).

  • First Coupling:

    • Pre-activate 3 equivalents of Fmoc-protected amino acid with 2.9 equivalents of a coupling reagent (e.g., HATU) and 6 equivalents of a base (e.g., DIEA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Second Coupling (Double Coupling):

    • Repeat the activation and coupling steps (4 & 5) with a fresh solution of the activated amino acid.

  • Final Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

  • Monitoring: The completion of the coupling can be monitored using a Kaiser test.

Protocol 2: On-Resin Deprotection of the Tfa Group

This protocol outlines the selective removal of the Tfa protecting group from the lysine side chain while the peptide is still attached to the resin.

  • Resin Preparation: After the peptide sequence is fully assembled, ensure the N-terminal α-amino group is protected (e.g., with a Boc group if the final deprotection will be with TFA, or an Fmoc group if it will be removed separately).

  • Washing: Wash the resin thoroughly with DMF and then with methanol.

  • Deprotection Cocktail: Prepare a solution of 1 M aqueous piperidine or a solution of ammonia in methanol/water.

  • Deprotection Reaction:

    • Suspend the resin in the deprotection cocktail.

    • Allow the reaction to proceed at room temperature. The reaction time can vary significantly, from a few hours to 24 hours.[4]

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: Once the deprotection is complete, wash the resin thoroughly with methanol, followed by DMF and DCM to remove all traces of the base.

  • Neutralization: If necessary, neutralize the resin with a solution of 1% DIEA in DMF.

  • Final Washing: Wash the resin again with DMF and DCM. The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.

Data Summary

Table 1: Comparison of Common Protecting Groups for the Lysine Side Chain

Protecting Group Deprotection Conditions Orthogonality Common Side Reactions
Boc (tert-butyloxycarbonyl) Strong acid (e.g., TFA)Orthogonal to FmocFormation of reactive tert-butyl cations during cleavage, which can lead to alkylation of sensitive residues.[7]
Tfa (Trifluoroacetyl) Base (e.g., aqueous piperidine, ammonia solution)[4][5]Orthogonal to Boc and Fmoc (under acidic deprotection)Potential for N-terminal trifluoroacetylation if TFA is carried over from previous steps.[6][8]
Mtt (4-Methyltrityl) Mildly acidic conditions (e.g., 1-2% TFA in DCM)[9]Orthogonal to Boc and Fmoc-
Alloc (Allyloxycarbonyl) Pd(0) catalyst[10]Orthogonal to Boc and Fmoc-

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_cleavage Cleavage and Purification resin Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Couple Fmoc-AA-OH (e.g., this compound) deprotection1->coupling wash1 Wash coupling->wash1 repeat Repeat for each amino acid wash1->repeat repeat->deprotection1 tfa_deprotection Selective Tfa Deprotection (Base Treatment) repeat->tfa_deprotection wash2 Wash tfa_deprotection->wash2 modification Side-Chain Modification (e.g., Labeling) wash2->modification final_deprotection Final Deprotection & Cleavage from Resin (TFA) modification->final_deprotection purification Purification (HPLC) final_deprotection->purification

Caption: Experimental workflow for SPPS involving this compound.

troubleshooting_yield cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues cluster_side_reactions Side Reactions low_yield Low Yield Observed incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling incomplete_deprotection Incomplete Tfa Deprotection? low_yield->incomplete_deprotection side_reaction Side Reactions? low_yield->side_reaction double_couple Action: Double Couple incomplete_coupling->double_couple Yes stronger_reagent Action: Use Stronger Coupling Reagent incomplete_coupling->stronger_reagent Yes increase_time Action: Increase Deprotection Time incomplete_deprotection->increase_time Yes change_reagent Action: Change Deprotection Reagent incomplete_deprotection->change_reagent Yes check_tfa Problem: N-Trifluoroacetylation Solution: Thorough Washing side_reaction->check_tfa Yes check_racemization Problem: Racemization Solution: Base-Free Activation side_reaction->check_racemization Yes

Caption: Troubleshooting decision tree for low yield in syntheses.

References

Validation & Comparative

A Comparative Guide to H-Lys(Tfa)-OH and H-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for amino acid side chains is a critical determinant of efficiency and yield in solid-phase peptide synthesis (SPPS). For lysine, a trifunctional amino acid, the choice of side-chain (Nε) protection dictates the flexibility of the synthetic route, particularly when site-specific modifications are required. This guide provides an objective comparison of two commonly utilized lysine derivatives, H-Lys(Tfa)-OH and H-Lys(Boc)-OH, supported by established chemical principles and experimental considerations.

Orthogonality and Deprotection Chemistry: A Fundamental Divide

The primary distinction between the trifluoroacetyl (Tfa) and tert-butyloxycarbonyl (Boc) protecting groups lies in their deprotection chemistry, which in turn defines their orthogonality to the overall synthesis strategy. Orthogonality refers to the ability to remove one type of protecting group without affecting others, allowing for selective chemical manipulations at different stages of the synthesis.[1][2]

H-Lys(Boc)-OH is the standard and widely adopted choice for Fmoc-based SPPS.[3] The Boc group is highly acid-labile and is stable to the basic conditions (typically piperidine) used for the repeated removal of the Nα-Fmoc group.[1] It is generally removed concurrently with the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[3]

This compound , in contrast, employs a base-labile Tfa group to protect the lysine side chain.[4][5] This group is stable to the acidic conditions used in Boc-based SPPS for Nα-Boc removal and is also resistant to the standard TFA cleavage cocktail. The Tfa group's key advantage is its selective removal under mild basic conditions, such as aqueous piperidine, which does not affect acid-labile protecting groups or the resin linkage.[4][5][6] This renders the Tfa group orthogonal to the Boc/tBu protection strategy.[6]

Performance and Efficiency Considerations

While direct, large-scale comparative studies quantifying yield differences for a standard linear peptide are not prevalent in the literature, efficiency can be inferred from the chemical properties of the protecting groups and their implications for the synthesis workflow. The choice between this compound and H-Lys(Boc)-OH is less about the efficiency of incorporating a single lysine residue and more about the overall strategic goal of the synthesis.

For the straightforward synthesis of linear peptides where no on-resin side-chain modification is needed, H-Lys(Boc)-OH is generally the more efficient choice due to its integration into the standard, well-established Fmoc-SPPS workflow. Its removal during the final cleavage step simplifies the overall process.

The utility of This compound becomes evident when the synthesis demands selective modification of the lysine side chain.[5] This includes applications such as:

  • On-resin fluorescent labeling or biotinylation: The Tfa group can be selectively removed on the solid support to unmask the ε-amino group for conjugation.[7]

  • Synthesis of branched or cyclic peptides: The deprotected side chain can serve as an attachment point for building a second peptide chain or for intramolecular cyclization.[8]

  • Attachment of other moieties: Small molecules, linkers, or chelating agents can be specifically attached to the lysine side chain.[5]

A potential concern with any TFA-based chemistry is the side reaction of trifluoroacetylation, where a trifluoroacetyl group is unintentionally added to a free amine, terminating the peptide chain.[9][10] This is more commonly associated with the use of TFA as a deprotection reagent (e.g., for Boc removal) rather than the Tfa protecting group itself.[9] However, careful handling and proper neutralization steps are crucial in all peptide synthesis protocols.

Data Summary

The following tables summarize the key characteristics and deprotection parameters for the Tfa and Boc protecting groups on the lysine side chain.

FeatureThis compoundH-Lys(Boc)-OH
Protecting Group Trifluoroacetyl (Tfa)tert-Butyloxycarbonyl (Boc)
Primary Use Case Orthogonal protection for on-resin side-chain modification[5]Standard side-chain protection in Fmoc-SPPS[3]
Cleavage Condition Mild basic conditions (e.g., aq. piperidine, NaOH)[4][6]Strong acidic conditions (e.g., TFA)[1][3]
Orthogonality to Fmoc Semi-orthogonal (cleavage conditions can affect Fmoc)Fully orthogonal (stable to piperidine)[1]
Orthogonality to Boc Fully orthogonal (stable to TFA)[6]N/A (cleaved under similar conditions)
Potential Side Reactions Incomplete deprotection if conditions are too mild.tert-butyl cation formation during cleavage, potentially modifying sensitive residues (e.g., Trp, Tyr)[11][12]

Table 1. General Comparison of this compound and H-Lys(Boc)-OH.

ParameterTfa Group DeprotectionBoc Group Deprotection
Reagent 20% Piperidine in DMF/H₂O95% Trifluoroacetic Acid (TFA) with scavengers
Typical Time 2-24 hours[13]1-3 hours[14][15]
Temperature Room TemperatureRoom Temperature
Scavengers Not generally requiredRequired (e.g., TIS, water, EDT) to quench reactive cations[11][16]
Compatibility Allows for subsequent on-resin modificationsTypically part of the final global deprotection and cleavage[1]

Table 2. Typical Deprotection Protocols.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle with Fmoc-Lys(Boc)-OH

This protocol outlines a typical cycle for adding an amino acid, in this case, Fmoc-Lys(Boc)-OH, to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate Fmoc-Lys(Boc)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat the cycle from step 2 for the next amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection of Lys(Tfa)

This protocol describes the selective removal of the Tfa group from a lysine residue in a peptide that is still attached to the resin, allowing for subsequent side-chain modification.

  • Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Lys(Tfa)-OH at the desired position.

  • Final N-terminal Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Selective Tfa Deprotection:

    • Treat the peptide-resin with a solution of 0.5 M NaOH in methanol/water or aqueous piperidine.[4][5]

    • Reaction time can vary from 2 to 24 hours at room temperature. Monitor the reaction for completion.[13]

  • Washing and Neutralization:

    • Wash the resin extensively with water, methanol, and DMF.

    • Neutralize the resin with a weak acid solution (e.g., 1% acetic acid in DMF) followed by thorough DMF washes.

  • Side-Chain Modification: The resin, now bearing a peptide with a free lysine ε-amino group, is ready for the desired on-resin modification (e.g., coupling with a fluorescent dye, biotin, etc.).

Visualizing the Synthetic Workflows

The choice between this compound and H-Lys(Boc)-OH fundamentally alters the workflow, especially when side-chain modification is desired.

Standard_Fmoc_SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_cleavage Final Cleavage & Deprotection Start Start with Resin Fmoc_Deprotection Nα-Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Couple Fmoc-AA-OH (e.g., Fmoc-Lys(Boc)-OH) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Wash->Fmoc_Deprotection Repeat for next AA Final_Cleavage Global Deprotection (TFA Cocktail) Wash->Final_Cleavage Purification Purify Peptide Final_Cleavage->Purification

Caption: Standard Fmoc-SPPS workflow using H-Lys(Boc)-OH.

Orthogonal_SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_modification On-Resin Modification cluster_cleavage Final Cleavage Start Start with Resin Fmoc_Deprotection Nα-Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Couple Fmoc-AA-OH (e.g., Fmoc-Lys(Tfa)-OH) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Wash->Fmoc_Deprotection Repeat for next AA Tfa_Deprotection Selective Nε-Tfa Deprotection (aq. Base) Wash->Tfa_Deprotection Sidechain_Reaction Couple Moiety to Lys Side Chain Tfa_Deprotection->Sidechain_Reaction Final_Cleavage Global Deprotection (TFA Cocktail) Sidechain_Reaction->Final_Cleavage Purification Purify Modified Peptide Final_Cleavage->Purification

Caption: Orthogonal workflow with this compound for on-resin modification.

Conclusion

The selection between this compound and H-Lys(Boc)-OH is dictated by the synthetic endpoint. For the efficient production of simple, linear peptides via Fmoc-SPPS, H-Lys(Boc)-OH remains the industry standard, offering a streamlined workflow where side-chain deprotection is integrated into the final cleavage step. Conversely, This compound is an indispensable tool for advanced peptide synthesis, providing the orthogonal handle necessary for on-resin, site-specific modifications. Its use introduces additional steps to the synthesis but unlocks a vast potential for creating complex, functionalized peptides for research, diagnostics, and therapeutic development. The perceived "efficiency" of each derivative is therefore context-dependent, measured not just by the yield of a single reaction but by its ability to enable the successful synthesis of the target molecule.

References

A Comparative Guide to Lysine Protecting Groups: Tfa vs. Mtt and ivDde in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. This guide provides an objective comparison of the trifluoroacetyl (Tfa) protecting group for the lysine side chain against two other common orthogonal protecting groups, 4-methyltrityl (Mtt) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), with a focus on their advantages in solid-phase peptide synthesis (SPPS).

The choice of a lysine side-chain protecting group is critical for synthetic strategies that require on-resin, site-specific modifications such as branching, cyclization, or the attachment of reporter probes. An ideal protecting group should be stable throughout the peptide chain elongation and selectively removable under conditions that do not affect the Nα-protecting group (typically Fmoc or Boc), other side-chain protecting groups, or the resin linkage. This guide explores the distinct characteristics of Tfa, Mtt, and ivDde to inform the selection of the most suitable protecting group for a given synthetic challenge.

Comparative Analysis of Lysine Protecting Groups

The following tables summarize the key characteristics of the Tfa, Mtt, and ivDde protecting groups, providing a basis for their comparison.

FeatureTfa (Trifluoroacetyl)Mtt (4-Methyltrityl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Chemical Nature Acyl-typeTrityl-typeVinylic
Cleavage Condition Base-labileAcid-labileHydrazine-labile
Primary Advantage Orthogonality to acid-labile protecting groups and resin linkers.Removable under very mild acidic conditions, orthogonal to Boc and Fmoc.Orthogonal to both acid-labile and base-labile protecting groups.
Common Deprotection Reagent 2 M aqueous piperidine[1]1-2% TFA in DCM with scavengers[2]2-10% Hydrazine in DMF
Monitoring of Deprotection Kaiser test (positive result upon completion)[1]Formation of a yellow-orange color from the Mtt cation.Spectrophotometric monitoring of the indazole byproduct at 290 nm.

Performance and Purity Considerations

AspectTfa (Trifluoroacetyl)Mtt (4-Methyltrityl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Orthogonality Excellent orthogonality in Fmoc-based SPPS where acid-labile side-chain protecting groups are used.Good orthogonality to Boc and Fmoc, though care is needed to avoid premature cleavage of highly acid-sensitive groups.Excellent orthogonality to both Fmoc/piperidine and Boc/TFA deprotection schemes.
Potential Side Reactions Potential for chain cleavage during alkaline hydrolysis, though this is not a major concern with standard deprotection protocols.[3]Incomplete deprotection can occur. The released Mtt cation can cause side reactions if not properly scavenged.Migration of the ivDde group to an unprotected lysine side chain has been reported, particularly during Fmoc removal with piperidine. Deprotection can be sluggish, especially for long or aggregated peptides.
Reported Purity/Yield Enables synthesis in high chemical yield and purity.[1]Syntheses of branched peptides have been reported with yields of >40% and >70%.Syntheses of branched peptides have been achieved with purities of 71-77%.[4]
Applications Useful in the synthesis of bioconjugates on acid-sensitive resins.[1]Widely used for the synthesis of branched and cyclic peptides.A standard for the synthesis of branched and cyclic peptides in Fmoc SPPS.

Experimental Protocols

Detailed methodologies for the selective deprotection of each protecting group are provided below.

Protocol 1: Selective Deprotection of Lys(Tfa)

This protocol is suitable for the removal of the Tfa group from the lysine side chain on a solid support.

Reagents:

  • 2 M aqueous piperidine

  • N,N-Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • Swell the Tfa-protected peptide-resin in DMF.

  • Treat the resin with 2 M aqueous piperidine for 6-12 hours at room temperature.[1]

  • Monitor the completion of the deprotection using the Kaiser test. A positive result (dark blue beads) indicates the presence of a free primary amine.

  • Wash the resin thoroughly with DMF (3 times) and isopropanol (3 times).[1]

Protocol 2: Selective Deprotection of Lys(Mtt)

This protocol describes a common method for the removal of the Mtt group using a mild acidic solution.

Reagents:

  • Deprotection Solution: 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend the Mtt-protected peptide-resin in the TFA/TIS/DCM deprotection solution (approximately 10 mL per gram of resin).

  • Gently shake the suspension at room temperature for 30 minutes.

  • Monitor the reaction by observing the formation of an orange color, which indicates the release of the Mtt cation.

  • Filter the resin and wash sequentially with DCM (2 times), MeOH (2 times), DCM (2 times), 1% DIEA in DMF (2 times), and DMF (2 times).

Protocol 3: Selective Deprotection of Lys(ivDde)

This protocol outlines the removal of the ivDde group using a hydrazine-based solution.

Reagents:

  • Deprotection Solution: 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Place the ivDde-protected peptide-resin in a suitable reaction vessel.

  • Treat the resin with the 2% hydrazine in DMF solution (approximately 25 mL per gram of resin).

  • Allow the reaction to proceed for 3 minutes at room temperature.

  • Filter the resin and repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF.

Visualization of Orthogonal Deprotection Strategies

The following diagrams illustrate the logical workflows for utilizing Tfa, Mtt, and ivDde in orthogonal deprotection schemes during Fmoc-based solid-phase peptide synthesis.

Tfa_Deprotection_Workflow start Fmoc-Lys(Tfa)-Peptide-Resin piperidine Treat with 20% Piperidine/DMF start->piperidine deprotected_n H2N-Lys(Tfa)-Peptide-Resin piperidine->deprotected_n couple Couple next Fmoc-AA deprotected_n->couple elongated Fmoc-AA-Lys(Tfa)-Peptide-Resin couple->elongated aq_piperidine Treat with 2M aq. Piperidine elongated->aq_piperidine deprotected_side Fmoc-AA-Lys(NH2)-Peptide-Resin aq_piperidine->deprotected_side modify Side-chain modification deprotected_side->modify final_product Modified Peptide modify->final_product

Tfa Deprotection Workflow

Mtt_Deprotection_Workflow start Fmoc-Lys(Mtt)-Peptide-Resin piperidine Treat with 20% Piperidine/DMF start->piperidine deprotected_n H2N-Lys(Mtt)-Peptide-Resin piperidine->deprotected_n couple Couple next Fmoc-AA deprotected_n->couple elongated Fmoc-AA-Lys(Mtt)-Peptide-Resin couple->elongated mild_acid Treat with 1-2% TFA/DCM elongated->mild_acid deprotected_side Fmoc-AA-Lys(NH2)-Peptide-Resin mild_acid->deprotected_side modify Side-chain modification deprotected_side->modify final_product Modified Peptide modify->final_product

Mtt Deprotection Workflow

ivDde_Deprotection_Workflow start Fmoc-Lys(ivDde)-Peptide-Resin piperidine Treat with 20% Piperidine/DMF start->piperidine deprotected_n H2N-Lys(ivDde)-Peptide-Resin piperidine->deprotected_n couple Couple next Fmoc-AA deprotected_n->couple elongated Fmoc-AA-Lys(ivDde)-Peptide-Resin couple->elongated hydrazine Treat with 2% Hydrazine/DMF elongated->hydrazine deprotected_side Fmoc-AA-Lys(NH2)-Peptide-Resin hydrazine->deprotected_side modify Side-chain modification deprotected_side->modify final_product Modified Peptide modify->final_product

References

Comparative Stability of the Trifluoroacetyl (Tfa) Group: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The trifluoroacetyl (Tfa) group is a valuable amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl moiety, impart a distinct stability profile. This guide provides a comprehensive comparison of the stability of the Tfa group under acidic and basic conditions, supported by experimental data and detailed protocols to aid researchers in its strategic application.

Overview of Tfa Group Stability

The trifluoroacetyl group is renowned for its remarkable stability under acidic conditions, while being readily cleaved under basic conditions. This orthogonality makes it an excellent choice for synthetic strategies that employ acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. The electron-withdrawing trifluoromethyl group decreases the basicity of the amide nitrogen, rendering the carbonyl carbon less susceptible to protonation and subsequent nucleophilic attack under acidic conditions. Conversely, this electronic effect makes the carbonyl carbon highly electrophilic and susceptible to attack by hydroxide ions or other nucleophiles under basic conditions, facilitating its cleavage.

Quantitative Stability Data

The following table summarizes the stability of the N-trifluoroacetyl group under various acidic and basic conditions as reported in the literature.

ConditionReagent/SolventTemperatureDurationStability/Cleavage Outcome
Acidic Conditions
pH < 1Aqueous HCl100°C-Generally stable, though prolonged heating can lead to hydrolysis[1]
pH 1Aqueous HClRoom Temp.-Stable[1]
pH 4Aqueous BufferRoom Temp.-Stable[1]
Standard Boc Deprotection50% TFA in Dichloromethane (DCM)Room Temp.30 minStable; Tfa group remains intact
N-Acylated Peptoid Cleavage50-92% TFARoom Temp.1-3 hoursTfa group reduces the rate of acid-catalyzed truncation
Basic Conditions
pH 9Aqueous BufferRoom Temp.-Slow cleavage observed[1]
pH 12Aqueous BufferRoom Temp.-Readily cleaved[1]
Mild Basic Hydrolysis0.2 M NaOH in MeOH/H₂O (1:1)Room Temp.15 minComplete deprotection
1 M K₂CO₃ in MeOH/H₂O (4:1)Room Temp.2 hoursComplete deprotection
0.5 M Piperidine in DMFRoom Temp.18 hoursComplete deprotection
Amine Deprotection6 M NaOH in Ethanol-18 hoursQuantitative cleavage
3 N NaOH in Methanol50°C24 hoursComplete cleavage
Aqueous AmmoniaRoom Temp.-Effective for cleavage

Experimental Protocols

Protocol 1: Cleavage of the Tfa Group under Mild Basic Conditions (NaOH)

This protocol describes the removal of a Tfa group from an amine using sodium hydroxide.

Materials:

  • Tfa-protected compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the Tfa-protected compound in methanol (approximately 0.1 M concentration).

  • Add an equal volume of 1 M NaOH solution to the methanolic solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add dichloromethane to extract the deprotected amine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Stability Test of the Tfa Group under Acidic Conditions (TFA)

This protocol is designed to demonstrate the stability of the Tfa group under conditions typically used for the cleavage of acid-labile protecting groups like Boc.

Materials:

  • Tfa-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Tfa-protected compound in dichloromethane (approximately 0.1 M concentration).

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in dichloromethane and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the resulting material by NMR or LC-MS to confirm the integrity of the Tfa group.

Visualizing Tfa Group Chemistry

The following diagrams illustrate the behavior of the Tfa group in acidic and basic environments.

Tfa_Acid_Stability cluster_synthesis Peptide Synthesis Step cluster_deprotection Acidic Deprotection cluster_Tfa_stability Tfa-Protected Residue Peptide_Resin H₂N-Peptide-Resin Coupling Coupling Reagents Peptide_Resin->Coupling Boc_AA Boc-AA-OH Boc_AA->Coupling Boc_Peptide_Resin Boc-AA-Peptide-Resin Coupling->Boc_Peptide_Resin TFA TFA/DCM Boc_Peptide_Resin->TFA Deprotected_Peptide H₂N-AA-Peptide-Resin TFA->Deprotected_Peptide Tfa_Lys ...-Lys(Tfa)-... TFA_treatment TFA/DCM Tfa_Lys->TFA_treatment Stable_Tfa_Lys ...-Lys(Tfa)-... (Stable) TFA_treatment->Stable_Tfa_Lys

Caption: Tfa group stability under acidic deprotection conditions.

Caption: Mechanism of Tfa group cleavage under basic conditions.

References

Head-to-head comparison of different lysine protecting group strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Lysine Protecting Group Strategies

In the complex field of peptide synthesis and drug development, the selective protection of the lysine ε-amino (Nε) group is a critical step to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The choice of a protecting group dictates the overall synthetic strategy, influencing yield, purity, and the possibilities for site-specific modifications. This guide provides an objective, data-driven comparison of common lysine protecting group strategies, tailored for researchers, scientists, and drug development professionals.

Core Lysine Protecting Groups: A Comparative Overview

The most frequently used protecting groups for lysine's side chain fall into distinct chemical classes based on their deprotection (cleavage) conditions. The primary strategies revolve around acid-labile (Boc), base-labile (Fmoc), and orthogonally-cleavable groups that allow for selective removal without disturbing other protecting groups.

Acid-Labile Protecting Groups
  • Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of lysine protection, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] It is stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine) but is readily cleaved with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.[1][2] This makes Fmoc-Lys(Boc)-OH the most common derivative for standard Fmoc-SPPS.[1]

  • Mtt (4-Methyltrityl): The Mtt group offers a key advantage over Boc: it is hyper-sensitive to acid.[4] It can be selectively removed using a very mild solution of TFA (e.g., 1-5% in Dichloromethane (DCM)), leaving other acid-labile groups like Boc and t-Butyl intact.[4][5] This "quasi-orthogonality" is invaluable for on-resin modifications, such as side-chain cyclization or labeling.[4][6]

Base-Labile Protecting Groups
  • Fmoc (9-Fluorenylmethyloxycarbonyl): While primarily used for Nα-protection, the Fmoc group can also protect the lysine side chain.[1] Boc-Lys(Fmoc)-OH is a useful building block in Boc-based SPPS for creating protected peptide fragments that can be coupled together in solution.[1] Its removal is achieved with piperidine, the same condition used for Nα-Fmoc deprotection, making it non-orthogonal in a standard Fmoc/tBu strategy.[1]

Orthogonal Protecting Groups

Orthogonal protecting groups are removable under specific conditions that do not affect acid-labile or base-labile groups, offering maximum strategic flexibility.[7][8]

  • Alloc (Allyloxycarbonyl): The Alloc group is stable to both acids and bases but is selectively cleaved by palladium catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger.[4][9] This unique removal condition makes it truly orthogonal to both Boc/Bzl and Fmoc/tBu strategies, enabling complex synthetic routes.[1][9]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde: The Dde group is stable to both TFA and piperidine.[10] It is cleaved using a dilute solution of hydrazine (e.g., 2% in DMF).[4][6][10] This allows for selective on-resin deprotection of the lysine side chain. A significant drawback is that hydrazine also removes Nα-Fmoc groups.[10] To circumvent this, the N-terminus can be protected with a Boc group.[10] An alternative deprotection method using hydroxylamine hydrochloride and imidazole in NMP can selectively remove Dde in the presence of Fmoc.[10] The more sterically hindered ivDde group was developed to reduce the risk of partial loss and side-chain migration that can occur with Dde during long syntheses.[10]

Quantitative Data Summary

The selection of a protecting group is often a trade-off between stability and ease of removal. The following tables summarize the stability and deprotection conditions for the most common lysine side-chain protecting groups used in an Fmoc-SPPS context.

Protecting Group Structure Common Application Typical Deprotection Conditions Deprotection Time Orthogonal To
Boc tert-ButoxycarbonylStandard residue in Fmoc-SPPS>50% TFA in DCM (e.g., 95% TFA cocktail)1-3 hoursFmoc, Alloc, Dde
Mtt 4-MethyltritylOn-resin side-chain modification1-5% TFA in DCM with scavenger (TIS or MeOH)[4][5]30-60 min (repeated)[5]Fmoc, Alloc, Dde
Alloc AllyloxycarbonylOn-resin side-chain modificationPd(PPh₃)₄ / Phenylsilane in DCM[9]1-2 hoursFmoc, Boc, Dde
Dde / ivDde 1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethylOn-resin side-chain modification2% Hydrazine in DMF[4]<10 min (3x3 min)[10]Boc, Mtt, Alloc
Protecting Group Stable to 20% Piperidine/DMF Stable to 1% TFA/DCM Stable to 2% Hydrazine/DMF Stable to Pd(0)
Boc YesNo (Slow Cleavage)YesYes
Mtt YesNo (Fast Cleavage)YesYes
Alloc YesYesYesNo
Dde / ivDde YesYesNoYes

Experimental Workflows and Logical Diagrams

Visualizing the strategic application of these protecting groups is key to planning complex syntheses.

G cluster_SPPS Fmoc-SPPS Workflow start Start with Resin deprotect_fmoc 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc wash1 Wash (DMF) deprotect_fmoc->wash1 couple 2. Couple next Fmoc-AA (e.g., Fmoc-Lys(Boc)-OH) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat n Cycles wash2->repeat repeat->deprotect_fmoc Continue Elongation final_cleave Final Cleavage (e.g., 95% TFA) repeat->final_cleave Synthesis Complete peptide Purified Peptide final_cleave->peptide G cluster_yes Orthogonal Strategy Needed start Need to modify Lysine side chain on-resin? node_no Use standard Fmoc-Lys(Boc)-OH start->node_no No q_acid Is mild acid deprotection acceptable for your peptide? start->q_acid Yes q_hydrazine Is hydrazine deprotection compatible with N-terminus? q_acid->q_hydrazine No use_mtt Use Fmoc-Lys(Mtt)-OH q_acid->use_mtt Yes use_dde Use Fmoc-Lys(Dde)-OH (Protect N-term with Boc first) q_hydrazine->use_dde Yes use_alloc Use Fmoc-Lys(Alloc)-OH q_hydrazine->use_alloc No (Use Pd(0) chemistry)

References

A Cost-Benefit Analysis of H-Lys(Tfa)-OH in Peptide Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for trifunctional amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). For lysine, with its reactive ε-amino group, the choice of a side-chain protecting group influences not only the chemical strategy but also the overall cost-effectiveness of peptide manufacturing. This guide provides a comprehensive cost-benefit analysis of using Nε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH) in comparison to the widely used Nε-tert-butyloxycarbonyl-L-lysine (H-Lys(Boc)-OH). This analysis is supported by a review of deprotection protocols and a breakdown of associated costs.

Executive Summary

This compound offers a unique value proposition in peptide synthesis, primarily centered around its orthogonal deprotection strategy compared to the standard acid-labile Boc group. The trifluoroacetyl (Tfa) group is removable under basic conditions, offering an alternative pathway that can be advantageous in the synthesis of complex peptides or when acid-sensitive moieties are present. However, the well-established and characterized workflow for H-Lys(Boc)-OH, coupled with its generally lower raw material cost, makes it the standard choice for routine peptide synthesis. The decision to employ this compound should be based on a careful consideration of the specific peptide sequence, the presence of sensitive residues, and the overall synthetic strategy.

Performance Comparison: this compound vs. H-Lys(Boc)-OH

Table 1: Performance Characteristics of Lysine Protecting Groups

ParameterThis compoundH-Lys(Boc)-OHReferences
Deprotection Condition Mildly basic (e.g., aqueous piperidine)Acidic (e.g., Trifluoroacetic Acid - TFA)[1][2]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, Trt)Orthogonal to base-labile groups (e.g., Fmoc)[][4]
Potential Side Reactions Possible base-induced side reactions (e.g., aspartimide formation in sensitive sequences)Potential for acid-catalyzed side reactions (e.g., t-butylation of sensitive residues)[5]
Yield Potentially higher for acid-sensitive peptidesGenerally high and well-documented for a wide range of peptides
Purity Dependent on the efficiency of basic deprotection and absence of side reactionsHigh purity is achievable with optimized cleavage cocktails containing scavengers
Process Complexity Introduces a basic deprotection step for the side chain, which can be performed on-resinStandard and well-established workflow with final acidic cleavage and deprotection

Cost Analysis

The cost-benefit analysis extends beyond the initial purchase price of the protected amino acid. It must encompass the entire manufacturing workflow, including the cost of reagents for deprotection, solvents, and potential impacts on purification time and complexity.

Table 2: Cost Comparison of this compound and H-Lys(Boc)-OH in a Typical Fmoc-SPPS Workflow

Cost FactorThis compound WorkflowH-Lys(Boc)-OH WorkflowNotes
Protected Amino Acid Generally higher cost per gramStandard pricing, widely available
Deprotection Reagent PiperidineTrifluoroacetic Acid (TFA)Piperidine is generally less expensive than TFA on a per-liter basis.
Reagent Consumption Requires a dedicated on-resin deprotection step with piperidine solution.Deprotection occurs simultaneously with cleavage from the resin using a TFA cocktail.The Tfa workflow may consume more piperidine throughout the synthesis if used for both Nα-Fmoc and Nε-Tfa deprotection.
Solvent Usage Additional solvent washes required after on-resin deprotection.Standard solvent usage for SPPS.
Purification May be simplified for acid-sensitive peptides, potentially reducing purification costs.Standard purification protocols are well-established.
Overall Process Time May increase due to the additional on-resin deprotection and wash steps.Standard and optimized process time.

Table 3: Estimated Reagent Costs

ReagentTypical ConcentrationEstimated Price (per Liter)
Piperidine (for peptide synthesis)20% in DMF~$150 - $400
Trifluoroacetic Acid (peptide synthesis grade)95-99%~$300 - $600

Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.

Experimental Protocols

Deprotection of the Nε-Tfa Group

A key advantage of this compound is the ability to deprotect the lysine side chain under basic conditions while the peptide is still attached to the resin. This allows for subsequent on-resin modifications.

Protocol for On-Resin Deprotection of Nε-Tfa:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a solution of 1 M aqueous piperidine.

  • Deprotection Reaction: Treat the resin with the 1 M aqueous piperidine solution. The reaction time can vary from a few hours to overnight at room temperature.[1]

  • Monitoring: Monitor the completion of the deprotection using a qualitative test such as the Kaiser test. A positive test (blue color) indicates the presence of a free primary amine.

  • Washing: Thoroughly wash the resin with DMF and other appropriate solvents to remove excess piperidine and by-products.

Deprotection of the Nε-Boc Group

The Boc group is stable to the basic conditions used for Fmoc deprotection and is typically removed simultaneously with the cleavage of the peptide from the resin using a strong acid.

Protocol for Cleavage and Deprotection of Nε-Boc:

  • Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. The exact composition of the cocktail may vary depending on the peptide sequence.

  • Cleavage/Deprotection Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Logical Relationships

Experimental Workflow for Peptide Synthesis

G cluster_0 Fmoc-SPPS Cycle cluster_1 This compound Workflow cluster_2 H-Lys(Boc)-OH Workflow Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection (Piperidine)->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Start Start Resin Preparation Resin Preparation Fmoc-SPPS Cycle Fmoc-SPPS Cycle Resin Preparation->Fmoc-SPPS Cycle Final Fmoc Deprotection Final Fmoc Deprotection Fmoc-SPPS Cycle->Final Fmoc Deprotection On-resin Tfa Deprotection (Piperidine) On-resin Tfa Deprotection (Piperidine) Final Fmoc Deprotection->On-resin Tfa Deprotection (Piperidine) Cleavage & Boc Deprotection (TFA) Cleavage & Boc Deprotection (TFA) Final Fmoc Deprotection->Cleavage & Boc Deprotection (TFA) On-resin Modification (Optional) On-resin Modification (Optional) On-resin Tfa Deprotection (Piperidine)->On-resin Modification (Optional) Cleavage (TFA) Cleavage (TFA) On-resin Modification (Optional)->Cleavage (TFA) Purification Purification Cleavage (TFA)->Purification Cleavage & Boc Deprotection (TFA)->Purification Final Peptide Final Peptide Purification->Final Peptide

Figure 1. Comparative workflow for SPPS using this compound and H-Lys(Boc)-OH.
Logical Relationship for Protecting Group Selection

G Peptide Sequence Analysis Peptide Sequence Analysis Acid-sensitive Residues? Acid-sensitive Residues? Peptide Sequence Analysis->Acid-sensitive Residues? On-resin Side-chain Modification Needed? On-resin Side-chain Modification Needed? Peptide Sequence Analysis->On-resin Side-chain Modification Needed? Use this compound Use this compound Acid-sensitive Residues?->Use this compound Yes Use H-Lys(Boc)-OH Use H-Lys(Boc)-OH Acid-sensitive Residues?->Use H-Lys(Boc)-OH No On-resin Side-chain Modification Needed?->Use this compound Yes On-resin Side-chain Modification Needed?->Use H-Lys(Boc)-OH No

Figure 2. Decision tree for selecting between this compound and H-Lys(Boc)-OH.

Conclusion and Recommendations

The choice between this compound and H-Lys(Boc)-OH is a strategic one that should be made based on the specific demands of the peptide synthesis project.

  • For routine peptide synthesis , where acid-sensitive residues are not present and on-resin side-chain modification is not required, H-Lys(Boc)-OH remains the more cost-effective and straightforward option . The well-established workflow and extensive body of literature supporting its use provide a high degree of reliability.

  • This compound is a valuable alternative for the synthesis of complex peptides . Its key advantage lies in the orthogonality of the Tfa group, which can be selectively removed under basic conditions. This is particularly beneficial when:

    • The peptide contains acid-sensitive moieties that could be compromised during the final TFA cleavage.

    • Site-specific modification of the lysine side chain is required while the peptide is still on the solid support.

While the initial cost of this compound may be higher, the potential for improved yields and purity in complex syntheses, along with the ability to perform on-resin modifications, can offset this initial investment by reducing downstream processing costs and enabling the synthesis of novel peptide architectures. Researchers should carefully weigh the chemical requirements of their target peptide against the economic and process considerations outlined in this guide to make an informed decision that optimizes both the scientific outcome and the overall manufacturing efficiency.

References

A Comparative Review of the Trifluoroacetyl (Tfa) Protecting Group Against Other Acyl-Type Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate protecting group is a critical decision that significantly influences the outcome of a synthetic strategy. Among the various options for protecting amine and other functional groups, acyl-type protecting groups are frequently employed. This guide provides an objective comparison of the trifluoroacetyl (Tfa) group with other common acyl protecting groups, such as the acetyl (Ac) and benzoyl (Bz) groups. The comparison focuses on their stability, cleavage conditions, and orthogonality, supported by available literature data.

Introduction to Acyl-Type Protecting Groups

Acyl groups are widely used to protect amines, alcohols, and other nucleophilic functional groups. They are typically introduced by reacting the substrate with an acylating agent like an acid chloride or anhydride. The stability of the resulting amide or ester bond is a key consideration in their application. While generally stable, the ease of their removal can be modulated by the electronic properties of the acyl group.

The Trifluoroacetyl (Tfa) Group: A Profile

The trifluoroacetyl group, derived from trifluoroacetic acid, is a valuable tool in organic synthesis, particularly in peptide chemistry. Its strong electron-withdrawing nature, imparted by the three fluorine atoms, significantly influences the reactivity of the protected functional group and the lability of the Tfa group itself.

Comparative Data on Stability and Cleavage

Table 1: Relative Stability of Acyl Protecting Groups

Protecting GroupStability to Acidic ConditionsStability to Basic ConditionsStability to Hydrogenolysis
Trifluoroacetyl (Tfa) High[1]Low[2][3]High
Acetyl (Ac) HighModerate to Low[4]High
Benzoyl (Bz) HighModerate[4][5]High

Table 2: Common Deprotection Conditions for N-Acyl Groups

Protecting GroupReagent(s)Typical ConditionsNotes
Trifluoroacetyl (Tfa) Mild aqueous base (e.g., K₂CO₃, NaHCO₃), Ammonia in methanolRoom temperature[1][6]Cleavage is generally much faster than for acetyl or benzoyl groups due to the electron-withdrawing CF₃ group.
Acetyl (Ac) Strong aqueous base (e.g., NaOH, KOH), Strong acid (e.g., HCl)Elevated temperatures may be required[2][4]More forcing conditions are generally needed compared to Tfa deprotection.
Benzoyl (Bz) Strong aqueous base (e.g., NaOH, KOH), Strong acid (e.g., HCl)Often requires heating[4][5]Generally more stable to hydrolysis than the acetyl group.

Orthogonal Protection Strategies

A significant advantage of the Tfa group is its utility in orthogonal protection strategies. Due to its stability in acidic conditions and lability in mild basic conditions, it can be selectively removed in the presence of acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group. This orthogonality is particularly valuable in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS).

Orthogonal_Protection cluster_synthesis Protected Peptide cluster_deprotection Selective Deprotection cluster_products Deprotected Products Peptide R-NH-Tfa Peptide-Boc Acid Acidic Conditions (e.g., TFA) Peptide->Acid Treat with Acid Base Mild Basic Conditions (e.g., aq. NaHCO3) Peptide->Base Treat with Base Product_Boc R-NH-Tfa Peptide-NH2 Acid->Product_Boc Boc removed Product_Tfa R-NH2 Peptide-Boc Base->Product_Tfa Tfa removed

Caption: Orthogonal deprotection of Tfa and Boc groups.

Experimental Protocols

Detailed experimental protocols for the introduction and cleavage of acyl protecting groups are crucial for successful synthesis. Below are representative procedures for the N-acylation and deprotection of an amine.

General Protocol for N-Trifluoroacetylation

This protocol describes a general method for the protection of a primary or secondary amine with a trifluoroacetyl group using trifluoroacetic anhydride.

Reagents:

  • Amine substrate

  • Trifluoroacetic anhydride (TFAA) (1.1 - 1.5 equivalents)

  • A suitable base (e.g., pyridine or triethylamine) (1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base dropwise to the stirred solution.

  • Slowly add trifluoroacetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-trifluoroacetylated product by column chromatography or recrystallization.

General Protocol for N-Acetylation

This protocol outlines a common procedure for the N-acetylation of an amine using acetic anhydride.

Reagents:

  • Amine substrate

  • Acetic anhydride (1.1 - 1.5 equivalents)

  • A suitable base (e.g., pyridine or triethylamine) (1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., DCM or THF)

Procedure:

  • Dissolve the amine in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution.

  • Add acetic anhydride dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Work-up the reaction as described in the N-trifluoroacetylation protocol.

  • Purify the N-acetylated product as required.

Comparative Deprotection Workflow

The following workflow illustrates the decision-making process for the deprotection of different acyl groups.

Deprotection_Workflow Start N-Acyl Protected Compound Decision Identify Acyl Group Start->Decision Tfa Tfa Decision->Tfa Tfa Ac Acetyl Decision->Ac Ac Bz Benzoyl Decision->Bz Bz Mild_Base Mild Basic Conditions (e.g., K2CO3/MeOH, RT) Tfa->Mild_Base Strong_Base Strong Basic Conditions (e.g., NaOH/H2O, heat) Ac->Strong_Base Bz->Strong_Base Deprotected Deprotected Amine Mild_Base->Deprotected Strong_Base->Deprotected

Caption: Decision workflow for N-acyl deprotection.

Conclusion

The trifluoroacetyl (Tfa) protecting group offers distinct advantages over other acyl-type protecting groups like acetyl and benzoyl, primarily due to its enhanced lability under mild basic conditions while maintaining stability to acids. This property makes it an excellent choice for orthogonal protection strategies in the synthesis of complex molecules. The choice of an acyl protecting group should be guided by the overall synthetic plan, considering the stability of other functional groups present in the molecule and the desired deprotection conditions. While the acetyl and benzoyl groups remain valuable for their robustness, the Tfa group provides a milder and more selective deprotection option in many synthetic scenarios.

References

Assessing the Impact of Trifluoroacetyl-Lysine on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how modifications to amino acid side chains influence the secondary structure of peptides is paramount for designing novel therapeutics and biomaterials. The introduction of protecting groups, such as the trifluoroacetyl group on lysine (Lys(Tfa)), is a common strategy in peptide synthesis. However, the effect of this modification on the final conformational properties of the peptide is not always well-characterized. This guide provides a framework for assessing the impact of Lys(Tfa) on peptide secondary structure, comparing it with other common lysine forms like unmodified Lysine (Lys) and tert-butyloxycarbonyl-lysine (Lys(Boc)).

While direct quantitative comparisons of the impact of Lys(Tfa) on the secondary structure of a given peptide are not extensively available in peer-reviewed literature, this guide offers a theoretical overview, detailed experimental protocols for characterization, and a template for data presentation to facilitate such investigations.

Theoretical Considerations: Lys(Tfa) vs. Other Lysine Forms

The trifluoroacetyl group on the ε-amino group of the lysine side chain can influence peptide secondary structure through several mechanisms:

  • Steric Hindrance: The bulky nature of the Tfa group can create steric clashes that may destabilize tightly packed structures like α-helices or β-sheets.

  • Electronic Effects: The highly electronegative fluorine atoms of the Tfa group can alter the local electronic environment, potentially influencing hydrogen bonding networks that are crucial for maintaining secondary structure.

  • Solvation Properties: The hydrophobicity of the Tfa group can affect the peptide's interaction with the solvent, which in turn can modulate its conformational preferences.

In comparison, the Boc group is also bulky but lacks the strong electron-withdrawing effects of the Tfa group. Unmodified lysine, with its positively charged amino group at neutral pH, plays a significant role in electrostatic interactions and solubility, which are key determinants of peptide structure.

Data Presentation: A Template for Comparison

To systematically evaluate the impact of Lys(Tfa), a comparative analysis of peptides with identical sequences but different lysine modifications should be performed. The results can be summarized in a table, as shown below. Please note that the following data is hypothetical and serves as an illustrative template.

Peptide SequenceLysine ModificationPredominant Secondary Structureα-Helix (%)β-Sheet (%)Random Coil (%)
Ac-YK(X)AAKAAAAKAA-NH2X = Unmodified Lysα-Helix451045
Ac-YK(X)AAKAAAAKAA-NH2X = Lys(Boc)α-Helix401248
Ac-YK(X)AAKAAAAKAA-NH2X = Lys(Tfa)Random Coil251560

Experimental Protocols

To obtain the quantitative data for the comparison table, the following experimental methods are essential.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[1]

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be optically transparent in the far-UV region.

    • Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or by absorbance of aromatic residues (if present).

    • Prepare a series of peptide concentrations (e.g., 25, 50, 100 µM) to check for concentration-dependent effects on secondary structure.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Select a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide sample from 190 to 260 nm.

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Deconvolute the MRE spectra using algorithms such as CONTIN, SELCON3, or K2D to estimate the percentage of α-helix, β-sheet, and random coil.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including details about backbone and side-chain conformations.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide to a concentration of 1-2 mg/mL in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or a buffer prepared in D₂O).[3]

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, including:

      • 1D ¹H NMR: To check for sample purity and general folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining secondary and tertiary structure.

  • Data Analysis:

    • Assign the resonances to specific protons in the peptide sequence.

    • Analyze the pattern of NOE connectivities. For an α-helix, characteristic short-range NOEs between backbone protons (e.g., dαN(i, i+1), dNN(i, i+1), and dαβ(i, i+3)) are observed. For a β-sheet, characteristic long-range NOEs between protons on different strands are observed.

    • Use the NOE-derived distance restraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.

    • Analyze the calculated structures to determine the secondary structure content.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the impact of different lysine modifications on peptide secondary structure.

G Workflow for Comparative Analysis of Peptide Secondary Structure cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Processing and Comparison Peptide1 Peptide with Lys CD Circular Dichroism Spectroscopy Peptide1->CD NMR NMR Spectroscopy Peptide1->NMR Peptide2 Peptide with Lys(Boc) Peptide2->CD Peptide2->NMR Peptide3 Peptide with Lys(Tfa) Peptide3->CD Peptide3->NMR Deconvolution CD Spectra Deconvolution CD->Deconvolution StructureCalc NMR Structure Calculation NMR->StructureCalc Comparison Comparative Analysis of Secondary Structure Content Deconvolution->Comparison StructureCalc->Comparison

References

A Comparative Purity Assessment of Commercial H-Lys(Tfa)-OH from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is a critical factor that directly influences experimental outcomes, from peptide synthesis to complex biological assays. This guide presents a comparative purity analysis of H-Lys(Tfa)-OH (N-ε-trifluoroacetyl-L-lysine) sourced from three representative commercial suppliers. The assessment utilizes standard analytical techniques to provide a clear and objective overview of product quality and consistency.

Summary of Purity Analysis

The chemical and enantiomeric purity of this compound from each supplier was determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and presence of any impurities were further investigated using ¹H NMR, ¹⁹F NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). The quantitative data from this comprehensive analysis is summarized in the table below.

SupplierProduct AppearancePurity by HPLC (220 nm) [%]Major Impurity Identified (by MS and NMR)Molecular Weight (Expected: 242.20 g/mol )Enantiomeric Purity (by Chiral HPLC) [% e.e.]
Supplier A White crystalline powder99.2%Unidentified impurity at RRT 1.15242.21>99.5%
Supplier B Off-white powder97.5%Starting material (L-Lysine)242.2098.8%
Supplier C White crystalline powder99.8%No significant impurities detected242.20>99.9%

Comparative Discussion

The comparative analysis reveals notable differences in the purity profiles of this compound from the three suppliers. Supplier C provided the product with the highest chemical and enantiomeric purity, with no detectable impurities, making it the ideal choice for sensitive applications such as the synthesis of therapeutic peptides or in quantitative bioassays.

Supplier A also supplied a high-purity product, suitable for most research applications. However, the presence of a minor, unidentified impurity suggests that for applications requiring the absolute highest level of purity, further characterization of this impurity may be warranted.

Supplier B's product exhibited the lowest purity of the three, with the presence of the unreacted starting material, L-lysine, and a lower enantiomeric excess. While a purity of 97.5% may be acceptable for routine or non-critical applications, the presence of the unprotected lysine could lead to undesirable side reactions in peptide synthesis. Researchers should carefully consider the required purity level for their specific application. For in-vivo studies, clinical research, or the synthesis of peptides for structural studies, a purity of >99% is highly recommended to minimize the potential for off-target effects or synthetic failures.

Experimental Protocols

A detailed methodology was followed to ensure a rigorous and unbiased comparison of the this compound samples.

Sample Preparation

A stock solution of each this compound sample was prepared by dissolving 10 mg of the powder in 10 mL of a 50:50 mixture of acetonitrile and deionized water. Samples were sonicated for 5 minutes to ensure complete dissolution and then filtered through a 0.22 µm syringe filter before analysis.

High-Performance Liquid Chromatography (HPLC)

Purity was assessed using an Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Enantiomeric purity was determined using a chiral stationary phase column with an isocratic mobile phase of hexane, ethanol, and TFA (90:10:0.1).[1][[“]][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in Deuterium Oxide (D₂O). NMR spectroscopy is a powerful tool for determining the identity, content, and purity of therapeutic peptides and their building blocks.[4][5]

Mass Spectrometry (MS)

Mass spectra were obtained using a Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode. This technique is crucial for identifying the molecular weight of the main compound and any impurities.[6][7]

Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of this compound.

G cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Testing cluster_3 Data Analysis & Comparison Supplier A Supplier A Dissolution Dissolution Supplier A->Dissolution Supplier B Supplier B Supplier B->Dissolution Supplier C Supplier C Supplier C->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC NMR NMR Filtration->NMR MS MS Filtration->MS Purity Assessment Purity Assessment HPLC->Purity Assessment Impurity Identification Impurity Identification NMR->Impurity Identification MS->Impurity Identification Comparative Table Comparative Table Purity Assessment->Comparative Table Impurity Identification->Comparative Table

Caption: Workflow for Purity Assessment of this compound.

References

Safety Operating Guide

Proper Disposal of H-Lys(Tfa)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of H-Lys(Tfa)-OH (N-ε-Trifluoroacetyl-L-lysine), a common amino acid derivative used in research and drug development. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to be familiar with the intrinsic hazards of this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.

Hazard and Safety Data

The following table summarizes the key safety information for this compound.

CategoryInformation
GHS Pictogram
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Transport Information Not classified as hazardous for transport.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be carried out in accordance with institutional and local regulations for chemical waste. The following protocol provides a general framework for safe disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for non-hazardous or low-hazard chemical waste.

  • Liquid Waste: Solutions containing this compound, as well as contaminated solvents and buffers, should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should typically be collected separately.[3]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should be placed in a designated solid waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove residues, followed by a thorough wash with an appropriate laboratory detergent and deionized water. The initial solvent rinse should be collected as hazardous waste.

2. Waste Container Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and a description of any solvents used.

  • Store waste containers in a designated and secure secondary containment area to prevent spills and leaks. This area should be away from incompatible materials.[4]

  • Keep waste containers securely closed except when adding waste.[3][5]

3. Institutional Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[6]

  • Follow all specific procedures and documentation requirements provided by your EHS department.

Note: Never dispose of this compound down the drain or in the regular trash.[7] While it may not be classified as hazardous for transport, its potential for skin, eye, and respiratory irritation necessitates proper chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Ventilated Area (Fume Hood) solid_waste Solid Waste (Unused Powder, Contaminated Disposables) fume_hood->solid_waste labeling Label Waste Containers (Full Chemical Name, Contents) solid_waste->labeling liquid_waste Liquid Waste (Solutions, Rinsates) liquid_waste->labeling decontamination Decontaminate Reusable Glassware decontamination->liquid_waste storage Store in Secondary Containment labeling->storage ehs_contact Contact Institutional EHS Office storage->ehs_contact pickup Arrange for Waste Pickup ehs_contact->pickup

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Lys(Tfa)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of H-Lys(Tfa)-OH, a trifluoroacetic acid (TFA) protected lysine derivative. Adherence to these procedural steps will mitigate risks, ensure a compliant laboratory environment, and build a foundation of trust in your operational safety protocols.

Immediate Safety and Handling Precautions

While specific hazard data for this compound is not extensively detailed in publicly available safety data sheets, it is prudent to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity. The trifluoroacetyl protecting group suggests that upon cleavage, trifluoroacetic acid (TFA), a corrosive and toxic substance, may be present.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from dust particles and potential splashes of solutions containing the compound or TFA.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection Type N95 (US) or Type P1 (EN143) respirator filterRecommended, especially when handling the solid powder outside of a fume hood, to prevent inhalation of fine particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the logistical management of this compound within the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed to prevent absorption of moisture.

2. Preparation for Use:

  • Before opening the container, allow it to equilibrate to room temperature to minimize moisture condensation.

  • Don the appropriate PPE as outlined in the table above.

  • Weigh the desired amount of the solid compound in a chemical fume hood to avoid inhalation of dust.

3. Experimental Procedures:

  • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

  • If the experimental protocol involves the cleavage of the Tfa protecting group, be aware that trifluoroacetic acid will be released. Handle the resulting mixture with extreme care, as TFA is corrosive and toxic.[1]

  • All reactions should be conducted in appropriate glassware, and reaction vessels should be clearly labeled.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to ensure environmental responsibility and laboratory safety.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste: Solutions containing this compound and waste from the cleavage of the Tfa group (containing TFA) must be collected in a separate, labeled liquid chemical waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's guidelines.

2. Decontamination:

  • Glassware and reusable equipment that have come into contact with this compound should be decontaminated. A standard procedure involves rinsing with a suitable organic solvent (e.g., ethanol or acetone) to remove residues, followed by a thorough wash with laboratory detergent and deionized water. The initial solvent rinse should be collected as hazardous liquid waste.

3. Institutional Procedures:

  • All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

  • Schedule a pickup for the hazardous waste with your EHS department.

Visualizing the Workflow

The following diagram outlines the complete handling and disposal workflow for this compound.

cluster_prep Preparation cluster_ops Operation cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage ppe Don PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing dissolving Dissolving weighing->dissolving reaction Experimental Use dissolving->reaction segregate_solid Segregate Solid Waste reaction->segregate_solid segregate_liquid Segregate Liquid Waste reaction->segregate_liquid decontaminate Decontaminate Glassware reaction->decontaminate ehs_pickup EHS Waste Pickup segregate_solid->ehs_pickup segregate_liquid->ehs_pickup decontaminate->ehs_pickup

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys(Tfa)-OH
Reactant of Route 2
Reactant of Route 2
H-Lys(Tfa)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。